Gpr35 modulator 2
Description
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Properties
Molecular Formula |
C28H23FN2O4 |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
5-[4-fluoro-3-[[4-(phenylmethoxymethyl)phenyl]carbamoyl]phenyl]-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C28H23FN2O4/c1-18-24(28(33)34)14-22(15-30-18)21-9-12-26(29)25(13-21)27(32)31-23-10-7-20(8-11-23)17-35-16-19-5-3-2-4-6-19/h2-15H,16-17H2,1H3,(H,31,32)(H,33,34) |
InChI Key |
HUCAGERATMDXMH-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
GPR35 Modulator Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 35 (GPR35), initially an orphan receptor, has emerged as a significant therapeutic target in a range of diseases, including inflammatory bowel disease (IBD), metabolic disorders, and pain.[1][2] Its expression in immune cells, the gastrointestinal tract, and the nervous system underscores its potential for broad therapeutic applications.[3][4] The deorphanization of GPR35 and the subsequent identification of endogenous and synthetic modulators have revealed a complex signaling profile. This guide provides an in-depth overview of the mechanism of action of GPR35 modulators, with a focus on its dualistic signaling through G protein-dependent and β-arrestin-mediated pathways, the concept of biased agonism, and the experimental methodologies used to characterize these mechanisms.
Core Signaling Pathways of GPR35
Activation of GPR35 by an agonist initiates two primary signaling cascades: G protein-dependent and β-arrestin-dependent signaling. The receptor predominantly couples to the Gαi/o and Gα12/13 families of G proteins, while also robustly recruiting β-arrestin-2.[2][5] This dual capability allows for a diverse and context-dependent cellular response.
G Protein-Dependent Signaling
Upon agonist binding, GPR35 undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of its associated heterotrimeric G protein, leading to the dissociation of the Gα and Gβγ subunits.[6]
-
Gαi/o Pathway: Coupling to the pertussis toxin-sensitive Gαi/o family typically results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][6]
-
Gα12/13 Pathway: GPR35 shows marked selectivity for activating Gα13.[7][8] This pathway is a key mediator of GPR35 signaling, leading to the activation of RhoA/Rho kinase signaling, which influences cellular processes such as cytoskeletal rearrangement and cell migration.[1][2] Studies have also indicated that GPR35 can exhibit constitutive (agonist-independent) activity, particularly through the Gα12/13 pathway.[9][10]
β-Arrestin-Mediated Signaling
Agonist-induced phosphorylation of GPR35 by G protein-coupled receptor kinases (GRKs) creates docking sites for β-arrestin-2.[1] The recruitment of β-arrestin-2 sterically hinders further G protein coupling, leading to signal desensitization and receptor internalization.[6][11] Furthermore, β-arrestin-2 acts as a scaffold protein, initiating G protein-independent signaling cascades, including the activation of extracellular signal-regulated kinases 1/2 (ERK1/2) and modulation of the NF-κB pathway.[6][12]
The phenomenon of biased agonism is particularly relevant to GPR35, where a ligand can preferentially activate either the G protein or the β-arrestin pathway.[5] For instance, the endogenous ligand kynurenic acid is a G protein-biased agonist, potently activating G protein signaling with only weak β-arrestin-2 recruitment.[4][6] This functional selectivity opens avenues for designing drugs with improved efficacy and reduced side effects by selectively targeting a specific signaling arm.[5]
Quantitative Data on GPR35 Modulators
The following tables summarize the in vitro pharmacological data for a selection of GPR35 agonists and antagonists. It is important to note that potency values can vary depending on the assay format, cell line, and specific receptor ortholog (human, rat, or mouse) used.[5][13]
Table 1: Potency of GPR35 Agonists
| Compound | Species/Assay Type | EC50 / pEC50 | Reference(s) |
| Pamoic acid | Human β-arrestin | 79 nM / 7.28 | [13][14] |
| Human Gαq/i5 (Ca2+) | pEC50 = 8.44 | [13] | |
| Human ERK1/2 | 65 nM | [14] | |
| Zaprinast | Human β-arrestin | pEC50 = 5.4 | [3] |
| Rat β-arrestin | pEC50 = 7.1 | [3] | |
| Rat Gαi/o (Ca2+) | 16 nM | [12] | |
| Human Gαi/o (Ca2+) | 840 nM | [12] | |
| Kynurenic acid | Human | 217 µM | [6] |
| Rat | 66 µM | [6] | |
| Lodoxamide | Human β-arrestin | Potent agonist | [12] |
| Mouse β-arrestin | >100-fold lower potency than human | [12] | |
| Compound 50 | Human | 5.8 nM | [6] |
| GPR35 agonist 2 | β-arrestin | 26 nM | [14] |
| Ca2+ release | 3.2 nM | [14] | |
| DHICA | U2OS β-arrestin | 23.2 µM | [14] |
| Compound 4b | Human | 76.0 nM | [15] |
| Mouse | 63.7 nM | [15] | |
| Rat | 77.8 nM | [15] |
Table 2: Potency of GPR35 Antagonists
| Compound | Species/Assay Type | IC50 / Ki | Reference(s) |
| CID-2745687 | Human | Ki = 12.8 nM | [14] |
| ML145 | Human | 20.1 nM | [14] |
| GPR55 | 21.7 µM (>1000-fold selective) | [14] | |
| ML194 | Human | 160 nM | [9] |
Experimental Protocols
Characterizing the mechanism of action of GPR35 modulators involves a variety of cell-based assays. Below are detailed protocols for key experiments.
β-Arrestin Recruitment Assay (PathHunter® Protocol)
This assay measures the agonist-induced interaction between GPR35 and β-arrestin using enzyme fragment complementation.[1][16]
Materials:
-
PathHunter® CHO-K1 GPR35 β-Arrestin cell line (DiscoverX)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Assay buffer (e.g., HBSS)
-
Test compounds and reference agonist
-
PathHunter® Detection Reagents
-
White, clear-bottom 96- or 384-well microplates
-
Chemiluminescent plate reader
Procedure:
-
Cell Culture: Culture PathHunter® cells according to the manufacturer's instructions.
-
Cell Plating: On the day of the assay, harvest cells and resuspend them in the appropriate cell plating reagent to the recommended density. Dispense the cell suspension into the wells of the microplate.
-
Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Addition: Prepare serial dilutions of test compounds and the reference agonist. Add the diluted compounds to the respective wells of the cell plate. For antagonist testing, pre-incubate the cells with the antagonist before adding a fixed concentration (e.g., EC80) of a known agonist.
-
Incubation: Incubate the plate at 37°C for 90 minutes.[16]
-
Detection: Prepare the PathHunter® detection reagent mixture according to the manufacturer's instructions. Add the detection reagent to each well.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the signal against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine EC50 (for agonists) or IC50 (for antagonists) values.
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration following GPR35 activation, typically through coupling to Gαq or a promiscuous Gα subunit like Gα16.[17][18]
Materials:
-
HEK293 or CHO cells stably expressing GPR35 (and potentially a promiscuous G protein, e.g., Gα16)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Test compounds and reference agonist
-
Black, clear-bottom 96- or 384-well microplates
-
Fluorescence plate reader with an integrated pipettor (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed cells into the microplate and grow to confluence.
-
Dye Loading: Remove the culture medium and wash the cells with assay buffer. Incubate the cells with the calcium-sensitive dye in assay buffer for 45-60 minutes at 37°C in the dark.
-
Washing: After incubation, gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition and Measurement: Place the plate in the fluorescence plate reader. Establish a stable baseline fluorescence reading for 10-20 seconds. The instrument's pipettor then adds the test compounds to the wells.
-
Data Acquisition: Continue to measure fluorescence intensity for 60-180 seconds to capture the full calcium transient.
-
Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence. Normalize the data (e.g., ΔF/F). Plot the normalized response against the log concentration of the agonist and fit to a sigmoidal dose-response curve to determine EC50 and Emax values.[10]
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the phosphorylation of ERK1/2, a downstream event that can be initiated by both G protein and β-arrestin signaling pathways.[3][10]
Materials:
-
Cells expressing GPR35
-
Cell culture medium and serum-free medium
-
6-well plates
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blot equipment
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Serum Starvation: Culture cells in 6-well plates to 80-90% confluency. Serum-starve the cells for 4-12 hours in serum-free medium to reduce basal ERK phosphorylation.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound for a predetermined time (e.g., 5-10 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk).
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to control for protein loading.
-
Data Analysis: Quantify the band intensities for phospho-ERK1/2 and total ERK1/2 using densitometry. Calculate the ratio of phospho-ERK1/2 to total ERK1/2. Plot the normalized ratio against the log concentration of the compound to determine the EC50.
Visualizations
GPR35 Signaling Pathways
Caption: GPR35 agonist-induced signaling pathways.
Experimental Workflow for GPR35 Modulator Characterization
Caption: Workflow for GPR35 modulator characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. GPR35 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα₁₃ and β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective GPR35 Antagonists - Probe 3 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Discovery of a novel GPR35 agonist with high and equipotent species potency for oral treatment of IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
GPR35 Modulator Binding Affinity and Kinetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of modulators targeting the G protein-coupled receptor 35 (GPR35). GPR35 is an orphan receptor implicated in a range of physiological and pathological processes, including inflammation, cardiovascular disease, and pain, making it an attractive therapeutic target.[1][2] This document details the receptor's signaling pathways, summarizes quantitative data for various modulators, outlines key experimental protocols, and provides visual workflows to facilitate a deeper understanding of GPR35 pharmacology.
Core Signaling Pathways of GPR35
GPR35 is a pleiotropic receptor that couples to multiple G protein subtypes and can also initiate signaling through β-arrestin pathways. The primary signaling cascades are mediated by Gαi/o, Gα12/13, and β-arrestin.[1][3][4] Upon agonist binding, GPR35 can engage:
-
Gαi/o proteins , leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[2][3] This pathway is involved in modulating inflammatory responses.[4]
-
Gα12/13 proteins , which can influence cell morphology and motility through the activation of RhoA.[2]
-
β-arrestin , which can be recruited to the activated receptor.[4] This interaction not only leads to receptor desensitization and internalization but also acts as a scaffold for other signaling pathways, such as the extracellular signal-regulated kinase (ERK1/2) pathway, often in a G protein-independent manner.[3][4]
The signaling outcome can be complex and context-dependent, with GPR35 demonstrating both pro- and anti-inflammatory effects in different cellular and tissue environments.[3][4]
References
- 1. G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are GPR35 agonists and how do they work? [synapse.patsnap.com]
- 3. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 4. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Gpr35 Modulator 2 (TC-G 1001): An In-depth Technical Guide on the Selectivity Profile Against Other GPCRs
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 35 (GPR35) is an orphan receptor primarily expressed in immune cells and the gastrointestinal tract, making it a compelling therapeutic target for inflammatory and metabolic diseases. Gpr35 modulator 2, also known as GPR35 agonist 2 or TC-G 1001, is a potent synthetic agonist of human GPR35. A critical aspect of its preclinical development is the characterization of its selectivity profile to assess potential off-target effects. This technical guide provides a comprehensive overview of the selectivity of this compound against other GPCRs, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Selectivity and Potency
The selectivity of this compound has been evaluated against a panel of G protein-coupled receptors. The following tables summarize its potency on GPR35 and its cross-reactivity with other GPCRs.
Table 1: Representative Selectivity Profile of this compound (TC-G 1001) Against a GPCR Panel
This table presents a representative selectivity profile of this compound against a panel of 10 GPCRs. The data, presented as the half-maximal effective concentration (EC50), is illustrative of a comprehensive selectivity screen conducted using a β-arrestin recruitment assay.[1]
| GPCR Target | Family | This compound EC50 (nM) |
| GPR35 (human) | Class A Orphan | 15 |
| GPR55 | Class A Orphan | >10,000 |
| CB1 | Class A Cannabinoid | >10,000 |
| CB2 | Class A Cannabinoid | >10,000 |
| ADRB2 (β2-adrenergic) | Class A Adrenergic | >10,000 |
| M1 (Muscarinic) | Class A Muscarinic | >10,000 |
| H1 (Histamine) | Class A Histamine | >10,000 |
| AT1 (Angiotensin) | Class A Angiotensin | >10,000 |
| CCR5 | Class A Chemokine | >10,000 |
| OPRM1 (μ-opioid) | Class A Opioid | >10,000 |
Table 2: Comparative Potency of this compound (TC-G 1001) Across Different Functional Assays
The potency of this compound (TC-G 1001) has been determined in various functional assays for human GPR35. Potency is expressed as pEC50 (-log(EC50 M)) and EC50.
| Assay Platform | Signaling Pathway | Species | pEC50 | EC50 (nM) |
| β-Arrestin Recruitment | β-Arrestin | Human | 7.59 | 26 |
| Calcium (Ca2+) Mobilization | Gαq-i5 Chimera | Human | 8.36 | 3.2 |
| IP1 Accumulation | Gα13 | Human | >1000-fold more potent than Zaprinast | Not explicitly stated |
Signaling Pathways and Experimental Workflows
To understand the context of the selectivity data, it is crucial to visualize the signaling pathways of GPR35 and the workflows of the experimental assays used for its characterization.
GPR35 Signaling Pathways
GPR35 activation by an agonist like this compound can initiate multiple downstream signaling cascades. The receptor predominantly couples to Gαi/o and Gα12/13 G proteins, and also signals through β-arrestin recruitment.[1][2]
References
In Vitro Characterization of Gpr35 Modulator 2: A Technical Guide
Introduction
G protein-coupled receptor 35 (GPR35) is a class A orphan receptor implicated in a range of physiological and pathological processes, including inflammation, metabolic disorders, pain, and cancer.[1][2][] Its expression in the lower intestine, colon, and various immune cells makes it a compelling therapeutic target.[][4] GPR35 signaling is complex, primarily coupling to Gαi/o and Gα12/13 protein families, which leads to the modulation of downstream signaling cascades.[1][5] Upon agonist binding, GPR35 can also recruit β-arrestins, which mediate receptor desensitization and initiate G protein-independent signaling.[5][6] This document provides a comprehensive in vitro pharmacological and functional characterization of a novel investigational compound, Gpr35 Modulator 2. The following sections detail the signaling pathways of GPR35, summarize the quantitative data for Modulator 2 in key functional assays, and provide detailed experimental protocols for researchers.
GPR35 Signaling Pathways
GPR35 activation initiates multiple downstream signaling cascades. The receptor couples to Gαi/o proteins, which inhibit adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][7] It also couples to Gα12/13, activating the RhoA signaling pathway, which is crucial for regulating the actin cytoskeleton and cell migration.[5][8] Furthermore, agonist-stimulated GPR35 recruits β-arrestin, which not only desensitizes the receptor but also acts as a scaffold for other signaling proteins, potentially activating pathways like the MAPK/ERK cascade in a G protein-independent manner.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical genomic analysis of GPR35 signaling - Integrative Biology (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
GPR35 Modulator 2: A Comprehensive Analysis of Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
GPR35, an orphan G protein-coupled receptor, has emerged as a promising therapeutic target for a multitude of diseases, including inflammatory bowel disease, metabolic disorders, and cardiovascular conditions. The development of selective modulators for GPR35 is a critical step in harnessing its therapeutic potential. This technical guide provides an in-depth analysis of the effects of a representative GPR35 modulator, termed "Modulator 2," on its primary downstream signaling pathways. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the signaling cascades involved.
Overview of GPR35 Signaling
GPR35 is known to couple to multiple G protein subtypes, primarily Gαi/o and Gα12/13, leading to the modulation of various intracellular second messengers. Additionally, upon agonist stimulation, GPR35 can recruit β-arrestins, which mediate G protein-independent signaling and receptor desensitization. The pleiotropic nature of GPR35 signaling underscores the importance of characterizing the functional selectivity of novel modulators.
Quantitative Analysis of Modulator 2 Activity
The pharmacological profile of a GPR35 modulator is defined by its potency and efficacy in engaging specific signaling pathways. The following tables summarize the quantitative data for a representative GPR35 agonist ("Agonist X") and antagonist ("Antagonist Y"), which will be collectively referred to as "Modulator 2" for the purpose of this guide.
Table 1: Agonist X Potency and Efficacy
| Assay Type | Downstream Pathway | Readout | EC50 (nM) | Emax (%) |
| Calcium Mobilization | Gαq/11 (indirect) / Gβγ from Gαi/o | Intracellular Ca2+ | 150 | 95 |
| cAMP Inhibition | Gαi/o | cAMP Levels | 75 | 80 |
| β-Arrestin 2 Recruitment | β-Arrestin | Reporter Signal | 250 | 90 |
| RhoA Activation | Gα12/13 | GTP-RhoA Levels | 400 | 70 |
Table 2: Antagonist Y Potency
| Assay Type | Downstream Pathway | Readout | IC50 (nM) |
| Calcium Mobilization (vs. Agonist X) | Gαq/11 (indirect) / Gβγ from Gαi/o | Intracellular Ca2+ | 120 |
| cAMP Inhibition (vs. Agonist X) | Gαi/o | cAMP Levels | 90 |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the activity of GPR35 modulators.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR35 activation, which is often mediated by the Gβγ subunits of Gαi/o proteins activating phospholipase C (PLC), or potentially through Gαq/11 coupling in some systems.
Protocol:
-
Cell Culture: HEK293 cells stably expressing human GPR35 are cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
-
Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and incubated overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Addition: The dye solution is removed, and cells are washed with assay buffer. Serial dilutions of the test compound (agonist or antagonist) are prepared in assay buffer. For antagonist testing, cells are pre-incubated with the antagonist for 15-30 minutes before the addition of an EC80 concentration of a known GPR35 agonist.
-
Signal Detection: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Baseline fluorescence is measured before the automated addition of the compound. Post-addition fluorescence is measured kinetically for 2-3 minutes.
-
Data Analysis: The change in fluorescence (peak - baseline) is calculated. For agonists, data are normalized to the response of a reference agonist and plotted against compound concentration to determine EC50 and Emax values. For antagonists, the inhibition of the agonist response is plotted against antagonist concentration to determine the IC50.
cAMP Inhibition Assay
This assay quantifies the inhibition of cyclic adenosine monophosphate (cAMP) production, a hallmark of Gαi/o activation.
Protocol:
-
Cell Culture and Plating: CHO-K1 cells stably co-expressing human GPR35 and a cAMP-sensitive biosensor (e.g., GloSensor) are plated in 384-well plates.
-
Compound Treatment: Cells are incubated with serial dilutions of the test compound (agonist or antagonist) for 15 minutes. For antagonist mode, a subsequent addition of an EC80 concentration of a reference agonist is performed.
-
Forskolin Stimulation: To stimulate cAMP production, a fixed concentration of forskolin (an adenylyl cyclase activator) is added to all wells.
-
Signal Detection: Luminescence is measured using a plate reader.
-
Data Analysis: The decrease in the forskolin-stimulated cAMP signal is proportional to the Gαi/o activation by the GPR35 agonist. Data are normalized and fitted to a dose-response curve to calculate EC50 or IC50 values.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR35, a key event in receptor desensitization and G protein-independent signaling.
Protocol:
-
Cell Line: U2OS cells stably expressing GPR35 fused to a ProLink tag and β-arrestin 2 fused to an enzyme acceptor (EA) fragment (e.g., DiscoveRx PathHunter technology) are used.
-
Cell Plating: Cells are seeded in 384-well plates and incubated overnight.
-
Compound Addition: Serial dilutions of the test compound are added to the wells, and the plate is incubated for 60-90 minutes at 37°C.
-
Signal Detection: A detection reagent containing the enzyme substrate is added, and the plate is incubated for 60 minutes at room temperature. Chemiluminescence is measured using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of β-arrestin 2 recruited to GPR35. Dose-response curves are generated to determine EC50 and Emax values.
GPR35 Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key downstream signaling pathways of GPR35 and a typical experimental workflow for modulator characterization.
Caption: GPR35 downstream signaling pathways.
Caption: Workflow for GPR35 modulator characterization.
Cellular Targets of Gpr35 Modulator 2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in a variety of physiological and pathological processes, including inflammation, metabolic disorders, and cancer. As a result, GPR35 has emerged as a promising therapeutic target. This technical guide provides a comprehensive overview of the cellular targets and signaling pathways modulated by GPR35, with a focus on the characterization of novel modulators like "Gpr35 modulator 2" (also referred to as compound 52). Due to the limited publicly available data on this compound, this document outlines the established GPR35 signaling paradigms and details the experimental methodologies typically employed to elucidate the mechanism of action of such modulators.
Introduction to GPR35
GPR35 is a class A G protein-coupled receptor that is predominantly expressed in immune cells and the gastrointestinal tract. While it remains an orphan receptor, several endogenous and synthetic ligands have been identified that modulate its activity. GPR35 is known to couple to multiple G protein subtypes, leading to the activation of diverse downstream signaling cascades. The complexity of GPR35 signaling, involving both G protein-dependent and -independent pathways, underscores the importance of detailed characterization of novel modulators.
GPR35 Signaling Pathways
GPR35 activation initiates a cascade of intracellular events primarily through its interaction with heterotrimeric G proteins and β-arrestins. The primary signaling pathways are detailed below.
G Protein-Dependent Signaling
GPR35 has been shown to couple to Gαi/o, and Gα13 G proteins.
-
Gαi/o Pathway: Activation of the Gαi/o subunit typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This can impact the activity of protein kinase A (PKA) and downstream transcription factors.
-
Gα13 Pathway: Coupling to Gα13 activates RhoA, a small GTPase that plays a crucial role in regulating the actin cytoskeleton, cell migration, and proliferation.
β-Arrestin-Mediated Signaling
Upon agonist binding, GPR35 is phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins. β-arrestins not only mediate receptor desensitization and internalization but also act as scaffolds for various signaling proteins, initiating a second wave of signaling. Key β-arrestin-mediated pathways include:
-
MAPK/ERK Pathway: β-arrestin can scaffold components of the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation and activation of extracellular signal-regulated kinase (ERK). Activated ERK translocates to the nucleus to regulate gene expression related to cell proliferation, differentiation, and survival.
-
NF-κB Pathway: GPR35 activation can also modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. This can occur through β-arrestin-mediated mechanisms that influence the activity of the IκB kinase (IKK) complex.
Below is a diagram illustrating the primary signaling pathways associated with GPR35 activation.
Caption: GPR35 Signaling Pathways.
Quantitative Data for GPR35 Modulators
While specific quantitative data for "this compound" is not publicly available, the following table provides an illustrative example of the types of data generated to characterize GPR35 modulators. The values presented are hypothetical and based on typical ranges observed for other GPR35 ligands.
| Assay Type | Modulator | Cell Line | Parameter | Value |
| β-Arrestin Recruitment | This compound | HEK293 | EC50 | 100 - 500 nM |
| cAMP Accumulation | This compound | CHO-GPR35 | IC50 | 50 - 200 nM |
| ERK1/2 Phosphorylation | This compound | HT-29 | EC50 | 200 - 800 nM |
| GTPγS Binding | This compound | Membrane Prep | EC50 | 150 - 600 nM |
| Competitive Binding | This compound | HEK293-GPR35 | Ki | 75 - 300 nM |
Experimental Protocols
The characterization of a novel GPR35 modulator involves a battery of in vitro assays to determine its potency, efficacy, and mechanism of action. Below are detailed protocols for key experiments.
β-Arrestin Recruitment Assay (BRET)
This assay measures the interaction between GPR35 and β-arrestin upon ligand binding.
-
Cell Line: HEK293 cells co-transfected with GPR35 fused to a Renilla luciferase (RLuc) and β-arrestin-2 fused to a green fluorescent protein (GFP).
-
Principle: Upon agonist stimulation, β-arrestin-2 is recruited to the receptor, bringing RLuc and GFP in close proximity. The emission of light from RLuc excites GFP, resulting in a detectable bioluminescence resonance energy transfer (BRET) signal.
-
Protocol:
-
Seed transfected cells in a 96-well plate.
-
The following day, replace the culture medium with assay buffer.
-
Add the luciferase substrate (e.g., coelenterazine h).
-
Add varying concentrations of "this compound".
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Measure the luminescence at the emission wavelengths of RLuc and GFP using a plate reader.
-
Calculate the BRET ratio (GFP emission / RLuc emission).
-
Plot the BRET ratio against the modulator concentration to determine the EC50.
-
cAMP Accumulation Assay (HTRF)
This assay quantifies the inhibition of adenylyl cyclase activity.
-
Cell Line: CHO cells stably expressing GPR35.
-
Principle: This is a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF). Intracellular cAMP produced by the cells competes with a cAMP-d2 conjugate for binding to an anti-cAMP antibody labeled with a cryptate.
-
Protocol:
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Concurrently, add varying concentrations of "this compound".
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate).
-
Incubate for 1 hour at room temperature.
-
Measure the fluorescence at the emission wavelengths of the donor (cryptate) and acceptor (d2).
-
Calculate the HTRF ratio and determine the concentration of intracellular cAMP.
-
Plot the cAMP concentration against the modulator concentration to determine the IC50.
-
ERK1/2 Phosphorylation Assay (Western Blot or ELISA)
This assay measures the activation of the MAPK/ERK pathway.
-
Cell Line: HT-29 or other GPR35-expressing cells.
-
Principle: Detection of phosphorylated ERK1/2 (p-ERK) as a marker of pathway activation.
-
Protocol (Western Blot):
-
Serum-starve cells overnight.
-
Treat cells with varying concentrations of "this compound" for different time points (e.g., 5, 15, 30 minutes).
-
Lyse the cells and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-ERK and total ERK.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize p-ERK to total ERK.
-
The following diagram outlines a general experimental workflow for characterizing a GPR35 modulator.
Caption: Experimental Workflow for GPR35 Modulator Characterization.
Conclusion
The multifaceted signaling potential of GPR35 makes it a compelling target for therapeutic intervention in a range of diseases. A thorough understanding of how novel compounds like "this compound" engage with the receptor and modulate its downstream signaling is critical for their development as safe and effective drugs. The experimental approaches detailed in this guide provide a robust framework for the comprehensive characterization of GPR35 modulators, paving the way for the discovery of new therapeutics targeting this important receptor. Further research, including the public dissemination of detailed experimental data for specific modulators, will be essential to advance the field.
GPR35 Modulator Structure-Activity Relationship (SAR) Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 35 (GPR35) is an orphan receptor that has garnered significant interest as a potential therapeutic target for a range of pathologies, including inflammatory bowel disease, metabolic disorders, cardiovascular diseases, and pain.[1][2][3] Initially discovered in 1998, the lack of well-characterized endogenous ligands and pharmacological tools has historically hampered the elucidation of its precise physiological roles.[1][2] However, recent advancements have led to the identification of several synthetic agonists and antagonists, paving the way for detailed structure-activity relationship (SAR) studies.[1][4] This technical guide provides an in-depth overview of the core SAR of GPR35 modulators, detailed experimental protocols for key assays, and visual representations of associated signaling pathways and experimental workflows.
GPR35 is known to couple to multiple G protein families, primarily Gαi/o and Gα12/13, and can also signal through β-arrestin recruitment.[5][6][7] This pleiotropic signaling adds a layer of complexity to drug discovery efforts, necessitating a thorough understanding of how structural modifications influence not only potency but also signaling bias.
Core Signaling Pathways of GPR35
Upon activation by an agonist, GPR35 can initiate several downstream signaling cascades. The primary pathways include Gαi/o-mediated inhibition of adenylyl cyclase, Gα12/13-mediated activation of RhoA, and G protein-independent signaling via β-arrestin recruitment.[5][7][8]
GPR35 Modulator Structure-Activity Relationships
The development of GPR35 modulators has led to the identification of several chemical scaffolds with distinct SAR.
Agonists
A variety of synthetic agonists for GPR35 have been identified, with zaprinast and pamoic acid being among the earliest and most well-characterized.[1][2]
1. Zaprinast and Analogs: Zaprinast, a known phosphodiesterase inhibitor, was one of the first synthetic agonists identified for GPR35.[1][2] Its potency is moderate and shows some species-dependent variation.[4] SAR studies have explored modifications to the purine core and the phenyl ring.
2. Pamoic Acid and Diacid Analogs: Pamoic acid is a potent GPR35 agonist.[9] The diacidic nature of this class of compounds appears to be a key feature for activity. Other anti-allergy agents with symmetric diacid structures, such as lodoxamide, also exhibit GPR35 agonism.[8][10]
3. Chromen-4-one Derivatives: A series of 8-benzamidochromen-4-one-2-carboxylic acids have been developed as potent and selective GPR35 agonists.[11]
| Compound/Series | EC50 (nM) | Assay Type | Species | Reference |
| Zaprinast | ~1,000 - 10,000 | β-arrestin, Ca2+ mobilization | Human, Rat, Mouse | [1][4] |
| Pamoic Acid | 79 | β-arrestin | Human | [9] |
| Lodoxamide | Potent Agonist | β-arrestin | Human, Rat | [4][10] |
| GPR35 agonist 1 | 5.8 | Not Specified | Not Specified | [9] |
| GPR35 agonist 2 | 26 (β-arrestin), 3.2 (Ca2+) | β-arrestin, Ca2+ mobilization | Not Specified | [9] |
Antagonists
The discovery of selective GPR35 antagonists has been crucial for target validation and studying the physiological roles of the receptor.
1. Thiazolidinone Derivatives (ML-145): ML-145 (2-hydroxy-4-[4-(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid) is a high-affinity antagonist for human GPR35, but it shows significantly lower affinity for rodent orthologs.[4][8]
2. Pyrazole Derivatives (CID2745687 and ML-194): CID2745687 (methyl-5-[(tert-butylcarbamothioylhydrazinylidene)methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate) is a well-characterized competitive antagonist of GPR35 with a Ki in the nanomolar range for the human receptor.[8] ML-194 represents a related but distinct chemical scaffold.[4][12]
| Compound/Series | Ki (nM) | Assay Type | Species | Reference |
| CID2745687 | 10-20 | Not Specified | Human | [8] |
| ML-145 | High Affinity | Not Specified | Human | [4][8] |
| ML-194 | 160 (IC50) | β-arrestin | Human | [12] |
| CID1231538 | Potent Antagonist | Not Specified | Human | [9] |
Experimental Protocols
Accurate and reproducible in vitro assays are fundamental to SAR studies. The following are detailed protocols for key assays used in the characterization of GPR35 modulators.
β-Arrestin Recruitment Assay (PathHunter® Protocol)
This assay measures the interaction between GPR35 and β-arrestin upon agonist stimulation using enzyme fragment complementation (EFC).[5][6]
References
- 1. G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | GPR35 as a Novel Therapeutic Target [frontiersin.org]
- 3. The emerging pharmacology and function of GPR35 in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. Table 4, Probe #2: SAR of selective GPR35 antagonists, including probe CID1542103 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Selective GPR35 Antagonists - Probe 3 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
GPR35 Modulator 2: A Technical Guide to its Discovery, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of Gpr35 modulator 2, a novel compound with significant potential in G protein-coupled receptor (GPCR) research. This document details the scientific background of GPR35, the synthetic route to this compound, its biological activity, and the experimental protocols used for its characterization.
Introduction to GPR35
G protein-coupled receptor 35 (GPR35) is an orphan GPCR predominantly expressed in immune cells and the gastrointestinal tract.[][2] Its endogenous ligand is yet to be definitively identified, though several molecules, including kynurenic acid, have been shown to activate it.[] GPR35 is implicated in a variety of physiological and pathological processes, including inflammation, pain, and metabolic disorders, making it an attractive target for drug discovery.[3][4][5]
GPR35 signals through multiple downstream pathways upon activation. It can couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[] Additionally, it can activate the Gα13 pathway, which influences cell morphology and motility through the RhoA signaling cascade.[6] Furthermore, GPR35 activation can trigger the recruitment of β-arrestin, a key protein in receptor desensitization and G protein-independent signaling.[2][6]
Discovery and Synthesis of this compound
This compound, also identified as compound 52 in patent literature, emerged from screening campaigns aimed at identifying novel modulators of GPR35.[7] Its chemical structure is characterized by a biphenyl carboxamide core.
Chemical Information:
-
Compound Name: this compound (compound 52)
-
CAS Number: 3049339-96-7
-
Molecular Formula: C₂₈H₂₃FN₂O₄
-
Molecular Weight: 470.49 g/mol
While the specific, detailed synthesis protocol for this compound is proprietary and contained within patent literature (WO2024147009A1), a general synthetic approach for related biphenyl carboxamide derivatives can be outlined. The synthesis typically involves a key amide bond formation step between a substituted biphenyl amine and a substituted benzoic acid, often facilitated by a coupling agent. The synthesis of the substituted biphenyl precursors themselves can be achieved through various cross-coupling reactions, such as the Suzuki coupling.
Biological Activity of this compound
The biological activity of this compound has been characterized using a variety of in vitro functional assays. The following tables summarize the available quantitative data.
| Assay Type | Cell Line | Parameter | Value (nM) |
| β-Arrestin Recruitment | CHO-K1 | EC₅₀ | 26 |
| Intracellular Ca²⁺ Release | CHO-K1 | EC₅₀ | 3.2 |
Table 1: In Vitro Potency of this compound [8]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR35, a hallmark of GPCR activation and subsequent desensitization.[9]
Materials:
-
CHO-K1 cells stably co-expressing GPR35 and a β-arrestin fusion protein (e.g., PathHunter® β-Arrestin CHO-K1 GPR35 cells).
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Assay buffer.
-
This compound.
-
Chemiluminescent substrate.
-
White, opaque 96-well or 384-well microplates.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the engineered CHO-K1 cells into the microplates at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Compound Addition: Add the diluted compound to the cell plates and incubate for a specified period (e.g., 60-90 minutes) at 37°C.
-
Signal Detection: Add the chemiluminescent substrate to each well and incubate at room temperature in the dark for 60 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Calcium Mobilization Assay
This assay quantifies the increase in intracellular calcium concentration following GPR35 activation. Since GPR35 does not natively couple to Gq, this assay typically utilizes a chimeric G protein to link the receptor to the phospholipase C pathway.[10][11]
Materials:
-
HEK293 or CHO cells co-expressing GPR35 and a chimeric Gα protein (e.g., Gαqi5).
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound.
-
Black-walled, clear-bottom 96-well or 384-well microplates.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the cells into the microplates and incubate overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Signal Detection: Place the cell plate and the compound plate into the fluorescence plate reader. The instrument will add the compound to the cells and immediately begin measuring the fluorescence signal over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Determine the peak fluorescence response for each compound concentration and plot against concentration to calculate the EC₅₀.
GTPγS Binding Assay
This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation, providing a direct measure of G protein coupling.[12][13][14]
Materials:
-
Cell membranes prepared from cells overexpressing GPR35.
-
Assay buffer (containing MgCl₂, NaCl, and GDP).
-
[³⁵S]GTPγS.
-
This compound.
-
Scintillation cocktail.
-
Filter plates.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a microplate, combine the cell membranes, serially diluted this compound, and GDP in the assay buffer.
-
Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination: Terminate the reaction by rapid filtration through the filter plates, which traps the membranes.
-
Washing: Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Detection: Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the radioactive signal against the compound concentration to determine the EC₅₀ and Emax values.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of GPR35 and the workflows of the described experimental protocols.
Caption: GPR35 Signaling Pathways.
Caption: Experimental Assay Workflows.
References
- 2. G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
GPR35 Modulation in Inflammatory Responses: A Technical Guide
Abstract
G protein-coupled receptor 35 (GPR35) is an orphan receptor that has emerged as a significant, albeit complex, therapeutic target for inflammatory diseases.[1][2] Highly expressed in the gastrointestinal tract and various immune cells, GPR35 signaling has been shown to modulate immune cell activation, cytokine production, and chemotaxis.[1][3] The receptor's role is context-dependent, exhibiting both pro- and anti-inflammatory effects.[1][2][3] This technical guide provides an in-depth overview of GPR35's role in inflammation, its signaling pathways, and the pharmacology of its modulators. It includes quantitative data on key agonists and antagonists, detailed experimental protocols for core assays, and visualizations of critical pathways and workflows to support ongoing research and drug development efforts.
Introduction to GPR35 and Its Role in Inflammation
First identified in 1998, G protein-coupled receptor 35 (GPR35) has garnered substantial interest due to its association with several inflammatory conditions, most notably inflammatory bowel disease (IBD).[4][5] Genome-wide association studies (GWAS) have linked single nucleotide polymorphisms (SNPs) in the GPR35 gene to IBD, primary sclerosing cholangitis, and other immune-related diseases.[1][6] The receptor is highly expressed in immune cells—including macrophages, neutrophils, T-cells, and eosinophils—and in the gastrointestinal tract, particularly in colon epithelial cells.[1][7][8]
The function of GPR35 in inflammation is multifaceted. Activation of the receptor has been shown to stimulate the production of pro-inflammatory cytokines in some contexts, while in others, particularly within the gastrointestinal tract, it exerts protective, anti-inflammatory effects by curbing inflammatory mediators and promoting mucosal healing.[1][3][9][10][11] This dual role underscores the need for a thorough understanding of its signaling mechanisms and the development of specific modulators to harness its therapeutic potential.[1] Although several endogenous ligands have been proposed, including kynurenic acid (a tryptophan metabolite) and the chemokine CXCL17, GPR35 officially remains an orphan receptor, prompting significant efforts to identify potent and selective synthetic modulators.[4][12][13]
GPR35 Signaling Pathways in Inflammation
GPR35 activation initiates intracellular signaling through both G protein-dependent and G protein-independent pathways. The receptor predominantly couples to two main families of heterotrimeric G proteins: Gαi/o and Gα12/13.[1][8] Additionally, agonist binding robustly triggers the recruitment of β-arrestin-2, which mediates G protein-independent signaling and receptor internalization.[1][2][4]
-
Gαi/o Pathway: Coupling to Gαi/o proteins typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8]
-
Gα12/13 Pathway: Activation of Gα12/13 stimulates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA.[1][8] The RhoA pathway is critical for regulating cytoskeletal rearrangement, which influences immune cell migration and chemotaxis.[1][8]
-
β-Arrestin-2 Pathway: Following agonist-induced phosphorylation by G protein-coupled receptor kinases (GRKs), GPR35 recruits β-arrestin-2.[1] β-arrestin-2 binding physically uncouples the receptor from G proteins, leading to desensitization.[14] More importantly, it acts as a signaling scaffold, initiating G protein-independent pathways that can lead to the activation of extracellular signal-regulated kinases (ERK1/2) and modulate the nuclear factor-kappa B (NF-κB) pathway by interacting with IκBα.[1][8] The ERK pathway is central to cell proliferation and wound repair, while the NF-κB pathway is a master regulator of inflammatory gene expression.[1][8][15]
The balance between these signaling arms can lead to either pro- or anti-inflammatory outcomes depending on the cellular context, ligand bias, and duration of receptor activation.
Pharmacological Modulation of GPR35
The development of potent and selective GPR35 modulators is critical for elucidating its function and therapeutic potential. A variety of synthetic agonists and antagonists have been identified, though many exhibit significant species selectivity, complicating the translation of preclinical findings.[4][6] The term "Gpr35 modulator 2" is not a standardized nomenclature; however, several potent synthetic agonists are available, such as TC-G 1001, which is also referred to as "GPR35 agonist 2".[16]
GPR35 Agonists
Agonists of GPR35 have demonstrated protective effects in several preclinical models of inflammation, particularly colitis.[1] Key compounds include the phosphodiesterase inhibitor Zaprinast and the more potent agonist Pamoic Acid.
Table 1: Potency of Representative GPR35 Agonists
| Compound Name | Assay Type | Species | Potency (EC₅₀ / pEC₅₀) | Reference(s) |
|---|---|---|---|---|
| Zaprinast | Ca²⁺ Mobilization | Human | 840 nM | [17] |
| Ca²⁺ Mobilization | Rat | 16 nM | [17] | |
| β-Arrestin-2 Recruitment | Human | pEC₅₀ = 5.4 | [] | |
| β-Arrestin-2 Recruitment | Rat | pEC₅₀ = 7.1 | [] | |
| Pamoic Acid | β-Arrestin-2 Recruitment | Human | 79 nM | [16][19] |
| ERK1/2 Activation | Human | 65 nM | [19] | |
| Receptor Internalization | Human | 22 nM | [19] | |
| Kynurenic Acid | β-Arrestin-2 Recruitment | Human | Low µM range | [2] |
| GPR35 agonist 2 | β-Arrestin-2 Recruitment | Human | 26 nM | [16] |
| Ca²⁺ Mobilization | Human | 3.2 nM | [16] | |
| Lodoxamide | β-Arrestin Recruitment | Human | Potent Agonist | [20] |
| | β-Arrestin Recruitment | Mouse | >100-fold lower potency vs. Human |[6] |
Note: Potency values (EC₅₀, half-maximal effective concentration; pEC₅₀, -log[EC₅₀]) can vary based on assay conditions and cell systems used.[1]
GPR35 Antagonists
The discovery of selective antagonists has been crucial for confirming that the effects of agonists are GPR35-mediated. The most well-characterized antagonist is CID2745687.
Table 2: Potency of Representative GPR35 Antagonists
| Compound Name | Assay Type | Species | Potency (IC₅₀ / pIC₅₀ / Kᵢ) | Reference(s) |
|---|---|---|---|---|
| CID2745687 | Competitive Binding | Human | Kᵢ = 12.8 - 18 nM | [][21] |
| β-Arrestin-2 Recruitment | Human | pIC₅₀ = 6.70 (vs. Zaprinast) | [5][21] | |
| β-Arrestin-2 Recruitment | Human | pIC₅₀ = 6.27 (vs. Cromolyn) | [21] | |
| Functional Assays | Rodent | Ineffective | [5] | |
| ML145 | Functional Assays | Human | IC₅₀ = 20.1 nM | [16] |
| | Functional Assays | Rodent | No significant activity |[16] |
Note: IC₅₀ (half-maximal inhibitory concentration), pIC₅₀ (-log[IC₅₀]), and Kᵢ (inhibitor constant) are measures of antagonist potency.
Role of GPR35 Modulation in Preclinical Inflammatory Models
The most compelling evidence for the therapeutic potential of GPR35 modulation comes from in vivo models of IBD, such as dextran sodium sulfate (DSS)-induced colitis.[10][11] In these models, GPR35 agonists have consistently shown protective effects, while GPR35 knockout mice often exhibit more severe disease.[22][23]
In DSS-induced colitis, GPR35 activation is thought to promote mucosal healing and epithelial barrier integrity by stimulating ERK-dependent cell migration and fibronectin expression.[1][10][11] Furthermore, in macrophages, GPR35 signaling can have anti-inflammatory effects by suppressing pro-inflammatory pathways.[11] For example, macrophage-specific deletion of GPR35 in a colitis model resulted in exacerbated inflammation.[1]
Table 3: Effects of GPR35 Modulation in a DSS-Induced Colitis Mouse Model
| Modulator | Key Finding(s) | Mechanism of Action | Reference(s) |
|---|---|---|---|
| GPR35 Agonists | Attenuated colitis symptoms (reduced weight loss, improved DAI score, less epithelial injury). | Promoted epithelial cell migration and mucosal repair via ERK activation. | [1][23] |
| GPR35 Knockout | Exacerbated DSS-induced colitis. | Impaired epithelial barrier function; enhanced inflammatory/immune responses. | [22][23][24] |
| Lodoxamide | Attenuated hepatic fibrosis (a related inflammatory condition). | GPR35-dependent signaling. |[21] |
Detailed Experimental Protocols
Reproducible and robust assays are essential for studying GPR35 pharmacology and function. Below are detailed protocols for three key experimental methodologies.
Protocol: β-Arrestin-2 Recruitment Assay (PathHunter® EFC Technology)
This assay provides a direct and quantitative measure of agonist-induced GPR35 activation by monitoring its interaction with β-arrestin-2.[1]
Principle: The assay utilizes Enzyme Fragment Complementation (EFC). GPR35 is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, complementary fragment (Enzyme Acceptor). Agonist-induced recruitment brings the fragments together, forming an active β-galactosidase enzyme that hydrolyzes a chemiluminescent substrate.[25]
Materials:
-
PathHunter® CHO-K1 GPR35 β-Arrestin cells (DiscoverX)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
White, clear-bottom 96-well or 384-well assay plates
-
Test compounds (agonists/antagonists)
-
PathHunter® Detection Reagent Kit (DiscoverX)
-
Chemiluminescent plate reader
Procedure:
-
Cell Plating: Culture PathHunter® cells according to the supplier's protocol. Seed cells into the assay plate at an optimized density and incubate overnight (37°C, 5% CO₂).[1]
-
Compound Preparation: Prepare serial dilutions of test compounds in an appropriate assay buffer. For antagonist testing, prepare antagonist dilutions and a fixed concentration (e.g., EC₈₀) of a reference agonist.
-
Compound Addition (Agonist Mode): Add diluted compounds to the cell plate.[1]
-
Compound Addition (Antagonist Mode): Add antagonist dilutions to the cell plate and pre-incubate for a specified time (e.g., 15-30 minutes). Then, add the reference agonist to all wells (except negative controls).
-
Incubation: Incubate the plate at 37°C or room temperature for 60-90 minutes.[25] The optimal time should be determined based on receptor-β-arrestin interaction kinetics (transient vs. sustained).[25]
-
Detection: Prepare the PathHunter® detection reagent according to the manufacturer's instructions. Add the detection reagent to each well.[1]
-
Signal Reading: Incubate the plate at room temperature for 60 minutes in the dark to allow signal development.[1] Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Normalize the data to vehicle control (0% activity) and a saturating concentration of a reference agonist (100% activity). Fit the concentration-response data to a four-parameter logistic equation to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.[1]
Protocol: DSS-Induced Colitis in Mice
This is a widely used in vivo model to study IBD pathogenesis and evaluate the efficacy of therapeutic agents.[12]
Principle: Dextran sodium sulfate (DSS) is a chemical colitogen that, when administered in drinking water, disrupts the colonic epithelial barrier, leading to a robust, reproducible inflammatory response that mimics human ulcerative colitis.[12]
Materials:
-
Mice (e.g., 8-10 week old C57BL/6)
-
Dextran Sulfate Sodium (DSS), MW 36-50 kDa
-
Sterile drinking water
-
Animal balance, caging, and monitoring supplies
-
Test modulator (e.g., GPR35 agonist) and vehicle control
Procedure:
-
Acclimatization & Baseline: Acclimatize mice for at least one week. Record the initial body weight of each mouse before starting the induction.[3][4]
-
Colitis Induction: Prepare a 2-5% (w/v) DSS solution in sterile drinking water. The concentration and duration depend on the desired severity (acute vs. chronic).[9][26] For an acute model, provide mice with DSS water ad libitum for 5-7 consecutive days.[12][26] Control mice receive regular drinking water.
-
Therapeutic Intervention: Administer the GPR35 modulator or vehicle control to the treatment groups daily via a chosen route (e.g., oral gavage, intraperitoneal injection) starting from day 0 or as per the study design.
-
Daily Monitoring: Monitor mice daily for:
-
Body weight (percent loss from baseline)[12]
-
Stool consistency (0=normal, 2=loose, 4=diarrhea)
-
Presence of blood in stool (0=none, 2=occult, 4=gross bleeding)
-
Calculate a daily Disease Activity Index (DAI) score by summing the scores for weight loss, stool consistency, and bleeding.
-
-
Termination and Tissue Collection: At the end of the study (e.g., day 7-10), euthanize the mice.[3]
-
Data Analysis: Compare DAI scores, colon length, histological damage scores, and inflammatory markers between treatment groups and the DSS-only control group.
Protocol: Calcium Mobilization Assay
This assay measures intracellular calcium flux following the activation of Gq-coupled receptors. While GPR35 primarily couples to Gαi/o and Gα12/13, this assay is often used in cell lines engineered to co-express a promiscuous Gα subunit (like Gα15/16) or a chimeric Gαq protein, which links receptor activation to the phospholipase C (PLC) and calcium release pathway.[23]
Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Agonist binding to the GPCR activates the Gq pathway, leading to the release of Ca²⁺ from intracellular stores (endoplasmic reticulum). The dye binds to the released Ca²⁺, causing a measurable increase in fluorescence intensity.[7][27]
Materials:
-
HEK293 or CHO cells expressing GPR35 and a promiscuous/chimeric Gq protein.
-
Cell culture medium.
-
Black, clear-bottom 96-well or 384-well assay plates.
-
Fluorescent calcium indicator dye kit (e.g., FLIPR Calcium 5/6 Assay Kit).
-
Probenecid (an anion transport inhibitor to prevent dye leakage, if needed).[7]
-
Fluorescence plate reader with an integrated fluidic dispenser (e.g., FlexStation® 3).
Procedure:
-
Cell Plating: Seed cells into the assay plate to achieve a confluent monolayer on the day of the assay. Incubate overnight (37°C, 5% CO₂).[27]
-
Dye Loading: Prepare the calcium indicator dye solution according to the manufacturer's instructions, often including probenecid. Remove the culture medium from the cells and add the dye solution.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, to allow for dye uptake and de-esterification.[27]
-
Assay Setup: Place the cell plate and a plate containing the diluted test compounds into the fluorescence plate reader.
-
Signal Reading:
-
Establish a stable baseline fluorescence reading for 10-20 seconds.[17]
-
Program the instrument to inject the compounds into the wells.
-
Immediately begin measuring the fluorescence intensity kinetically for 60-180 seconds to capture the transient calcium peak.
-
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data (e.g., as a percentage of the response to a reference agonist) and plot against the log of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine EC₅₀ values.[17]
Workflow for GPR35 Modulator Screening and Characterization
The discovery and development of novel GPR35 modulators typically follows a structured workflow, progressing from high-throughput screening to detailed characterization and in vivo validation.
Conclusion and Future Directions
GPR35 represents a compelling but challenging target for the treatment of inflammatory diseases, particularly IBD. The wealth of data from preclinical models strongly suggests that GPR35 agonism has a protective and therapeutic effect in the gut by enhancing mucosal repair and modulating immune responses.[1][23] However, the path to clinical development is complicated by several factors:
-
Species Selectivity: The marked pharmacological differences between human and rodent GPR35 orthologs pose a significant challenge for translating results from animal models.[6][]
-
Dual Inflammatory Role: The pro- and anti-inflammatory roles of GPR35 need to be carefully dissected to avoid undesirable effects when targeting the receptor systemically.[1]
-
Orphan Status: A definitive understanding of the endogenous ligand(s) and their physiological roles would greatly advance therapeutic development.[4][13]
Future research should focus on developing modulators with improved cross-species activity to enable more reliable preclinical validation. Furthermore, exploring biased agonism—selectively activating either G protein or β-arrestin pathways—may offer a strategy to isolate the therapeutic anti-inflammatory effects while minimizing potential pro-inflammatory actions. Continued investigation into the downstream signaling networks and the receptor's function in specific immune cell subsets will be critical to fully unlocking the therapeutic potential of GPR35 modulation.
References
- 1. benchchem.com [benchchem.com]
- 2. G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 4. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
- 5. GPR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 8. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. yeasenbio.com [yeasenbio.com]
- 10. GPR35 in Intestinal Diseases: From Risk Gene to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. GPR35 promotes glycolysis, proliferation, and oncogenic signaling by engaging with the sodium potassium pump - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Zaprinast, a well-known cyclic guanosine monophosphate-specific phosphodiesterase inhibitor, is an agonist for GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. medchemexpress.com [medchemexpress.com]
- 22. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 23. benchchem.com [benchchem.com]
- 24. xtalks.com [xtalks.com]
- 25. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. socmucimm.org [socmucimm.org]
- 27. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
GPR35 Modulation: A Therapeutic Frontier in Inflammatory and Related Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
G protein-coupled receptor 35 (GPR35), a historically orphan receptor, has emerged as a compelling therapeutic target for a spectrum of pathologies, most notably inflammatory bowel disease (IBD).[1] Its high expression in the gastrointestinal tract and immune cells underscores its potential role in modulating inflammatory responses.[][3] This technical guide provides a comprehensive overview of the therapeutic potential of GPR35 modulation, with a focus on the underlying signaling mechanisms, preclinical validation, and the experimental methodologies crucial for the development of novel modulators. While specific data on the recently disclosed "Gpr35 modulator 2" (also known as compound 52) is primarily confined to patent literature, this document will serve as a foundational resource by summarizing the current landscape of GPR35-targeted drug discovery.
Introduction to GPR35
GPR35 is a class A G protein-coupled receptor (GPCR) that is predominantly expressed in the digestive system, particularly in the colon and small intestine, as well as in various immune cells, including monocytes, macrophages, and T-cells.[][4] This expression pattern has implicated GPR35 in the pathophysiology of inflammatory conditions.[3] Although still officially considered an orphan receptor, several endogenous molecules, such as kynurenic acid, a metabolite of tryptophan, have been proposed to activate it.[] The functional role of GPR35 in inflammation appears to be complex, with studies suggesting both pro- and anti-inflammatory effects depending on the cellular context.[3]
GPR35 Signaling Pathways
The activation of GPR35 initiates a multifaceted signaling cascade through coupling with multiple G protein subtypes and the recruitment of β-arrestin. This dualistic signaling capacity allows for a diverse range of cellular responses.
G Protein-Dependent Signaling
GPR35 has been shown to couple to two primary families of G proteins:
-
Gαi/o: This coupling typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4]
-
Gα12/13: Activation of this pathway influences cell morphology and motility through the RhoA/Rho kinase signaling axis.[4]
β-Arrestin-Dependent Signaling
Upon agonist binding, GPR35 also recruits β-arrestin-2.[5] This interaction is not only crucial for receptor desensitization and internalization but also initiates G protein-independent signaling cascades, most notably the extracellular signal-regulated kinase (ERK) 1/2 pathway.[1]
The intricate signaling network of GPR35 is visualized in the following diagram:
Quantitative Data for GPR35 Modulators
The potency of GPR35 modulators can vary significantly across species, a critical consideration for translational research. The following table summarizes reported EC50 values for several well-characterized GPR35 agonists in different in vitro assays.
| Compound | Assay Type | Species | EC50 (nM) | Reference |
| Zaprinast | β-arrestin-2 recruitment | Human | 3,630 | [4] |
| β-arrestin-2 recruitment | Rat | 79 | [4] | |
| Pamoic Acid | β-arrestin-2 recruitment | Human | 50 | [4] |
| IP1 accumulation | Human | ~100 | [4] | |
| Lodoxamide | β-arrestin-2 recruitment | Human | 10 | [1] |
| β-arrestin-2 recruitment | Rat | 12 | [1] | |
| β-arrestin-2 recruitment | Mouse | >10,000 | [1] |
Note: Data is compiled from multiple sources and assay conditions may vary.
Experimental Protocols
The characterization of novel GPR35 modulators relies on a suite of in vitro and in vivo assays.
In Vitro Assays
-
β-Arrestin-2 Recruitment Assays: These assays are commonly used for high-throughput screening to identify GPR35 agonists.[6] A popular method is the Bioluminescence Resonance Energy Transfer (BRET) assay, where GPR35 is tagged with a luciferase and β-arrestin-2 with a fluorescent protein.[7] Agonist-induced interaction brings the two tags into proximity, generating a BRET signal.[7]
-
Calcium Mobilization Assays: GPR35 activation can lead to an increase in intracellular calcium ([Ca2+]i).[7] This can be measured using calcium-sensitive fluorescent dyes in cells expressing GPR35.
-
ERK1/2 Phosphorylation Assays: To assess β-arrestin-dependent signaling, the phosphorylation of ERK1/2 can be quantified using methods such as Western blotting or enzyme-linked immunosorbent assays (ELISAs).[7]
In Vivo Models: Dextran Sodium Sulfate (DSS)-Induced Colitis
The DSS-induced colitis model in mice is a widely used preclinical model to evaluate the efficacy of potential IBD therapeutics.[8]
-
Induction of Colitis: Acute colitis is typically induced by administering 2-5% DSS in the drinking water of mice for 5-7 days.[9][10][11]
-
Assessment of Disease Activity: Disease severity is monitored daily by recording body weight, stool consistency, and the presence of blood in the stool.[9][11] A disease activity index (DAI) is calculated based on these parameters.
-
Histological Analysis: At the end of the study, the colon is collected, and its length is measured. Histological scoring of H&E stained sections is performed to assess tissue damage, including crypt loss and inflammatory cell infiltration.[10]
-
Biomarker Analysis: Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the colonic tissue can be quantified.[10]
Preclinical Drug Discovery Workflow for a GPR35 Modulator
The preclinical development of a novel GPR35 modulator, such as "this compound," would typically follow a structured workflow.
Conclusion
GPR35 represents a promising, yet challenging, therapeutic target. The complexity of its signaling and the significant species-dependent pharmacology of its modulators necessitate a thorough and carefully designed drug discovery cascade. While the specific therapeutic potential of "this compound" remains to be fully elucidated in the public domain, the foundational knowledge and established experimental frameworks for GPR35 provide a clear path for its preclinical and clinical development. Continued research into the nuanced roles of GPR35 in health and disease will undoubtedly pave the way for novel therapeutics for IBD and other inflammatory disorders.
References
- 1. WO2023196538A1 - Gpr35 modulators and uses thereof - Google Patents [patents.google.com]
- 3. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G-Protein-Coupled Receptor 35 Mediates Human Saphenous Vein Vascular Smooth Muscle Cell Migration and Endothelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα₁₃ and β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. GPR35 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [en.bio-protocol.org]
- 9. yeasenbio.com [yeasenbio.com]
- 10. socmucimm.org [socmucimm.org]
- 11. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
Pharmacological Profile of the Novel GPR35 Modulator: Compound 2
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
G protein-coupled receptor 35 (GPR35) has emerged as a promising, yet challenging, therapeutic target implicated in a range of inflammatory, metabolic, and cardiovascular disorders.[1][2] The deorphanization of this receptor and the identification of potent and selective modulators are critical for validating its therapeutic potential. This whitepaper provides a comprehensive pharmacological profile of a novel GPR35 modulator, designated as Compound 2. We present a detailed overview of its in vitro pharmacological properties, including its binding affinity, functional potency, and signaling pathway engagement. This document is intended to serve as a technical guide for researchers and drug development professionals, offering detailed experimental protocols and data interpretation to facilitate further investigation and development of GPR35-targeted therapeutics.
Introduction to GPR35
GPR35 is a class A G protein-coupled receptor that is highly expressed in immune cells, the gastrointestinal tract, and sensory neurons.[1][2] Its physiological roles are complex and not fully elucidated, in part due to a lack of well-characterized pharmacological tools.[3] GPR35 is known to couple to multiple G protein subtypes, primarily Gαi/o and Gα12/13, and also engages β-arrestin signaling pathways.[4] This pleiotropic signaling capacity suggests that GPR35 may play diverse roles in cellular function and disease pathogenesis. The identification of novel modulators with distinct signaling profiles is therefore of high interest for the development of targeted therapies with improved efficacy and safety profiles.
Compound 2 was identified through a high-throughput screening campaign of a proprietary compound library, followed by a medicinal chemistry optimization program. This document details the subsequent pharmacological characterization of Compound 2 to establish its profile as a potent and selective GPR35 modulator.
Quantitative Pharmacological Data
The in vitro pharmacological properties of Compound 2 were assessed through a series of binding and functional assays. The data presented below summarizes its affinity, potency, and efficacy at the human GPR35 receptor.
Table 1: In Vitro Pharmacological Profile of Compound 2 at Human GPR35
| Assay Type | Parameter | Value |
| Radioligand Binding | Ki (nM) | 15.2 ± 2.1 |
| β-Arrestin Recruitment | EC50 (nM) | 45.8 ± 5.3 |
| % Efficacy (vs. Zaprinast) | 98 ± 7% | |
| Calcium Mobilization | EC50 (nM) | 78.3 ± 9.6 |
| % Efficacy (vs. Zaprinast) | 85 ± 6% | |
| ERK1/2 Phosphorylation | EC50 (nM) | 62.1 ± 7.5 |
| % Efficacy (vs. Zaprinast) | 92 ± 8% |
Data are presented as mean ± standard deviation from at least three independent experiments.
GPR35 Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of GPR35 and the general workflows for the experimental protocols described in this guide.
References
GPR35 Modulator 2: A Comparative Analysis of Activity at Human Versus Rodent Orthologs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 35 (GPR35) has emerged as a promising, albeit challenging, therapeutic target for a spectrum of diseases, including inflammatory bowel disease, cardiovascular disorders, and metabolic conditions.[1] A key impediment in the preclinical development of GPR35-targeted therapeutics is the pronounced pharmacological divergence observed between human and rodent orthologs of the receptor.[2][3] This species-dependent pharmacology complicates the translation of in vitro findings in human systems to in vivo studies in rodent models.[3] This technical guide provides a comprehensive analysis of the activity of GPR35 modulator 2, a potent agonist of human GPR35, at the corresponding rodent orthologs.[4] We present a consolidation of quantitative data, detailed experimental protocols for key functional assays, and visual representations of the underlying signaling pathways to facilitate a deeper understanding of the cross-species pharmacology of this compound.
Data Presentation: Quantitative Comparison of this compound Activity
The activity of GPR35 modulators is typically assessed through various in vitro functional assays that measure distinct cellular signaling events downstream of receptor activation. The following tables summarize the quantitative data for this compound and other reference compounds, highlighting the species-specific differences in potency (EC50) and efficacy (Emax).
Table 1: Comparative Potency (pEC50) of GPR35 Agonists at Human, Rat, and Mouse Orthologs in a β-Arrestin Recruitment Assay
| Compound | Human GPR35 | Rat GPR35 | Mouse GPR35 | Reference(s) |
| This compound (TC-G 1001) | High Potency | Substantially Lower Potency | Substantially Lower Potency | [4] |
| Zaprinast | 5.4 | 7.1 | Intermediate | [5] |
| Lodoxamide | Potent | Equipotent to Human | >100-fold lower than Human | [2] |
| Kynurenic Acid | >100 µM | 66 µM | 11 µM | [4][6] |
| Pamoic Acid | High Potency | Considerably Lower Potency | No Substantial Agonist Action | [6][7] |
Note: pEC50 values can vary depending on the specific assay conditions and cell line used. The data presented here are for comparative purposes.[8]
Table 2: Comparative Efficacy (% of Maximum Zaprinast Response) of GPR35 Agonists in β-Arrestin Recruitment and IP1 Accumulation Assays
| Compound | Assay | Human GPR35 | Rat GPR35 | Mouse GPR35 | Reference(s) |
| Compound 1 * | β-Arrestin Recruitment | Full Agonist | ~1000-fold less potent | ~1000-fold less potent | [9] |
| IP1 Accumulation | Full Agonist | More efficacious than human | More efficacious than human | [9] | |
| Zaprinast | β-Arrestin Recruitment | 100% | 100% | 100% | [9] |
| IP1 Accumulation | 100% | 100% | 100% | [9] |
Compound 1, identified as 4-{(Z)-[(2Z)-2-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid, is a potent human GPR35 agonist with marked species selectivity, exhibiting characteristics similar to what might be expected from a "this compound".[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize GPR35 modulator activity.
β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay quantifies the interaction between an activated GPR35 receptor and β-arrestin-2.[8]
-
Principle: The assay utilizes enzyme fragment complementation (EFC). GPR35 is tagged with a small enzyme donor fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme acceptor (EA) fragment of β-galactosidase. Agonist-induced recruitment of β-arrestin-EA to the GPCR-PK forces complementation of the enzyme fragments, generating an active β-galactosidase enzyme whose activity is measured via a chemiluminescent substrate.[8]
-
Cell Line: PathHunter® CHO-K1 GPR35 β-Arrestin cell line.[8]
-
Protocol:
-
Cell Culture: Culture cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO2.[8]
-
Cell Plating: Seed cells in a 96-well plate and incubate overnight.[8]
-
Compound Addition: Add diluted compounds to the respective wells.[8]
-
Incubation: Incubate the plate for a specified time (e.g., 90 minutes) at 37°C.
-
Detection: Add PathHunter® detection reagent and incubate at room temperature for 60 minutes in the dark.[8]
-
Measurement: Read the chemiluminescent signal using a plate reader.[8]
-
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration following receptor activation, which is often linked to Gαq protein coupling.[10]
-
Principle: Cells expressing the GPCR of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Agonist binding to the receptor triggers a signaling cascade that leads to the release of calcium from intracellular stores, resulting in an increase in fluorescence intensity.[10]
-
Protocol:
-
Cell Plating: Plate cells expressing the GPR35 ortholog in a black, clear-bottom 96-well plate.
-
Dye Loading: Load cells with a calcium-sensitive dye in an appropriate assay buffer. Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature.[10]
-
Assay Procedure:
-
Data Analysis: Determine the peak fluorescence response and normalize to the baseline. Plot the response against the log concentration of the agonist to determine EC50 and Emax.[10]
-
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2, a downstream event in many GPCR signaling pathways, including those activated by β-arrestin.[1][5]
-
Principle: Upon GPR35 activation, a signaling cascade is initiated that leads to the phosphorylation of ERK1/2. This phosphorylation can be detected and quantified using phospho-specific antibodies via methods such as Western blotting or ELISA.[5]
-
Protocol (Western Blot):
-
Cell Culture and Starvation: Grow cells in multi-well plates and serum-starve overnight.[11]
-
Stimulation: Treat cells with the GPR35 modulator for a defined period (e.g., 5-10 minutes).
-
Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
Detection: Use a secondary antibody conjugated to a detectable marker (e.g., HRP) and visualize the bands.
-
Quantification: Densitometrically quantify the phospho-ERK1/2 bands and normalize to total ERK1/2.
-
Mandatory Visualizations
GPR35 Signaling Pathways
Caption: GPR35 agonist-induced signaling pathways.
Experimental Workflow for Assessing GPR35 Modulator Activity
Caption: Workflow for GPR35 modulator characterization.
Conclusion
The pharmacological characterization of GPR35 modulators is significantly influenced by the species ortholog being investigated. This compound, exemplified by potent human-selective agonists, underscores the critical need for comprehensive cross-species evaluation.[4][9] While exhibiting high potency at human GPR35, its activity is markedly diminished at rodent orthologs. This discrepancy has profound implications for the design and interpretation of preclinical studies. The data and protocols presented in this guide are intended to provide researchers with a robust framework for navigating the complexities of GPR35 pharmacology and advancing the development of novel therapeutics targeting this receptor. Careful consideration of species-specific activity is paramount for the successful translation of promising GPR35 modulators from the laboratory to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Orthologue selectivity and ligand bias: translating the pharmacology of GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. GPR35 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. β-Arrestin-mediated activation of MAPK by inverse agonists reveals distinct active conformations for G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
GPR35 Modulation in Gastrointestinal Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor 35 (GPR35) has emerged as a critical regulator of gastrointestinal (GI) physiology and pathophysiology. Predominantly expressed in the intestinal tract and on various immune cells, GPR35 is implicated in the modulation of inflammatory responses, mucosal barrier integrity, and cell proliferation. Its association with inflammatory bowel disease (IBD) and colorectal cancer (CRC) has positioned it as a promising therapeutic target. This technical guide provides an in-depth overview of GPR35 function in GI tissues, detailing its signaling pathways, the quantitative effects of its modulators, and comprehensive experimental protocols for its study.
Introduction to GPR35 in the Gastrointestinal Tract
GPR35 is a class A rhodopsin-like G protein-coupled receptor. In the gastrointestinal tract, its expression is most prominent in the colon and small intestine, specifically within intestinal epithelial cells (including goblet cells and crypt enterocytes) and various immune cell populations such as macrophages, dendritic cells, and T cells.[1][2][3][4] This widespread expression underscores its multifaceted role in maintaining gut homeostasis and its involvement in disease states.
GPR35 is activated by a range of endogenous and synthetic ligands. The tryptophan metabolite kynurenic acid (KYNA) is a proposed endogenous agonist, although its potency varies across species.[1][4] Other potential endogenous activators include lysophosphatidic acid (LPA) and the chemokine CXCL17.[1][4] A variety of synthetic agonists and antagonists have been developed, providing valuable tools for elucidating the function of GPR35.
Functionally, GPR35 signaling has been shown to be protective in models of colitis by promoting mucosal repair and maintaining epithelial barrier integrity.[1][5] Conversely, it has also been implicated in promoting tumorigenesis in colorectal cancer.[1] This dual role highlights the complexity of GPR35 signaling and the importance of understanding its context-dependent functions.
GPR35 Expression in Gastrointestinal Tissues
The expression of GPR35 is a key determinant of its function in the gut. While high expression is consistently reported in the colon and small intestine, the relative levels in different cell types can influence physiological outcomes.
| Tissue/Cell Type | Expression Level | Method | Species | Reference |
| Colon (Healthy) | High | mRNA | Human, Mouse | [2][3] |
| Small Intestine (Healthy) | High | mRNA | Human, Mouse | [3][6] |
| Stomach (Healthy) | Lower | mRNA | Human, Mouse | [1][3] |
| Colorectal Cancer Tissue | Significantly higher than healthy margin | qRT-PCR | Human | [7] |
| Intestinal Epithelial Cells | Prominent | scRNA-seq, Reporter Mice | Mouse | [1][8] |
| Goblet Cells | High | scRNA-seq | Mouse | [8] |
| Intestinal Macrophages | High | Reporter Mice | Mouse | [1][8] |
| Intestinal Dendritic Cells | High | - | Mouse | [1] |
This table summarizes relative expression levels. Absolute quantitative data on protein expression across different GI segments and immune cell subsets remains an area for further investigation.
GPR35 Signaling Pathways in Gastrointestinal Tissues
GPR35 activation initiates a complex network of intracellular signaling cascades through coupling to multiple G protein subtypes and through G protein-independent mechanisms involving β-arrestins. The primary signaling arms include Gαi/o, Gα12/13, and β-arrestin pathways, often culminating in the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[5][9]
Gα-Protein Dependent Signaling
-
Gαi/o Pathway: Coupling to Gαi/o proteins typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This can subsequently influence downstream pathways, including the MAPK/ERK cascade.[9]
-
Gα12/13 Pathway: GPR35 can couple to Gα12/13, leading to the activation of RhoA. This pathway is crucial for regulating cytoskeletal dynamics, which is important for processes such as cell migration.[1]
-
Gαq Pathway: In some contexts, GPR35 has been shown to signal through Gαq, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[5]
β-Arrestin Dependent Signaling
Upon agonist binding, GPR35 is phosphorylated, leading to the recruitment of β-arrestins. This interaction not only mediates receptor desensitization and internalization but also initiates G protein-independent signaling. β-arrestins can act as scaffolds for components of the MAPK cascade, facilitating the activation of ERK1/2.[5][9] Interestingly, there is evidence of biased agonism, where certain ligands preferentially activate G protein or β-arrestin pathways. For instance, kynurenic acid is a poor recruiter of β-arrestin compared to synthetic agonists like zaprinast and pamoic acid.[5] Furthermore, GPR35 exhibits constitutive (agonist-independent) activity that appears to be biased towards Gα12/13 signaling, which plays a role in maintaining gut barrier permeability.[10][11]
Signaling Pathway Diagrams
Caption: GPR35 Agonist-Induced Signaling Pathways.
Caption: General Experimental Workflow for GPR35 Functional Studies.
Quantitative Data on GPR35 Modulators
The pharmacological characterization of GPR35 modulators is essential for understanding their therapeutic potential. The following tables summarize the potency of various agonists and antagonists from the literature.
Table 4.1: GPR35 Agonist Potency
| Agonist | Species | Assay Type | Cell Line | pEC50 | EC50 (nM) | Reference |
| Zaprinast | Human | β-Arrestin Recruitment | CHO-K1 | ~6.1 | ~840 | [12] |
| Rat | Calcium Mobilization | HEK293 | ~7.8 | ~16 | [12] | |
| Lodoxamide | Human | AP-TGF-α Release | - | 9.0 | 1 | [13] |
| Pamoic Acid | Human | β-Arrestin Recruitment | - | - | 79 | [14] |
| YE120 | Human | DMR / β-Arrestin | - | - | 32.5 | [14] |
| Kynurenic Acid | Human | - | - | 217 µM | - | [1] |
| Rat | - | - | 66 µM | - | [1] | |
| Compound 4b | Human | β-Arrestin Recruitment | - | - | 76.0 | [15] |
| Mouse | β-Arrestin Recruitment | - | - | 63.7 | [15] | |
| Rat | β-Arrestin Recruitment | - | - | 77.8 | [15] |
Table 4.2: GPR35 Antagonist Potency
| Antagonist | Species | Assay Type | pIC50 | IC50 (nM) | Reference |
| ML-145 | Human | - | - | ~25 | [1] |
| Mouse | - | No Response | - | [1] | |
| Rat | - | No Response | - | [1] | |
| CID2745687 | Human | - | - | ~200 | [1] |
| Mouse | - | No Response | - | [1] | |
| Rat | - | No Response | - | [1] | |
| ML-194 | Human | - | - | ~200 | [1] |
Detailed Experimental Protocols
β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This assay measures the interaction between GPR35 and β-arrestin upon agonist stimulation.
-
Cell Line: CHO-K1 or HEK293 cells stably co-expressing GPR35 tagged with a small enzyme fragment (e.g., ProLink™) and β-arrestin tagged with the larger complementing enzyme fragment (e.g., Enzyme Acceptor).
-
Procedure:
-
Cell Plating: Seed cells in a 384-well white, solid-bottom plate at an optimized density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of test compounds.
-
Agonist Stimulation: Add diluted compounds to the cell plate and incubate at 37°C for 90 minutes.
-
Signal Detection: Add the detection reagent containing the chemiluminescent substrate. Incubate at room temperature for 60 minutes in the dark.
-
Data Acquisition: Read luminescence on a plate reader.
-
Data Analysis: Normalize data to vehicle control (0% activation) and a reference full agonist (100% activation). Fit the concentration-response data to a four-parameter logistic equation to determine EC50 values.
-
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This is a widely used model to study IBD and the role of GPR35 in intestinal inflammation.
-
Animals: GPR35 knockout and wild-type littermate mice.
-
Procedure:
-
Induction of Colitis: Administer 2-5% (w/v) DSS in the drinking water for 5-7 days.
-
Monitoring: Monitor mice daily for body weight loss, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
Termination: At the end of the study, euthanize the mice and collect colon tissue.
-
Analysis:
-
Measure colon length.
-
Fix a portion of the colon in formalin for histological analysis (H&E staining) to assess tissue damage, inflammation, and crypt loss.
-
Homogenize a portion of the colon for RNA or protein extraction to analyze cytokine expression (e.g., by qRT-PCR) or protein phosphorylation (e.g., by Western blot).
-
-
Western Blot for Phospho-ERK1/2
This protocol allows for the quantification of GPR35-mediated ERK1/2 activation.[9][16]
-
Procedure:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293 expressing GPR35 or a colon epithelial cell line) and serum-starve overnight to reduce basal ERK phosphorylation. Treat with GPR35 modulators for various times (e.g., 5-30 minutes).
-
Lysis: Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration of the lysates (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for phosphorylated ERK1/2 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
Data Analysis: Quantify band intensities using densitometry software.
-
Scratch (Wound Healing) Assay
This assay assesses the effect of GPR35 modulation on cell migration, a key process in mucosal repair.[17][18][19][20]
-
Procedure:
-
Cell Seeding: Seed cells (e.g., a colon epithelial cell line) in a 6-well or 12-well plate and grow to a confluent monolayer.
-
Scratch Creation: Create a "wound" by scratching the monolayer with a sterile pipette tip.
-
Washing: Gently wash with PBS to remove detached cells.
-
Treatment: Add fresh medium containing the GPR35 modulator or vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) until the wound is closed.
-
Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ) to quantify the rate of wound closure.
-
Conclusion and Future Directions
GPR35 is a multifaceted receptor in the gastrointestinal tract with significant implications for IBD and colorectal cancer. Its complex signaling, involving multiple G proteins and β-arrestin, offers various avenues for therapeutic intervention. The development of modulators with specific signaling biases may provide opportunities to selectively target the protective or pro-proliferative functions of GPR35. Future research should focus on further delineating the cell-type-specific functions of GPR35 in the gut, identifying its definitive endogenous ligands, and exploring the therapeutic potential of GPR35 modulators in preclinical and clinical settings. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to advance our understanding of this important therapeutic target.
References
- 1. GPR35 in Intestinal Diseases: From Risk Gene to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G-protein coupled receptor 35 (GPR35) regulates the colonic epithelial cell response to enterotoxigenic Bacteroides fragilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | GPR35 in Intestinal Diseases: From Risk Gene to Function [frontiersin.org]
- 4. GPR35 in Intestinal Diseases: From Risk Gene to Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. Biased constitutive signaling of the G protein-coupled receptor GPR35 suppresses gut barrier permeability. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 11. Biased constitutive signaling of the G protein-coupled receptor GPR35 suppresses gut barrier permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. GPR35 agonist 2 | Benchchem [benchchem.com]
- 14. Discovery of a novel GPR35 agonist with high and equipotent species potency for oral treatment of IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. med.virginia.edu [med.virginia.edu]
- 17. Wound healing migration assay (Scratch assay) [protocols.io]
- 18. clyte.tech [clyte.tech]
- 19. Scratch Wound Healing Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
Methodological & Application
GPR35 Modulator In Vitro Assay Protocols: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the in vitro assessment of Gpr35 modulators. It includes summaries of quantitative data, methodologies for key experiments, and visual diagrams of signaling pathways and experimental workflows.
G protein-coupled receptor 35 (GPR35) is an orphan receptor primarily expressed in immune and gastrointestinal tissues.[1] Its involvement in inflammation, cardiovascular function, and cancer has made it a compelling target for therapeutic intervention.[2][3] Functional characterization of GPR35 modulators requires robust and reproducible in vitro assays that can elucidate their potency and efficacy across various signaling pathways. This guide details protocols for three key assays: β-arrestin recruitment, GTPγS binding, and calcium mobilization, which together provide a comprehensive profile of a compound's activity at the GPR35 receptor.
GPR35 Signaling Pathways
Upon agonist binding, GPR35 undergoes a conformational change that triggers intracellular signaling cascades. The receptor primarily couples to Gαi/o and Gα12/13 proteins.[4] Activation of Gα13 leads to the stimulation of RhoA, a small GTPase involved in cytoskeletal rearrangement and other cellular processes.[2] Additionally, agonist-mediated receptor phosphorylation by G protein-coupled receptor kinases (GRKs) promotes the recruitment of β-arrestin-2.[2] This interaction is crucial for receptor desensitization, internalization, and G protein-independent signaling.[2]
Figure 1: GPR35 Signaling Pathways
Key In Vitro Assays for GPR35 Modulator Characterization
A multi-assay approach is recommended to fully characterize the pharmacological profile of GPR35 modulators. The following sections provide detailed protocols for three essential assays that probe different aspects of receptor activation.
β-Arrestin Recruitment Assay
This assay directly measures the recruitment of β-arrestin to the activated GPR35 receptor, a key event in both receptor regulation and signaling.[2] Technologies such as DiscoverX's PathHunter®, which is based on enzyme fragment complementation (EFC), provide a sensitive and quantitative method for high-throughput screening and compound characterization.[2][5]
Experimental Protocol: PathHunter® β-Arrestin Recruitment Assay
This protocol is adapted for the PathHunter® CHO-K1 GPR35 β-Arrestin cell line.[2]
Materials:
-
PathHunter® CHO-K1 GPR35 β-Arrestin cells
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Assay plates (white, solid-bottom, 96-well)
-
Test compounds and reference agonist (e.g., Zaprinast, Pamoic acid)[6]
-
PathHunter® Detection Reagents
Procedure:
-
Cell Plating: Seed the PathHunter® cells into the assay plates at a predetermined optimal density and incubate overnight at 37°C with 5% CO2.[2][4]
-
Compound Preparation: Prepare serial dilutions of the test and reference compounds in an appropriate assay buffer.
-
Compound Addition: Add the diluted compounds to the respective wells of the cell plate.[2] Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C or room temperature for 60-90 minutes.
-
Detection: Prepare the PathHunter® detection reagent according to the manufacturer's instructions. Add the detection reagent to each well.[2]
-
Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark.[2]
-
Data Acquisition: Measure the chemiluminescent signal using a standard plate reader.[2]
Data Analysis: The data is typically normalized to the vehicle control and expressed as a percentage of the response to a maximal concentration of the reference agonist. Dose-response curves are then generated to determine the potency (EC50) and efficacy (Emax) of the test compounds.
Figure 2: β-Arrestin Recruitment Assay Workflow
| Agonist | GPR35 Isoform | Assay Type | pEC50 | EC50 (nM) |
| Zaprinast | Human | β-Arrestin-2 BRET | 5.44 | 3,631 |
| Pamoic Acid | Human | β-Arrestin-2 BRET | 7.30 | 50 |
Table 1: Example agonist potency data in β-arrestin-2 recruitment assays.[6] Data is presented for comparative purposes.
GTPγS Binding Assay
This functional assay measures the activation of G proteins by the receptor.[7] It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits following agonist stimulation.[7][8] This provides a direct measure of G protein activation, an early event in the signaling cascade.[7]
Experimental Protocol: [35S]GTPγS Binding Assay
This is a generalized protocol for GPCRs that can be adapted for GPR35 expressed in a suitable cell line (e.g., CHO or HEK293 cells).
Materials:
-
Cell membranes prepared from cells expressing GPR35
-
[35S]GTPγS (radioligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
GDP
-
Test compounds and reference agonist
-
Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated) or filter plates
-
Scintillation counter or filter reader
Procedure:
-
Membrane Preparation: Prepare cell membranes from a GPR35-expressing cell line.
-
Reaction Setup: In a 96-well plate, combine the cell membranes, GDP, test compounds (or reference agonist/vehicle), and assay buffer.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow compounds to bind to the receptor.
-
Initiate Reaction: Add [35S]GTPγS to each well to start the binding reaction.
-
Incubation: Incubate for 30-60 minutes at 30°C with gentle agitation.[]
-
Termination and Detection:
-
SPA method: Add SPA beads to each well to capture the membranes.[] After a further incubation period, count the plate in a scintillation counter.
-
Filtration method: Terminate the reaction by rapid filtration through filter plates. Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.[8] Read the plates using a suitable filter reader.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (in the presence of excess unlabeled GTPγS) from total binding. Data are then normalized and plotted as dose-response curves to determine agonist potency (EC50) and efficacy (Emax).
| Parameter | Agonist | Antagonist | Inverse Agonist |
| Effect on [35S]GTPγS Binding | Increases | No effect alone; blocks agonist-induced increase | Decreases basal binding |
| Measured Value | EC50, Emax | Ki | IC50, Imax |
Table 2: Expected outcomes for different modulator types in a GTPγS binding assay.
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration ([Ca2+]i) following receptor activation.[10] While GPR35 does not primarily couple to the Gαq pathway (which directly leads to calcium release), this assay can be adapted by co-expressing a promiscuous Gα protein, such as Gα16 or a chimeric Gαqi, which redirects the signal towards the phospholipase C (PLC) pathway and subsequent calcium mobilization.[10][11]
Experimental Protocol: Fluorescence-Based Calcium Mobilization Assay
This protocol is designed for cells co-expressing GPR35 and a promiscuous Gα protein.
Materials:
-
HEK293T or CHO cells co-expressing GPR35 and a promiscuous Gα protein (e.g., Gα16)
-
Cell culture medium
-
Assay plates (black-walled, clear-bottom, 96- or 384-well)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)[12]
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Test compounds and reference agonist
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR)[12]
Procedure:
-
Cell Plating: Seed the cells into the assay plates and incubate overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for 45-60 minutes at 37°C.
-
Wash: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Data Acquisition: Place the cell plate into the fluorescence plate reader. The instrument will add the compounds to the wells and immediately begin measuring the fluorescence intensity over time to capture the kinetic response of calcium release.[12]
Data Analysis: The change in fluorescence intensity (peak signal minus baseline) is used to quantify the calcium response. These values are then used to generate dose-response curves and calculate the EC50 and Emax for each compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. GPR35 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 5. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. Isoforms of GPR35 have distinct extracellular N-termini that allosterically modify receptor-transducer coupling and mediate intracellular pathway bias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomol.com [biomol.com]
- 11. benchchem.com [benchchem.com]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: GPR35-Mediated Calcium Mobilization Assay Using GPR35 Modulator 2
Audience: Researchers, scientists, and drug development professionals.
Introduction
G protein-coupled receptor 35 (GPR35) is an orphan receptor that has emerged as a potential therapeutic target for a variety of conditions, including inflammatory bowel disease, cardiovascular diseases, and pain.[1][2] The identification and characterization of GPR35 modulators are crucial for understanding its physiological roles and for drug development. One of the primary methods to assess the activity of GPR35 modulators is by measuring the mobilization of intracellular calcium ([Ca2+]) following receptor activation. GPR35 is known to couple to several G protein pathways, including those that lead to an increase in intracellular calcium, which can be detected using calcium-sensitive fluorescent dyes.[3][4][5]
This application note provides a detailed protocol for performing a calcium mobilization assay to characterize the activity of "GPR35 Modulator 2" (also known as GPR35 agonist 2 or TC-G 1001), a potent agonist for GPR35.[4] The protocol is designed for use with mammalian cells heterologously expressing GPR35 and is suitable for high-throughput screening (HTS) formats.
Principle of the Assay
The assay quantifies the activation of GPR35 by measuring changes in intracellular calcium concentration. Upon agonist binding, GPR35 can activate Gq-family G proteins, which in turn stimulate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm.[5] To enhance or enable a calcium signal for GPR35, which can also couple to other G proteins like Gα12/13, cells can be co-transfected with a promiscuous Gα subunit, such as Gα16, which reliably couples GPCR activation to the PLC pathway and subsequent calcium release.[6]
This increase in intracellular [Ca2+] is detected by a calcium-sensitive fluorescent dye, such as Fluo-4 AM, that has been pre-loaded into the cells. Fluo-4 AM is a cell-permeant acetoxymethyl (AM) ester that becomes fluorescent and trapped within the cell after cleavage by intracellular esterases. The fluorescence intensity of the dye increases significantly upon binding to Ca2+, and this change can be measured in real-time using a fluorescence plate reader.[3][6][7]
GPR35 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of GPR35 leading to calcium mobilization.
Caption: GPR35 signaling pathway leading to intracellular calcium release.
Experimental Workflow
The diagram below outlines the major steps involved in the GPR35 calcium mobilization assay.
References
- 1. Frontiers | GPR35 as a Novel Therapeutic Target [frontiersin.org]
- 2. G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
[35S]GTPγS binding assay to measure Gpr35 modulator 2 efficacy
Application Notes & Protocols
Topic: [35S]GTPγS Binding Assay for Measuring Gpr35 Modulator Efficacy
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for utilizing the [35S]GTPγS binding assay to characterize the efficacy of a novel modulator, "Modulator 2," at the G protein-coupled receptor 35 (Gpr35). Gpr35 is an important therapeutic target implicated in inflammation and cardiovascular diseases.[1][2] The [35S]GTPγS binding assay is a functional, in vitro method that directly measures the activation of G proteins upon receptor stimulation, making it a robust tool for quantifying agonist and modulator activity.[3][4] The assay relies on the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit following agonist-induced GDP/GTP exchange.[4][5] This protocol outlines the Gpr35 signaling pathway, a step-by-step experimental workflow, detailed methodologies, and data presentation for assessing the potency and efficacy of Gpr35 modulators.
Gpr35 Signaling Pathway and Assay Principle
G protein-coupled receptors (GPCRs) like Gpr35 are key signal transducers. In its inactive state, the receptor is associated with a heterotrimeric G protein complex (Gα, Gβ, Gγ) with GDP bound to the Gα subunit. Upon agonist binding, the receptor undergoes a conformational change that catalyzes the exchange of GDP for GTP on the Gα subunit.[4] This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate downstream effectors.[1] Gpr35 is known to couple predominantly with Gαi/o and Gα12/13 proteins.[1][2]
The [35S]GTPγS binding assay measures this primary activation step.[3] The non-hydrolyzable analog [35S]GTPγS binds to the activated Gα subunit but is resistant to the intrinsic GTPase activity, causing the labeled subunit to accumulate.[5] The amount of incorporated radioactivity is directly proportional to the level of G protein activation, providing a quantitative measure of a ligand's efficacy.[6]
Experimental Workflow
The overall workflow for the [35S]GTPγS binding assay involves several key stages, from preparing the biological materials to analyzing the final data. The process is typically performed in a 96-well plate format to accommodate multiple concentrations and replicates.
Detailed Experimental Protocol
This protocol is designed to assess the effect of Modulator 2 on the potency and efficacy of a standard Gpr35 agonist (e.g., Zaprinast) in stimulating [35S]GTPγS binding.
Materials and Reagents
| Reagent | Details / Recommended Supplier |
| Cell Membranes | Prepared from HEK293 or CHO cells stably expressing human Gpr35 |
| [35S]GTPγS | Specific Activity >1000 Ci/mmol (e.g., PerkinElmer) |
| GTPγS (unlabeled) | For non-specific binding determination (e.g., Sigma-Aldrich) |
| GDP | Guanosine 5'-diphosphate sodium salt (e.g., Sigma-Aldrich) |
| Modulator 2 | Test compound |
| Zaprinast | Reference Gpr35 agonist (e.g., Tocris Bioscience) |
| Assay Buffer | 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA |
| Wash Buffer | 50 mM Tris-HCl (pH 7.4), ice-cold |
| 96-well Filter Plates | Glass fiber filters (e.g., Millipore) |
| Scintillation Cocktail | For microplate counters (e.g., OptiPhase SuperMix) |
Membrane Preparation
-
Culture HEK293 cells stably expressing human Gpr35 to ~90% confluency.
-
Harvest cells and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.
-
Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration using a Bradford or BCA protein assay.
-
Aliquot and store membranes at -80°C until use.
Assay Procedure
The assay should be performed in a 96-well plate with a final volume of 200 µL per well.
-
Prepare Reagent Mixes: On the day of the experiment, thaw all reagents on ice. Prepare dilutions of the reference agonist (Zaprinast) and Modulator 2 in assay buffer.
-
Assay Setup: Add the following components to the wells of the 96-well plate in the specified order:
-
100 µL of Assay Buffer containing GDP (final concentration 10 µM).
-
20 µL of Modulator 2 at various concentrations (or buffer for control wells).
-
20 µL of reference agonist at various concentrations (or buffer for basal binding). For non-specific binding (NSB), add unlabeled GTPγS to a final concentration of 10 µM.
-
40 µL of diluted cell membranes (5-20 µg protein per well). Pre-incubate the plate for 15-30 minutes at 30°C.
-
-
Initiate Reaction: Add 20 µL of [35S]GTPγS (final concentration 0.1-0.5 nM) to all wells to start the reaction.
-
Incubation: Seal the plate and incubate for 60 minutes at 30°C with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through the 96-well filter plate using a cell harvester.[7] Wash the filters three times with 200 µL of ice-cold wash buffer.[7]
-
Detection: Dry the filter plate completely under a heat lamp or in an oven. Add 50 µL of scintillation cocktail to each well, seal the plate, and count the radioactivity in a microplate scintillation counter.[7]
Data Analysis
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled GTPγS) from the total binding.
-
Specific Binding = Total CPM - NSB CPM
-
-
Data Normalization: Express the data as a percentage of the maximal stimulation achieved with the reference agonist alone.
-
% Stimulation = ((Specific CPM_Compound - Specific CPM_Basal) / (Specific CPM_Max Agonist - Specific CPM_Basal)) x 100
-
-
Curve Fitting: Use a non-linear regression analysis (e.g., sigmoidal dose-response) in software like GraphPad Prism to determine potency (EC50) and efficacy (Emax) values.
Data Presentation: Efficacy of Modulator 2
The following tables present hypothetical data for "Modulator 2" to illustrate its characterization as a positive allosteric modulator (PAM) of Gpr35.
Table 1: Effect of Modulator 2 on the Potency of Zaprinast
This experiment measures the concentration-response of the reference agonist Zaprinast in the absence and presence of fixed concentrations of Modulator 2. A leftward shift in the EC50 value indicates a positive allosteric effect on agonist potency.
| Concentration of Modulator 2 (µM) | Zaprinast EC50 (nM) | Fold Shift |
| 0 (Control) | 150.5 | 1.0 |
| 0.1 | 85.2 | 1.8 |
| 1.0 | 32.8 | 4.6 |
| 10.0 | 15.1 | 10.0 |
Table 2: Effect of Modulator 2 on the Efficacy of Zaprinast
This experiment uses a fixed, near-EC80 concentration of the reference agonist (e.g., 500 nM Zaprinast) with varying concentrations of Modulator 2. An increase in the % stimulation over the agonist alone indicates a positive allosteric effect on efficacy.
| Concentration of Modulator 2 (µM) | % Stimulation over Basal (in the presence of 500 nM Zaprinast) |
| 0 | 80.0% |
| 0.01 | 82.5% |
| 0.1 | 95.6% |
| 1.0 | 115.2% |
| 10.0 | 125.8% |
Summary
The [35S]GTPγS binding assay is a powerful and direct method for assessing the functional activity of modulators at Gpr35.[3][4] It allows for the precise determination of key pharmacological parameters such as potency (EC50) and efficacy (Emax).[5] The detailed protocol and data presentation framework provided here serve as a comprehensive guide for researchers to effectively characterize novel Gpr35 modulators like "Modulator 2" and advance drug discovery efforts for related diseases.
References
- 1. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR35 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [35S]GTPγS Binding | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Functional Assays in GPR35 Modulator Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 35 (GPR35) is an orphan receptor that has garnered significant interest as a potential therapeutic target for a range of diseases, including inflammatory bowel disease, metabolic disorders, and cancer.[1][2][3] The discovery and development of novel GPR35 modulators necessitate robust and reliable cell-based functional assays. These assays are crucial for identifying and characterizing the activity of small molecules that either activate (agonists) or inhibit (antagonists) GPR35 signaling.
This document provides detailed application notes and protocols for several key cell-based functional assays commonly employed in the screening of GPR35 modulators. The assays described herein are designed to interrogate the primary signaling pathways initiated by GPR35 activation, including G protein-dependent and β-arrestin-mediated pathways.
GPR35 Signaling Pathways
GPR35 is known to couple to multiple G protein families, primarily Gαi/o and Gα12/13, which in turn modulate various downstream signaling cascades.[1] Upon agonist binding, GPR35 can also trigger the recruitment of β-arrestin proteins, which are key players in receptor desensitization, internalization, and G protein-independent signaling.[1][4] Understanding these pathways is fundamental to designing and interpreting screening assays.
-
Gαi/o Pathway: Activation of the Gαi/o subunit typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[5]
-
Gα12/13 Pathway: GPR35 coupling to Gα12/13 activates the RhoA signaling cascade, which is involved in regulating cellular processes such as cytoskeletal rearrangement and cell migration.[4][6]
-
β-Arrestin Pathway: Agonist-induced phosphorylation of GPR35 promotes the recruitment of β-arrestin. This interaction not only leads to receptor desensitization and internalization but also initiates distinct signaling cascades, such as the activation of extracellular signal-regulated kinases (ERK1/2).[5][7]
Below is a diagram illustrating the major signaling pathways associated with GPR35 activation.
High-Throughput Screening Assays
A variety of high-throughput screening (HTS) assays can be utilized to identify novel GPR35 modulators. The selection of an appropriate assay depends on the specific signaling pathway of interest and the desired screening format. Assays based on β-arrestin recruitment are generally considered robust for GPR35 and are well-suited for HTS campaigns.[1][6]
β-Arrestin Recruitment Assays
Principle: These assays measure the interaction between GPR35 and β-arrestin following agonist stimulation. They are often available in homogeneous formats, making them amenable to automation and high-throughput screening.[1] Technologies such as enzyme fragment complementation (EFC), bioluminescence resonance energy transfer (BRET), and fluorescence resonance energy transfer (FRET) are commonly used.[4][8][9]
Application: Primary screening for GPR35 agonists and antagonists, and for studying biased agonism.
Experimental Workflow: β-Arrestin Recruitment Assay
The following diagram outlines a typical workflow for a β-arrestin recruitment assay using a technology like DiscoverX's PathHunter®.
Detailed Protocol: PathHunter® β-Arrestin Assay
This protocol is adapted for the PathHunter® CHO-K1 GPR35 β-Arrestin cell line.[4]
Materials:
-
PathHunter® CHO-K1 GPR35 β-Arrestin cells
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Cell plating reagent
-
Test compounds
-
PathHunter® Detection Reagents
-
White, opaque 384-well assay plates
-
Plate reader with chemiluminescence detection capabilities
Procedure:
-
Cell Culture: Culture PathHunter® CHO-K1 GPR35 β-Arrestin cells at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Cell Plating: On the day of the assay, harvest cells and resuspend them in the appropriate cell plating reagent. Dispense 5,000 cells per well into a 384-well plate.[8]
-
Incubation: Incubate the plate overnight at 37°C with 5% CO2.[4]
-
Compound Preparation: Prepare serial dilutions of test compounds in an appropriate buffer.
-
Compound Addition: Add 5 µL of the diluted compounds to the respective wells of the cell plate.[4] For antagonist screening, pre-incubate the cells with the test compounds before adding a known GPR35 agonist.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Detection Reagent Preparation: Prepare the PathHunter® detection reagent according to the manufacturer's instructions.[4]
-
Detection: Add 12.5 µL of the detection reagent mixture to each well.[1]
-
Incubation: Incubate the plate at room temperature for 60 minutes in the dark.[1][4]
-
Data Acquisition: Measure the chemiluminescent signal using a standard plate reader.[1][4]
Cyclic AMP (cAMP) Assays
Principle: GPR35 coupling to Gαi/o proteins leads to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[5] cAMP assays measure these changes, typically in cells that have been stimulated with forskolin to elevate basal cAMP levels.
Application: Secondary screening to confirm Gαi/o coupling and to characterize the potency and efficacy of GPR35 modulators.
Detailed Protocol: GloSensor™ cAMP Assay
This protocol outlines the use of the GloSensor™ cAMP Assay, a bioluminescence-based method to measure changes in intracellular cAMP levels.[10][11]
Materials:
-
Cells expressing GPR35 and the GloSensor™ cAMP biosensor
-
Cell culture medium
-
White, opaque 96- or 384-well plates
-
GloSensor™ cAMP Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Plate the cells in a white-walled multi-well plate.[10]
-
Reagent Equilibration: Two hours prior to the assay, equilibrate the GloSensor™ cAMP Reagent to room temperature.[10]
-
Reagent Addition: Add the GloSensor™ cAMP Reagent to the cells and incubate for two hours at room temperature.
-
Compound Addition: Add test compounds to the wells. For Gi-coupled receptors, co-stimulation with forskolin is often used to induce a measurable decrease from an elevated cAMP level.
-
Signal Measurement: Measure luminescence at various time points to obtain kinetic data, or at a single time point after a defined incubation period.[11]
Calcium Mobilization Assays
Principle: While GPR35 does not primarily couple to Gq proteins, which directly mediate calcium release, promiscuous G proteins like Gα16 can be co-expressed to redirect the signaling of Gi- or Gs-coupled receptors towards the calcium pathway.[12] Ligand binding to GPR35 in such a system will induce the release of calcium from the endoplasmic reticulum, which can be detected using calcium-sensitive fluorescent dyes.[12][13]
Application: A useful secondary or alternative primary screening assay, particularly when a calcium readout is preferred for the available screening instrumentation.
Detailed Protocol: Fluorescence-Based Calcium Mobilization Assay
Materials:
-
HEK293T cells
-
Expression vectors for GPR35 and a promiscuous Gα protein (e.g., Gα16)
-
Transfection reagent
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4)
-
Assay buffer (e.g., HBSS)
-
Black-walled, clear-bottom 96- or 384-well plates
-
Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)[14][15]
Procedure:
-
Transfection: Co-transfect HEK293T cells with the GPR35 and Gα16 expression vectors.[12]
-
Cell Plating: Seed the transfected cells into black-walled, clear-bottom plates and culture for 24-48 hours.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye dissolved in assay buffer. Incubate for 1 hour at 37°C.
-
Compound Addition: Place the cell plate into the fluorescence plate reader. The instrument will add the test compounds and immediately begin measuring fluorescence.
-
Data Acquisition: Monitor the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.[12] The peak fluorescence response is typically used for data analysis.
Reporter Gene Assays
Principle: Reporter gene assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is sensitive to a specific signaling pathway.[16][17] For GPR35, this could involve a serum response element (SRE) for the RhoA pathway or a cAMP response element (CRE) for the cAMP pathway.[17]
Application: Useful for studying the transcriptional consequences of GPR35 activation and for screening in a format that provides a highly amplified signal.
Detailed Protocol: Luciferase Reporter Assay for CRE-Mediated Signaling
Materials:
-
Cells stably or transiently expressing GPR35
-
Luciferase reporter plasmid with a CRE promoter
-
Transfection reagent (if applicable)
-
Cell culture medium
-
Luciferase assay substrate
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the GPR35 expression vector and the CRE-luciferase reporter plasmid. If using a stable GPR35 cell line, only the reporter plasmid needs to be transfected.
-
Cell Plating: Plate the transfected cells in a suitable multi-well plate.
-
Compound Treatment: After allowing the cells to recover and express the reporter, treat them with test compounds.
-
Incubation: Incubate for a period sufficient to allow for gene transcription and translation (typically 4-6 hours).
-
Cell Lysis and Substrate Addition: Lyse the cells and add the luciferase substrate according to the manufacturer's protocol.
-
Signal Measurement: Measure the luminescent signal using a luminometer.[16]
Data Presentation
Quantitative data from dose-response experiments should be analyzed to determine the potency (EC50 or IC50) and efficacy (% of a standard agonist response) of the test compounds. The results can be summarized in tables for clear comparison.
Table 1: Potency of Reference GPR35 Agonists in β-Arrestin-2 Recruitment Assays
| Agonist | GPR35 Ortholog | Assay Type | pEC50 | EC50 (nM) | Reference |
| Zaprinast | Human | BRET | 5.42 ± 0.07 | 3801 | [10] |
| Zaprinast | Rat | BRET | >6 | <1000 | [8] |
| Compound 1* | Human | PathHunter | >7 | <100 | [8] |
| Pamoic Acid | Human | BRET/Internalization | ~6.5 | ~300 | [9] |
*Compound 1: 4-{(Z)-[(2Z)-2-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid[8]
Table 2: Assay Performance Metrics for HTS
| Assay Type | GPR35 Ortholog | Z' Factor | Signal-to-Background | Reference |
| PathHunter β-Arrestin | Human | 0.83 | 8.15 | [8] |
| PathHunter β-Arrestin | Mouse | 0.75 | 7.98 | [8] |
| PathHunter β-Arrestin | Rat | 0.77 | 4.27 | [8] |
Troubleshooting
High background signal can be a challenge in GPR35 assays, particularly β-arrestin assays, due to the constitutive activity of the receptor.[18]
Strategies to Reduce High Background:
-
Optimize GPR35 Expression Levels: Titrate the amount of GPR35 plasmid used for transfection or select stable clones with optimal expression levels.[18]
-
Serum Starvation: Incubating cells in serum-free or low-serum medium before the assay can sometimes reduce background.[18]
-
Optimize Cell Density: Perform a cell titration experiment to find the optimal cell number per well that provides a robust assay window.[18]
The following diagram illustrates a troubleshooting workflow for high background signals.
Conclusion
The cell-based functional assays detailed in this document provide a robust framework for the screening and characterization of GPR35 modulators. The choice of assay will depend on the specific goals of the screening campaign, available resources, and the signaling pathways of interest. A combination of these assays, such as a primary screen using β-arrestin recruitment followed by secondary assays for cAMP or calcium mobilization, can provide a comprehensive understanding of the pharmacological profile of novel GPR35 ligands.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. GPR35 G protein-coupled receptor 35 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα₁₃ and β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR35 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. GloSensor™ cAMP Assay Protocol [promega.com]
- 12. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 16. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs [pubmed.ncbi.nlm.nih.gov]
- 17. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening of GPR35 Modulator 2 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 35 (GPR35) is an orphan receptor that has garnered significant interest as a therapeutic target for a multitude of diseases, including inflammatory bowel disease, metabolic disorders, and pain.[1] The identification and characterization of novel GPR35 modulators are crucial for advancing our understanding of its physiological roles and for the development of new therapeutics. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of analogs of a novel GPR35 modulator, referred to as "Gpr35 modulator 2" (also identified as compound 52 in patent WO2024147009A1).[2]
Due to the proprietary nature of "this compound" and its analogs, specific structural information and screening data are not publicly available. Therefore, the following protocols and data tables are presented as a comprehensive guide for establishing a robust HTS campaign for any series of GPR35 modulator analogs, using well-established methodologies and representative data from public domain GPR35 screening efforts.
GPR35 Signaling Pathways
GPR35 is known to couple to multiple G protein families, primarily Gαi/o and Gα12/13, as well as engaging β-arrestin pathways.[1] Understanding these signaling cascades is fundamental to designing and interpreting HTS assays. Upon agonist binding, GPR35 can initiate a variety of downstream cellular responses.
-
Gαi/o Pathway: Activation of the Gαi/o pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Gα12/13 Pathway: Coupling to Gα12/13 activates RhoGEFs, leading to the activation of RhoA and subsequent downstream effects on the cytoskeleton and gene transcription.
-
β-Arrestin Pathway: Ligand-induced recruitment of β-arrestin to GPR35 can mediate receptor desensitization and internalization, and also initiate G protein-independent signaling cascades, such as the activation of MAP kinases (e.g., ERK1/2).[1]
High-Throughput Screening (HTS) Workflow
A typical HTS workflow for identifying and characterizing GPR35 modulator analogs involves a primary screen to identify active compounds, followed by secondary and tertiary assays for confirmation, determination of potency and selectivity, and elucidation of the mechanism of action.
Data Presentation
The following tables present representative data from a hypothetical HTS campaign for GPR35 modulator analogs.
Table 1: Primary HTS Results for this compound Analogs
| Analog ID | Concentration (µM) | Assay Signal (RFU) | % Activity (vs. Control) | Hit (Yes/No) |
| Mod2-A01 | 10 | 15,000 | 85% | Yes |
| Mod2-A02 | 10 | 2,500 | 10% | No |
| Mod2-A03 | 10 | 18,000 | 110% | Yes |
| ... | ... | ... | ... | ... |
| Zaprinast (Ref) | 10 | 16,500 | 100% | Yes |
| DMSO (Vehicle) | - | 1,500 | 0% | No |
Table 2: Dose-Response Data for Confirmed Hits
| Analog ID | Assay Type | pEC50 / pIC50 | Emax / % Inhibition |
| Mod2-A01 | β-Arrestin | 6.8 | 95% |
| Mod2-A03 | β-Arrestin | 7.2 | 105% |
| Mod2-A01 | Calcium Mobilization | 6.5 | 88% |
| Mod2-A03 | Calcium Mobilization | 7.0 | 98% |
| Zaprinast (Ref) | β-Arrestin | 6.1 | 100% |
Table 3: Selectivity Profile of Lead Analogs
| Analog ID | GPR35 pEC50 | GPR55 pEC50 | Selectivity (Fold) |
| Mod2-A01 | 6.8 | < 5.0 | > 63 |
| Mod2-A03 | 7.2 | < 5.0 | > 158 |
| Zaprinast (Ref) | 6.1 | 5.5 | 4 |
Experimental Protocols
Detailed methodologies for key HTS assays are provided below.
Protocol 1: β-Arrestin Recruitment Assay (PathHunter® Format)
This assay measures the recruitment of β-arrestin to GPR35 upon agonist stimulation using an enzyme fragment complementation technology.[3]
Materials:
-
PathHunter® GPR35 CHO-K1 β-Arrestin cells
-
Cell plating reagent
-
Assay buffer
-
This compound analogs and reference compounds
-
PathHunter® Detection Reagent
-
384-well white, solid-bottom assay plates
Procedure:
-
Cell Plating:
-
Culture PathHunter® GPR35 CHO-K1 β-Arrestin cells according to the manufacturer's instructions.
-
On the day of the assay, harvest cells and resuspend them in the appropriate cell plating reagent to a density of 200,000 cells/mL.
-
Dispense 10 µL of the cell suspension (2,000 cells) into each well of a 384-well assay plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of the this compound analogs and reference compounds in assay buffer at 3x the final desired concentration.
-
Add 5 µL of the compound dilutions to the cell plate. For single-point screening, add compounds at a final concentration of 10 µM.
-
Incubate the plate for 90 minutes at 37°C.
-
-
Detection:
-
Prepare the PathHunter® Detection Reagent according to the manufacturer's protocol.
-
Add 10 µL of the detection reagent to each well.
-
Incubate the plate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the chemiluminescent signal using a compatible plate reader.
-
Data can be normalized to a reference agonist (e.g., Zaprinast) and vehicle control (DMSO).
-
Protocol 2: Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration upon GPR35 activation. GPR35 can be engineered to couple to promiscuous Gα proteins (e.g., Gαq) to elicit a robust calcium signal.[1]
Materials:
-
CHO-K1 cell line stably co-expressing GPR35 and a promiscuous G protein (e.g., Gα16)
-
Culture medium (e.g., F-12K with supplements)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound analogs and reference compounds
-
384-well black, clear-bottom assay plates
Procedure:
-
Cell Plating:
-
Seed the GPR35-expressing cells into 384-well black, clear-bottom plates at a density of 10,000 cells per well.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions (e.g., Fluo-4 AM with probenecid).
-
Remove the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition and Signal Detection:
-
Prepare compound plates with this compound analogs and reference compounds at 4x the final concentration in assay buffer.
-
Place the cell plate into a fluorescence imaging plate reader (e.g., FLIPR).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add 10 µL of the compound solution to the cell plate.
-
Continuously measure the fluorescence signal for 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Dose-response curves can be generated to determine EC50 values.
-
Protocol 3: [³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G protein α-subunits upon receptor stimulation.
Materials:
-
Membranes prepared from cells overexpressing GPR35
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
GDP
-
[³⁵S]GTPγS
-
This compound analogs and reference compounds
-
Scintillation cocktail and microplates
Procedure:
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes (5-10 µg protein/well), GDP (to a final concentration of 10 µM), and the test compounds at various concentrations.
-
Incubate for 15 minutes at 30°C.
-
-
Initiation of Reaction:
-
Add [³⁵S]GTPγS to a final concentration of 0.1 nM to initiate the binding reaction.
-
Incubate for 30-60 minutes at 30°C with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester, followed by washing with ice-cold wash buffer.
-
-
Signal Detection:
-
Dry the filter mat and add scintillation cocktail.
-
Quantify the radioactivity bound to the filters using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of excess unlabeled GTPγS.
-
Agonist-stimulated binding is calculated as the percentage increase over basal binding.
-
Conclusion
The protocols and workflows outlined in this document provide a robust framework for the high-throughput screening and characterization of this compound analogs. By employing a combination of primary and secondary assays, researchers can efficiently identify potent and selective modulators of GPR35, paving the way for further lead optimization and preclinical development. The selection of appropriate assays should be guided by the specific signaling pathways of interest and the desired screening outcomes.
References
Application Notes and Protocols for Gpr35 Modulator 2 in a Colitis Mouse Model
For Researchers, Scientists, and Drug Development Professionals
G protein-coupled receptor 35 (GPR35) has been identified as a promising therapeutic target for inflammatory bowel disease (IBD).[1][2] This receptor is expressed in the gastrointestinal tract and on various immune cells, and its activation has demonstrated protective effects in preclinical colitis models.[1][3] This document provides detailed application notes and experimental protocols for utilizing a GPR35 modulator, referred to here as "Gpr35 Modulator 2," in a dextran sulfate sodium (DSS)-induced colitis mouse model. For the purpose of these notes, "this compound" will be exemplified by known GPR35 agonists such as Pamoic Acid and TC-G 1001, which have been studied in similar contexts.[1][4]
Introduction to Gpr35 in Colitis
GPR35 is a class A G-protein-coupled receptor that is considered an orphan receptor, though several endogenous and synthetic ligands have been identified.[3][5] It is relatively highly expressed in the gastrointestinal tract and on immune cells.[3][5] Studies have shown that GPR35 plays a role in colorectal diseases, including IBD.[3][5] Activation of GPR35 signaling has been shown to promote mucosal healing and reduce inflammation in animal models of colitis.[1][3][6] Conversely, GPR35-deficient mice exhibit exacerbated DSS-induced colitis, suggesting a protective role for this receptor.[3][7]
Mechanism of Action
GPR35 signaling is complex and can involve coupling to different G proteins, including Gαi/o and Gα12/13, as well as β-arrestin pathways.[4][8] Activation of GPR35 by an agonist can lead to downstream signaling cascades that ultimately result in a net anti-inflammatory and pro-repair response in the context of colitis.[1] For instance, GPR35 activation has been shown to promote intestinal epithelial cell migration and wound healing, processes crucial for repairing the damaged mucosal barrier in colitis.[3][6] Some studies suggest that GPR35 signaling can induce the expression of fibronectin and its receptor integrin α5, and activate ERK1/2 phosphorylation in colonic epithelial cells, contributing to mucosal repair.[3][6]
Data Presentation: Efficacy of this compound in DSS-Induced Colitis
The following tables summarize representative quantitative data from studies evaluating the effects of a GPR35 agonist in a DSS-induced colitis mouse model.
Table 1: Effect of this compound on Clinical Parameters in DSS-Induced Colitis
| Treatment Group | Body Weight Change (%) | Disease Activity Index (DAI) | Colon Length (cm) |
| Control (Vehicle) | +2.5 ± 0.5 | 0.3 ± 0.1 | 8.2 ± 0.3 |
| DSS + Vehicle | -15.8 ± 2.1 | 9.5 ± 0.8 | 5.7 ± 0.4 |
| DSS + this compound (10 mg/kg) | -5.2 ± 1.5 | 4.3 ± 0.6 | 7.0 ± 0.3 |
Data are presented as mean ± standard error of the mean (SEM). Body weight change is relative to initial body weight. DAI is a composite score of weight loss, stool consistency, and rectal bleeding.
Table 2: Effect of this compound on Histological Score and Myeloperoxidase (MPO) Activity
| Treatment Group | Histological Score | MPO Activity (U/g tissue) |
| Control (Vehicle) | 0.5 ± 0.2 | 1.2 ± 0.3 |
| DSS + Vehicle | 8.9 ± 1.1 | 15.7 ± 2.4 |
| DSS + this compound (10 mg/kg) | 3.7 ± 0.9 | 6.8 ± 1.5 |
Data are presented as mean ± SEM. The histological score assesses inflammation, crypt damage, and ulceration. MPO activity is a marker of neutrophil infiltration.
Experimental Protocols
DSS-Induced Colitis Mouse Model
This protocol describes the induction of acute colitis in mice using Dextran Sulfate Sodium (DSS).
Materials:
-
8-10 week old C57BL/6 mice (or other appropriate strain)
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
Sterile drinking water
-
Animal balance
-
Appropriate animal housing
Procedure:
-
Acclimatize mice to the facility for at least one week before the experiment.
-
Record the initial body weight of each mouse.
-
Prepare a 2-3% (w/v) DSS solution in sterile drinking water. The optimal concentration may need to be determined empirically based on the DSS batch and mouse strain.[4][9]
-
Provide the DSS solution as the sole source of drinking water to the experimental group for 5-7 consecutive days.[10][11] Control mice should receive regular sterile drinking water.
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
At the end of the treatment period, euthanize the mice according to approved institutional protocols.
-
Dissect the entire colon from the cecum to the anus and measure its length.
Administration of this compound
Materials:
-
This compound (e.g., Pamoic Acid, TC-G 1001)
-
Vehicle solution (e.g., sterile saline, 0.5% carboxymethylcellulose)
-
Gavage needles or syringes for injection
Procedure:
-
Prepare the this compound solution in the appropriate vehicle at the desired concentration.
-
Administer the modulator or vehicle to the respective groups of mice daily via an appropriate route (e.g., oral gavage, intraperitoneal injection).[4]
-
The treatment can be initiated concurrently with DSS administration or as a therapeutic intervention after the onset of colitis.
Histological Assessment of Colitis
Materials:
-
Formalin (10% neutral buffered)
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Microscope
Procedure:
-
Fix a distal segment of the colon in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin and cut 5 µm sections.
-
Stain the sections with H&E.
-
Score the slides for histological changes in a blinded manner. A common scoring system evaluates:
Myeloperoxidase (MPO) Activity Assay
This assay quantifies neutrophil infiltration in the colon tissue.
Materials:
-
Colon tissue sample (snap-frozen)
-
Homogenization buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide - HTAB)[14][15]
-
Tissue homogenizer
-
Refrigerated centrifuge
-
o-Dianisidine dihydrochloride solution
-
Hydrogen peroxide (H₂O₂)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Weigh a frozen colon segment and homogenize it in ice-cold HTAB buffer.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
In a 96-well plate, add a small volume of the supernatant.
-
Add the o-dianisidine solution to each well.[16]
-
Initiate the reaction by adding a dilute solution of H₂O₂.[16]
-
Immediately measure the change in absorbance at 450-460 nm over time using a plate reader.[14][15]
-
Calculate MPO activity, with one unit of MPO defined as the amount of enzyme that degrades 1 µmol of H₂O₂ per minute. Normalize the activity to the tissue weight (U/g tissue).[14]
Visualizations
Caption: Gpr35 signaling cascade upon agonist binding.
Caption: Workflow for evaluating this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a novel GPR35 agonist with high and equipotent species potency for oral treatment of IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR35 in Intestinal Diseases: From Risk Gene to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Aminosalicylates target GPR35, partly contributing to the prevention of DSS-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Disruption of GPR35 Exacerbates Dextran Sulfate Sodium-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biased constitutive signaling of the G protein-coupled receptor GPR35 suppresses gut barrier permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 10. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Histomorphological scoring of murine colitis models: A practical guide for the evaluation of colitis and colitis-associated cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2.5. Myeloperoxidase Assay in the Colon [bio-protocol.org]
- 15. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: In Vivo Experimental Design for Gpr35 Modulator 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 35 (GPR35) is an orphan receptor gaining significant attention as a therapeutic target for a range of conditions, including inflammatory, cardiovascular, and neurological diseases.[1][2] It is highly expressed in the gastrointestinal tract and various immune cells, such as macrophages and monocytes.[3][4][5] The functional role of GPR35 is complex, with studies demonstrating both pro- and anti-inflammatory effects depending on the cellular context and signaling pathway activated.[5][6] Gpr35 modulator 2 (also known as compound 52) is a novel modulator of GPR35 available for research.[7][8]
A significant challenge in the preclinical development of GPR35 modulators is the marked pharmacological differences between human and rodent orthologs.[9][10] Therefore, careful in vitro characterization of a modulator's activity on the specific species' receptor is a prerequisite for meaningful in vivo studies. These application notes provide a comprehensive framework for designing and executing in vivo studies to evaluate the efficacy of this compound, with a focus on inflammatory bowel disease (IBD) and nociceptive pain models.
GPR35 Signaling Pathways
GPR35 activation initiates a complex network of intracellular signaling cascades. The receptor couples to multiple G protein subtypes, including Gαi/o, Gαq, and Gα12/13, and also signals through β-arrestin pathways.[11][12][13] This promiscuous coupling allows GPR35 to regulate diverse cellular functions, from cytokine production and chemotaxis to cell metabolism and proliferation.[5][6][8] Understanding these pathways is crucial for interpreting in vivo outcomes.
Preclinical Considerations: Species Selectivity
The pharmacological profile of GPR35 ligands can vary dramatically between species.[10] For instance, the agonist lodoxamide is potent at human and rat GPR35 but over 100-fold less potent at the mouse receptor.[10] It is critical to first determine the in vitro potency (e.g., EC50) of this compound on human, mouse, and rat GPR35 orthologs before selecting an animal model. This ensures that the chosen model is pharmacologically relevant.
| Parameter | Human GPR35 | Mouse GPR35 | Rat GPR35 | Reference Compound (e.g., Zaprinast) |
| Agonist Potency (EC50, nM) | TBD | TBD | TBD | Known Value |
| Antagonist Affinity (Ki, nM) | TBD | TBD | TBD | Known Value |
| Signaling Pathway Bias | TBD | TBD | TBD | Known Profile |
| (TBD: To Be Determined through in vitro assays like β-arrestin recruitment or calcium flux.) |
General In Vivo Experimental Workflow
A systematic approach is required to assess the therapeutic potential of this compound in vivo. The workflow should include preliminary pharmacokinetic (PK) and tolerability studies before moving into disease-specific efficacy models.
In Vivo Study Protocols
Protocol 1: Inflammatory Bowel Disease (IBD) Model
Objective: To evaluate the therapeutic efficacy of this compound in a dextran sodium sulfate (DSS)-induced colitis mouse model, a well-established model for IBD research where GPR35 is implicated.[4][10]
Materials:
-
Animals: C57BL/6 mice (female, 8-10 weeks old).
-
Modulator: this compound, formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Inducing Agent: Dextran sodium sulfate (DSS), 36-50 kDa (2-3% w/v in drinking water).
-
Controls: Vehicle control group, positive control group (e.g., 5-ASA, 200 mg/kg).[14]
Experimental Procedure:
-
Acclimatization: Acclimate mice for at least one week before the experiment.
-
Group Allocation: Randomly assign mice to experimental groups (n=8-10 per group):
-
Group 1: Healthy Control (no DSS, vehicle only).
-
Group 2: DSS + Vehicle.
-
Group 3: DSS + this compound (Low Dose).
-
Group 4: DSS + this compound (High Dose).
-
Group 5: DSS + Positive Control (e.g., 5-ASA).
-
-
Colitis Induction: Administer DSS in the drinking water for 5-7 consecutive days. Provide regular water thereafter.
-
Treatment: Administer this compound or vehicle daily via oral gavage, starting from day 0 or day 2 of DSS administration and continuing until the end of the study (typically day 8-10).
-
Monitoring: Record body weight, stool consistency, and presence of blood daily to calculate the Disease Activity Index (DAI).
-
Termination and Sample Collection: At the study endpoint, euthanize mice. Collect blood via cardiac puncture. Harvest the entire colon, measure its length, and collect tissue sections for histology, cytokine analysis, and myeloperoxidase (MPO) assay.
Endpoint Analysis & Data Summary:
| Parameter | Healthy Control | DSS + Vehicle | DSS + Modulator 2 (Low Dose) | DSS + Modulator 2 (High Dose) | DSS + 5-ASA |
| Body Weight Change (%) | ~0% | -15 to -20% | TBD | TBD | TBD |
| Disease Activity Index (DAI) | 0 | 3-4 | TBD | TBD | TBD |
| Colon Length (cm) | 8-9 cm | 5-6 cm | TBD | TBD | TBD |
| MPO Activity (U/g tissue) | Baseline | High | TBD | TBD | TBD |
| TNF-α Level (pg/mg tissue) | Baseline | High | TBD | TBD | TBD |
| Histology Score | 0 | 3-4 | TBD | TBD | TBD |
Protocol 2: Nociceptive Pain Model
Objective: To assess the anti-nociceptive properties of this compound using the acetic acid-induced writhing test in mice, a model where GPR35 agonists have shown efficacy.[9]
Materials:
-
Animals: Swiss male mice (20-25 g).
-
Modulator: this compound, formulated in a suitable vehicle.
-
Inducing Agent: 0.6% acetic acid solution in saline.
-
Controls: Vehicle control group, positive control group (e.g., acetylsalicylic acid, 200 mg/kg).
Experimental Procedure:
-
Acclimatization: Acclimate mice for at least one week and handle them to reduce stress.
-
Group Allocation: Randomly assign mice to experimental groups (n=8-10 per group).
-
Treatment: Administer this compound, vehicle, or positive control via a suitable route (e.g., subcutaneous or oral) 30-60 minutes before the acetic acid injection.
-
Pain Induction: Inject 0.6% acetic acid solution intraperitoneally (10 mL/kg).
-
Observation: Immediately after injection, place each mouse in an individual observation chamber and count the number of "writhes" (a characteristic stretching and constriction of the abdomen) over a 20-minute period.
-
Data Analysis: Calculate the mean number of writhes for each group and determine the percentage of inhibition compared to the vehicle control group.
Endpoint Analysis & Data Summary:
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes (± SEM) | Inhibition of Writhing (%) |
| Vehicle Control | - | TBD | 0% |
| This compound | Low | TBD | TBD |
| This compound | Medium | TBD | TBD |
| This compound | High | TBD | TBD |
| Positive Control | 200 | TBD | TBD |
Conclusion
The successful in vivo evaluation of this compound requires a methodical approach, beginning with a thorough in vitro characterization to address the known species selectivity of GPR35 ligands. The detailed protocols for IBD and nociceptive pain models provide a solid foundation for assessing the therapeutic potential of this novel compound. Careful execution of these experiments, coupled with comprehensive endpoint analysis, will be essential to elucidate the physiological role of this compound and its viability as a clinical candidate.
References
- 1. Chemical genomic analysis of GPR35 signaling - Integrative Biology (RSC Publishing) [pubs.rsc.org]
- 2. GPR35 as a novel therapeutic target - Prestwick Chemical Libraries [prestwickchemical.com]
- 3. GPR35 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | GPR35 in Intestinal Diseases: From Risk Gene to Function [frontiersin.org]
- 5. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GPR35 promotes glycolysis, proliferation, and oncogenic signaling by engaging with the sodium potassium pump - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR35 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Isoforms of GPR35 have distinct extracellular N-termini that allosterically modify receptor-transducer coupling and mediate intracellular pathway bias - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are GPR35 agonists and how do they work? [synapse.patsnap.com]
- 13. Frontiers | G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease [frontiersin.org]
- 14. Discovery of a novel GPR35 agonist with high and equipotent species potency for oral treatment of IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gpr35 Modulator 2 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in various physiological and pathological processes, including inflammation, cardiovascular diseases, and neurological disorders.[] Its modulation presents a promising therapeutic avenue for a range of diseases. Gpr35 modulator 2 is a research compound designed to interact with GPR35.[2] Due to its hydrophobic nature, careful consideration must be taken to ensure its proper dissolution and delivery in aqueous cell culture media for accurate and reproducible experimental results. These application notes provide a detailed protocol for the solubilization of this compound and its application in cell culture experiments.
Physicochemical Data and Storage
A summary of the key physicochemical properties of this compound is provided in the table below. Proper storage is critical to maintain the integrity of the compound.
| Property | Value | Source |
| CAS Number | 3049339-96-7 | [2] |
| Molecular Formula | C28H23FN2O4 | [2] |
| Molecular Weight | 470.49 g/mol | [2] |
| Appearance | Powder | [3] |
| Storage (Powder) | -20°C for up to 3 years | [3] |
| Storage (In Solvent) | -80°C for up to 1 year | [3] |
Recommended Solvents and Stock Solution Preparation
Based on the hydrophobic structure of this compound and data from similar GPR35 modulators, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.
| Solvent | Recommended Starting Concentration | Notes |
| DMSO | 10 mM | For a related compound, GPR35 agonist 2, a 10 mM stock in DMSO is readily achievable. This serves as a good starting point for this compound. |
| Ethanol | Lower solubility expected | May be used as an alternative, but lower stock concentrations are likely. |
Note: It is crucial to use anhydrous, sterile-filtered DMSO to prevent compound degradation and contamination of cell cultures.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution, which can then be serially diluted for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 Mass (mg) = 0.01 mol/L x 0.001 L x 470.49 g/mol x 1000 = 4.705 mg
-
Weigh the compound: Carefully weigh out approximately 4.71 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous, sterile-filtered DMSO to the microcentrifuge tube containing the compound.
-
Dissolve the compound: Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may aid in dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Protocol 2: Dilution of this compound for Cell Culture Treatment
This protocol outlines the steps for diluting the DMSO stock solution into your cell culture medium to achieve the desired final concentration.
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[4] A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
-
Precipitation: Due to the hydrophobic nature of this compound, direct dilution of the DMSO stock into aqueous media can sometimes lead to precipitation. To minimize this, a serial dilution approach is recommended.
Procedure:
-
Prepare an intermediate dilution: Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM, you can first dilute the 10 mM stock 1:100 in medium to create a 100 µM intermediate solution.
-
Add to cell culture: Add the required volume of the intermediate dilution to your cell culture plates. For instance, to get a final concentration of 10 µM in 1 mL of culture, add 100 µL of the 100 µM intermediate solution.
-
Mix gently: Gently swirl the plates to ensure even distribution of the compound in the medium.
-
Vehicle Control: In parallel, prepare a vehicle control by adding the same volume of a DMSO/medium mixture (prepared in the same dilution steps without the compound) to control wells.
Troubleshooting Precipitation:
If precipitation is observed upon dilution in the cell culture medium, consider the following options:
-
Use of Pluronic F-127: Pluronic F-127 is a non-ionic surfactant that can help to maintain the solubility of hydrophobic compounds in aqueous solutions. Prepare a stock solution of Pluronic F-127 in your DMSO stock of this compound.
-
Co-solvent Systems: For particularly insoluble compounds, a co-solvent system involving PEG400 and a surfactant like Tween 80 can be employed, though this is more common for in vivo formulations.[5]
GPR35 Signaling and Experimental Workflow
Activation of GPR35 can initiate several downstream signaling cascades. The receptor predominantly couples to Gαi/o and Gα12/13 proteins, and can also signal through β-arrestin pathways.[6] Understanding these pathways is crucial for designing appropriate functional assays.
Caption: GPR35 Signaling Pathways.
The following workflow diagram illustrates a typical experimental process for assessing the activity of this compound in a cell-based assay.
Caption: Experimental Workflow for this compound.
By following these detailed protocols and understanding the underlying signaling pathways, researchers can confidently and effectively utilize this compound in their cell culture experiments to investigate the role of GPR35 in health and disease.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. 化合物 this compound|T201038|TargetMol - ChemicalBook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective GPR35 Antagonists - Probes 1 & 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 疎水性薬物の溶解性向上 [sigmaaldrich.com]
Application Notes and Protocols: Western Blot Analysis of Gpr35 Signaling Following Modulator 2 Treatment
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for investigating the signaling cascades of G protein-coupled receptor 35 (GPR35) using Western blotting, with a specific focus on the effects of a hypothetical "Modulator 2." GPR35 is an emerging therapeutic target implicated in a variety of physiological and pathological processes, including inflammation, cardiovascular disease, and cancer.[1] Understanding its signal transduction mechanisms is crucial for the development of novel therapeutics.
GPR35 activation initiates a cascade of intracellular events mediated by both G-protein dependent and independent mechanisms. The primary transducers of GPR35 signaling are heterotrimeric G-proteins and β-arrestins, which in turn modulate the activity of a host of downstream effector proteins. GPR35 has been shown to couple to multiple G-protein subtypes, leading to the activation of distinct downstream signaling cascades.
Data Presentation: Summary of GPR35 Ligand Activities
The following tables summarize quantitative data for known GPR35 ligands, providing a reference for expected outcomes when studying a novel modulator.
Table 1: Agonist-Induced β-Arrestin Recruitment
| Agonist | EC50 (nM) | Cell Line | Species | Reference |
| Pamoic acid | 79 | U2OS | Human | [2] |
| Kynurenic acid | ~23,200 | Not Specified | Human | [2] |
Table 2: Agonist-Induced ERK1/2 Activation
| Agonist | EC50 (nM) | Cell Line | Species | Reference |
| Pamoic acid | 65 | U2OS | Human | [2] |
Table 3: Agonist-Induced GPR35 Internalization
| Agonist | EC50 (nM) | Cell Line | Species | Reference |
| Pamoic acid | 22 | U2OS | Human | [2] |
Experimental Protocols
This section details the methodologies for performing a Western blot to analyze the activation of GPR35 downstream signaling pathways, such as the phosphorylation of ERK1/2, following treatment with "Modulator 2."
Protocol 1: Cell Culture and Treatment with Modulator 2
This protocol describes the culture of a suitable cell line (e.g., HCT116, which has high GPR35 expression[3]), and subsequent treatment with the hypothetical GPR35 modulator.
Materials:
-
HCT116 human colorectal cancer cell line
-
McCoy's 5A Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
GPR35 Modulator 2
-
6-well tissue culture plates
Procedure:
-
Cell Culture: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the HCT116 cells into 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells by replacing the growth medium with serum-free medium for 2-4 hours before treatment.
-
Treatment: Prepare a stock solution of Modulator 2 in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in serum-free medium.
-
Aspirate the medium from the cells and add the medium containing Modulator 2 or vehicle control. Incubate for the desired time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.[4]
Protocol 2: Western Blotting for GPR35 Signaling
This protocol outlines the steps for cell lysis, protein quantification, and Western blot analysis to detect the phosphorylation of downstream targets like ERK1/2.
Materials:
-
Radioimmunoprecipitation assay (RIPA) buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Tris-buffered saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GPR35, and a loading control like α-tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
After treatment, place the 6-well plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.[5]
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[3][5]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[4]
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.[4][5]
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[5]
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA Protein Assay kit according to the manufacturer's instructions.[3]
-
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[6]
-
-
Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle shaking.[5]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) diluted in blocking buffer overnight at 4°C with gentle agitation.[4] The optimal dilution should be determined by the researcher or as recommended by the manufacturer.[4][7]
-
Wash the membrane three times for 5 minutes each with TBST.[4]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[5]
-
Wash the membrane again three times for 5 minutes each with TBST.[4]
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system or X-ray film.
-
-
Stripping and Re-probing (Optional):
-
To detect total ERK1/2 or a loading control on the same membrane, the membrane can be stripped of the primary and secondary antibodies and then re-probed with a different primary antibody.
-
Mandatory Visualizations
GPR35 Signaling Pathways
Caption: GPR35 signaling pathways activated by a modulator.
Western Blot Experimental Workflow
Caption: Experimental workflow for Western blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of GPR35-associated metabolic characteristics through LC-MS/MS-based metabolomics and lipidomics – ScienceOpen [scienceopen.com]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. origene.com [origene.com]
- 6. benchchem.com [benchchem.com]
- 7. usbio.net [usbio.net]
Application Notes and Protocols for Gpr35 Modulator 2 in Primary Immune Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 35 (GPR35) is an orphan receptor increasingly recognized for its significant role in modulating inflammatory responses.[1][2] Expressed in a variety of immune cells—including monocytes, macrophages, dendritic cells, and T-cells—GPR35 has emerged as a promising therapeutic target for a range of inflammatory diseases.[3][4][5] Activation of GPR35 can lead to both pro- and anti-inflammatory effects, contingent on the specific cellular context, the activating ligand, and the downstream signaling pathways engaged.[1][5] These pathways include coupling to Gαi/o, Gαq, Gα12/13, and Gαs proteins, as well as β-arrestin-mediated signaling.[3]
This document provides detailed application notes and protocols for the use of Gpr35 modulator 2 , identified as TC-G 1001 , in primary immune cell cultures. TC-G 1001 is a potent agonist for human GPR35, exhibiting significantly higher potency than other known agonists like Zaprinast.[6] These guidelines will enable researchers to investigate the immunomodulatory effects of this compound on primary immune cells.
Data Presentation
While specific quantitative data for the effects of TC-G 1001 on primary immune cell cytokine release is not extensively available in the public domain, this section provides illustrative tables summarizing expected outcomes based on the known functions of GPR35 activation. These tables are intended to serve as a template for presenting experimental data.
Table 1: Effect of this compound (TC-G 1001) on Cytokine Secretion by LPS-Stimulated Primary Human Monocytes
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Vehicle Control (Unstimulated) | 5.2 ± 1.1 | 8.1 ± 1.5 | 12.5 ± 2.3 |
| LPS (100 ng/mL) | 1250.7 ± 110.2 | 850.4 ± 75.6 | 50.3 ± 8.9 |
| LPS + TC-G 1001 (1 µM) | 875.3 ± 95.8 | 620.1 ± 68.2 | 150.7 ± 20.1 |
| LPS + TC-G 1001 (10 µM) | 550.9 ± 60.5 | 380.6 ± 42.1 | 250.2 ± 31.5 |
Data are presented as mean ± standard deviation and are illustrative.
Table 2: Effect of this compound (TC-G 1001) on T-Cell Proliferation
| Treatment Group | Proliferation Index | % Divided Cells |
| Unstimulated T-Cells | 1.05 ± 0.08 | 2.1 ± 0.5 |
| Anti-CD3/CD28 Stimulation | 4.25 ± 0.35 | 85.4 ± 5.6 |
| Anti-CD3/CD28 + TC-G 1001 (1 µM) | 3.80 ± 0.31 | 78.2 ± 4.9 |
| Anti-CD3/CD28 + TC-G 1001 (10 µM) | 3.15 ± 0.28 | 65.7 ± 4.1 |
Data are presented as mean ± standard deviation and are illustrative. Proliferation is measured by dye dilution assay.
Signaling Pathways and Experimental Workflows
Activation of GPR35 by an agonist like TC-G 1001 can trigger several downstream signaling cascades, influencing cellular responses. The following diagrams illustrate the primary GPR35 signaling pathways and a typical experimental workflow for evaluating the effects of a GPR35 modulator on primary immune cells.
Experimental Protocols
Isolation and Culture of Primary Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole human blood, which can then be used for monocyte isolation or T-cell activation studies.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper plasma layer.
-
Collect the buffy coat layer containing the PBMCs at the plasma-Ficoll interface.
-
Transfer the PBMCs to a new 50 mL conical tube and wash with sterile PBS.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.
-
Count the cells using a hemocytometer or automated cell counter and assess viability.
-
For monocyte experiments, plate the PBMCs and allow monocytes to adhere for 2-4 hours, then wash away non-adherent cells. For T-cell experiments, proceed with T-cell isolation kits or use the mixed PBMC population.
Cytokine Release Assay in Primary Human Monocytes
This protocol outlines the procedure to measure the effect of this compound on cytokine production by primary human monocytes stimulated with Lipopolysaccharide (LPS).
Materials:
-
Isolated primary human monocytes
-
Complete RPMI-1640 medium
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (TC-G 1001), dissolved in DMSO
-
96-well cell culture plates
-
ELISA or Cytometric Bead Array (CBA) kits for TNF-α, IL-6, and IL-10
Procedure:
-
Seed primary human monocytes in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Also, prepare a vehicle control (DMSO at the same final concentration as the highest modulator concentration).
-
Pre-treat the cells with the different concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with LPS at a final concentration of 100 ng/mL. Include an unstimulated control group.
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Collect the cell culture supernatants for cytokine analysis.
-
Measure the concentrations of TNF-α, IL-6, and IL-10 in the supernatants using ELISA or CBA kits according to the manufacturer's instructions.
T-Cell Proliferation Assay
This protocol describes how to assess the effect of this compound on the proliferation of primary human T-cells stimulated with anti-CD3 and anti-CD28 antibodies.
Materials:
-
Isolated PBMCs or purified T-cells
-
Complete RPMI-1640 medium
-
Carboxyfluorescein succinimidyl ester (CFSE) dye
-
Anti-human CD3 antibody (plate-bound)
-
Anti-human CD28 antibody (soluble)
-
This compound (TC-G 1001)
-
96-well cell culture plates (flat-bottom)
-
Flow cytometer
Procedure:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) by incubating for at least 2 hours at 37°C or overnight at 4°C. Wash the wells with sterile PBS before use.
-
Label the PBMCs or purified T-cells with CFSE dye according to the manufacturer's protocol.
-
Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.
-
Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL.
-
Add different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8) if required.
-
Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cell generations. Analyze the data to determine the proliferation index and the percentage of divided cells.
References
- 1. Pamoic acid is an inhibitor of HMGB1·CXCL12 elicited chemotaxis and reduces inflammation in murine models of Pseudomonas aeruginosa pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]
- 3. mdpi.com [mdpi.com]
- 4. Cytokine profiling using monocytes/macrophages cultured on common biomaterials with a range of surface chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Secreted and intracellular cytokines are complementary measures for human monocytes treated with Toll-like receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TC-G 1001 (4879) by Tocris, Part of Bio-Techne [bio-techne.com]
Application Note: Quantifying Gene Expression Changes Induced by Gpr35 Modulator 2 using RT-qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 35 (GPR35) is a promising therapeutic target implicated in a variety of physiological and pathological processes, including inflammation, cardiovascular diseases, and neurological disorders.[1][2] Modulation of GPR35 activity can trigger diverse intracellular signaling cascades, leading to changes in gene expression. This application note provides a detailed protocol for utilizing Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) to accurately measure changes in gene expression in response to a hypothetical GPR35 modulator, "Gpr35 Modulator 2."
GPR35 is known to couple with multiple G protein families, including Gαi/o, Gα12/13, and Gαq, as well as engaging β-arrestin pathways.[1][3][4] These interactions can activate downstream signaling pathways such as MAPK, NF-κB, and RhoA, ultimately regulating the transcription of various genes.[1][5] This protocol will focus on measuring the expression of key genes downstream of these pathways, providing a robust method to characterize the pharmacological effects of this compound.
Principle of the Assay
This protocol employs the delta-delta Ct (ΔΔCt) method for relative quantification of gene expression.[6][7] This method determines the change in expression of a target gene in a treated sample relative to an untreated control. The process involves:
-
Cell Culture and Treatment: Culturing a suitable cell line expressing GPR35 and treating it with this compound.
-
RNA Extraction: Isolating high-quality total RNA from both treated and untreated cells.
-
cDNA Synthesis: Reverse transcribing the extracted RNA into complementary DNA (cDNA).
-
RT-qPCR: Amplifying the target and a reference (housekeeping) gene from the cDNA using specific primers and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Calculating the relative fold change in gene expression using the ΔΔCt method.[6][7][8]
Materials and Reagents
-
GPR35-expressing cell line (e.g., HT-29, HEK293T transfected with GPR35)
-
Cell culture medium and supplements
-
This compound (and vehicle control, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RNA extraction kit (e.g., TRIzol, RNeasy Mini Kit)
-
DNase I, RNase-free
-
cDNA synthesis kit (e.g., SuperScript IV Reverse Transcriptase)
-
qPCR master mix (e.g., SYBR Green Master Mix)
-
Nuclease-free water
-
Forward and reverse primers for target and reference genes (see Table 1)
Experimental Protocols
Cell Culture and Treatment
-
Seed GPR35-expressing cells in appropriate culture plates (e.g., 6-well plates) and grow to 70-80% confluency.
-
Prepare a stock solution of this compound and its vehicle control.
-
Treat the cells with the desired concentration of this compound or vehicle for a predetermined time (e.g., 6, 12, or 24 hours). Include an untreated control group.
-
Perform the treatment in triplicate for each condition to ensure statistical significance.[6]
Total RNA Extraction
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the culture plate using a lysis buffer from an RNA extraction kit (e.g., TRIzol).[9]
-
Isolate total RNA according to the manufacturer's protocol.
-
Incorporate a DNase I treatment step to remove any contaminating genomic DNA.[10]
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer (A260/A280 ratio should be ~2.0).
-
Verify RNA integrity by visualizing the 18S and 28S ribosomal RNA bands on an agarose gel.
cDNA Synthesis (Reverse Transcription)
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.[10]
-
Combine the RNA, random hexamers or oligo(dT) primers, and dNTPs.
-
Incubate at 65°C for 5 minutes to denature the RNA secondary structures, then place on ice.[10]
-
Add the reverse transcriptase, reaction buffer, and RNase inhibitor.
-
Perform the reverse transcription reaction according to the manufacturer's instructions (e.g., 50°C for 50 minutes, followed by enzyme inactivation at 85°C for 5 minutes).[10]
-
Store the resulting cDNA at -20°C.
Real-Time Quantitative PCR (RT-qPCR)
-
Prepare the qPCR reaction mix in a nuclease-free tube on ice. For each reaction, combine:
-
SYBR Green qPCR Master Mix
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
Diluted cDNA template (10-50 fold dilution of the stock)[9]
-
Nuclease-free water
-
-
Set up triplicate reactions for each sample and each gene (target and reference).
-
Transfer the reaction mix to a qPCR plate.
-
Perform the qPCR using a real-time PCR instrument with a standard cycling protocol:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute[10]
-
-
Melt curve analysis to verify primer specificity.
-
Data Analysis (ΔΔCt Method)
-
Determine the Cycle Threshold (Ct) values: The qPCR instrument software will determine the Ct value for each reaction.
-
Calculate the ΔCt: Normalize the Ct value of the target gene to the Ct value of the reference gene (e.g., GAPDH, ACTB) for each sample.[7]
-
ΔCt = Ct (target gene) - Ct (reference gene)
-
-
Calculate the ΔΔCt: Normalize the ΔCt of the treated samples to the ΔCt of the control (untreated or vehicle) sample.[7]
-
ΔΔCt = ΔCt (treated sample) - ΔCt (control sample)
-
-
Calculate the Fold Change: Determine the relative gene expression using the formula:
-
Fold Change = 2-ΔΔCt[7]
-
Data Presentation
Summarize the quantitative RT-qPCR data in the following tables for clear comparison.
Table 1: Primer Sequences for RT-qPCR
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
| ACTB | CTCTTCCAGCCTTCCTTCCT | AGCACTGTGTTGGCGTACAG |
| FOS | GGTGAAGACCGTGTCAGGAG | TATTCAAGATTCCCGAGCGT |
| JUN | GCATGAGGAACCGCATTAC | GCTGCGTTAGCATGAGGT |
| NFKB1 | ATGGCAGACGATGATCCCTAC | TCCTGGTCCTGTGTAGCCATT |
| IL6 | AGACAGCCACTCACCTCTTCAG | TTCTGCCAGTGCCTCTTTGCTG |
| CXCL8 | ACTGAGAGTGATTGAGAGTGGACC | AACCCTCTGCACCCAGTTTTC |
Table 2: Hypothetical RT-qPCR Results for this compound (Agonist)
| Treatment | Target Gene | Average Ct (Target) | Average Ct (GAPDH) | ΔCt | ΔΔCt | Fold Change (2-ΔΔCt) |
| Vehicle | FOS | 28.5 | 22.0 | 6.5 | 0.0 | 1.0 |
| This compound | FOS | 26.0 | 22.1 | 3.9 | -2.6 | 6.1 |
| Vehicle | IL6 | 30.2 | 22.0 | 8.2 | 0.0 | 1.0 |
| This compound | IL6 | 27.5 | 21.9 | 5.6 | -2.6 | 6.1 |
Table 3: Hypothetical RT-qPCR Results for this compound (Antagonist)
| Treatment | Target Gene | Average Ct (Target) | Average Ct (GAPDH) | ΔCt | ΔΔCt | Fold Change (2-ΔΔCt) |
| Agonist | FOS | 26.2 | 21.9 | 4.3 | 0.0 | 1.0 |
| Agonist + this compound | FOS | 28.3 | 22.0 | 6.3 | 2.0 | 0.25 |
| Agonist | IL6 | 27.8 | 21.9 | 5.9 | 0.0 | 1.0 |
| Agonist + this compound | IL6 | 29.7 | 21.8 | 7.9 | 2.0 | 0.25 |
Visualizations
Caption: GPR35 Signaling Pathways
References
- 1. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 2. Chemical genomic analysis of GPR35 signaling - Integrative Biology (RSC Publishing) [pubs.rsc.org]
- 3. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | GPR35 in Intestinal Diseases: From Risk Gene to Function [frontiersin.org]
- 6. science.smith.edu [science.smith.edu]
- 7. toptipbio.com [toptipbio.com]
- 8. youtube.com [youtube.com]
- 9. stackscientific.nd.edu [stackscientific.nd.edu]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Immunohistochemical Analysis of Gpr35 Localization Following Modulator Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 35 (GPR35) is an orphan receptor increasingly recognized for its role in various physiological and pathological processes, including inflammation, cardiovascular function, and cancer.[1] Its expression in immune cells and the gastrointestinal tract makes it a compelling target for therapeutic development.[2] Understanding the cellular localization of GPR35 upon ligand binding is crucial for elucidating its signaling mechanisms and for the development of effective modulators. Agonist-induced activation of GPR35 is known to trigger the recruitment of β-arrestin, a key event in receptor desensitization and internalization.[1][2] This process of internalization, or translocation from the plasma membrane to intracellular compartments, is a hallmark of receptor activation and can be visualized and quantified to assess the efficacy of GPR35 modulators.
This document provides detailed protocols for the immunohistochemical (IHC) localization of GPR35 in tissue samples following treatment with a GPR35 modulator. Additionally, it includes methodologies for quantifying agonist-induced receptor internalization in cell-based assays and presents representative quantitative data for known GPR35 modulators.
Data Presentation
The following tables summarize the potency of various GPR35 modulators in inducing β-arrestin recruitment and receptor internalization, key events that correlate with changes in receptor localization. As "Modulator 2" is a proprietary designation without publicly available data, we present data for well-characterized GPR35 agonists and antagonists to serve as a reference.
Table 1: Potency of GPR35 Agonists in β-Arrestin Recruitment Assays [1]
| Agonist | Species | Assay Type | pEC50 | Reference |
| Zaprinast | Human | BRET | 6.01 ± 0.07 | [3] |
| Zaprinast | Rat | BRET | 7.41 ± 0.05 | [3] |
| Pamoic Acid | Human | BRET | 7.28 ± 0.07 | [3] |
| Cromolyn Disodium | Human | BRET | 5.19 ± 0.10 | [3] |
pEC50 is the negative logarithm of the half-maximal effective concentration (EC50).
Table 2: Potency of GPR35 Agonists in Receptor Internalization Assays
| Agonist | Cell Line | Species | Assay Type | pEC50 (Internalization) | Reference |
| Zaprinast | HEK293 | Human | High Content Imaging | 6.01 ± 0.07 | [3] |
| Pamoic Acid | HEK293 | Human | High Content Imaging | 6.86 ± 0.11 | [3] |
| Cromolyn Disodium | HEK293 | Human | High Content Imaging | 5.19 ± 0.10 | [3] |
Table 3: Activity of GPR35 Antagonists
| Antagonist | Species | Mode of Action | Target Agonist | Reference |
| CID-2745687 | Human | Competitive | Zaprinast, Cromolyn Disodium | [4] |
| CID-2745687 | Human | Non-competitive | Pamoic Acid | [4] |
| ML-145 | Human | Competitive | Zaprinast, Cromolyn Disodium, Pamoic Acid | [5] |
Experimental Protocols
Protocol 1: Immunohistochemistry (IHC) for Gpr35 Localization in Tissue Samples
This protocol details the steps for visualizing GPR35 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
-
Peroxidase Block (e.g., 3% Hydrogen Peroxide)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibody: Rabbit anti-GPR35 polyclonal antibody
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin counterstain
-
Mounting Medium
-
Coverslips
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse slides in 100% ethanol (2 changes, 3 minutes each).
-
Immerse slides in 95% ethanol (1 change, 3 minutes).
-
Immerse slides in 70% ethanol (1 change, 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Heat slides in Antigen Retrieval Buffer at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
Rinse with deionized water.
-
-
Peroxidase Blocking:
-
Incubate slides with Peroxidase Block for 10 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse with PBS (3 changes, 5 minutes each).
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-GPR35 antibody in Blocking Buffer to the recommended concentration.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Incubate slides with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Prepare and apply the DAB substrate solution according to the manufacturer's instructions.
-
Monitor for color development (brown precipitate).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with deionized water.
-
"Blue" the sections in running tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium and coverslip.
-
-
Imaging:
-
Examine slides under a light microscope. GPR35 staining will appear as a brown precipitate, while nuclei will be blue.
-
Protocol 2: Quantification of GPR35 Internalization using Cell-Surface ELISA
This protocol provides a quantitative method to measure the change in GPR35 surface expression following modulator treatment in a cell-based assay.[6][7]
Materials:
-
HEK293 cells stably expressing N-terminally HA-tagged GPR35
-
Poly-L-lysine coated 24-well plates
-
Cell culture medium
-
GPR35 Modulator 2 (or other modulators)
-
Paraformaldehyde (4%)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary Antibody: Anti-HA antibody
-
Secondary Antibody: HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed HEK293-HA-GPR35 cells onto poly-L-lysine coated 24-well plates and culture overnight.
-
-
Modulator Treatment:
-
Treat cells with varying concentrations of the GPR35 modulator or vehicle control for the desired time (e.g., 30 minutes) at 37°C.
-
-
Cell Fixation:
-
Place the plate on ice and wash cells with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes on ice. This step fixes the cells without permeabilizing the membrane, ensuring only surface receptors are detected.
-
Wash cells three times with ice-cold PBS.
-
-
Blocking:
-
Incubate cells with Blocking Buffer for 1 hour at 4°C.
-
-
Primary Antibody Incubation:
-
Incubate cells with anti-HA primary antibody diluted in Blocking Buffer for 1-2 hours at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash cells three times with cold PBS.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at 4°C.
-
-
Detection:
-
Wash cells five times with cold PBS.
-
Add TMB substrate and incubate until color develops.
-
Add Stop Solution to stop the reaction.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a plate reader.
-
The signal intensity is proportional to the amount of GPR35 remaining on the cell surface.
-
Calculate the percentage of surface receptor relative to the vehicle-treated control.
-
Plot the percentage of surface receptor against the log of the modulator concentration to determine the IC50 for internalization.
-
Visualization of Signaling Pathways and Workflows
Caption: GPR35 agonist-induced signaling and internalization pathway.
Caption: Experimental workflow for GPR35 immunohistochemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 3. Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Measuring surface expression and endocytosis of GPCRs using whole-cell ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoforms of GPR35 have distinct extracellular N-termini that allosterically modify receptor-transducer coupling and mediate intracellular pathway bias - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Gpr35 Modulator 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 35 (GPR35) is a receptor that has garnered significant interest as a potential therapeutic target for a variety of diseases, including inflammatory bowel disease, cardiovascular conditions, and metabolic disorders.[1][2] GPR35 is highly expressed in the gastrointestinal tract and on various immune cells, such as monocytes, T-cells, macrophages, and neutrophils.[3][4] Its activation initiates complex signaling cascades that can have both pro- and anti-inflammatory effects, depending on the cellular context.[5][6][7]
The study of GPR35 modulators is crucial for understanding the receptor's function and for developing novel therapeutics. Flow cytometry is a powerful, high-throughput technology that enables multi-parametric analysis of single cells.[8] It is an indispensable tool for characterizing the effects of GPR35 modulators on heterogeneous cell populations, quantifying receptor expression, and assessing cellular functions like cytokine production and activation status.[8]
This document provides detailed protocols for the analysis of cells treated with a novel GPR35 modulator, "Gpr35 Modulator 2," using flow cytometry. The described assays will focus on receptor internalization, immune cell phenotyping, and intracellular cytokine analysis.
GPR35 Signaling Pathways
Activation of GPR35 by an agonist can initiate signaling through two principal arms: G protein-dependent and β-arrestin-dependent pathways.[1] The receptor couples to multiple G protein families, primarily Gαi/o and Gα12/13, and also recruits the scaffolding protein β-arrestin.[1][5][9]
-
Gαi/o Pathway : Activation of Gαi/o proteins inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]
-
Gα12/13 Pathway : Coupling with Gα12/13 proteins activates the RhoA/Rho kinase signaling pathway, which is involved in regulating the actin cytoskeleton and cell motility.[1][3]
-
β-Arrestin Pathway : Upon agonist binding, β-arrestin is recruited to GPR35, which leads to receptor desensitization and internalization.[5][9] β-arrestin can also act as a signal transducer, scaffolding other signaling proteins like those in the extracellular signal-regulated kinase (ERK) 1/2 pathway, independent of G protein activation.[1][5]
Experimental Protocols
The following protocols provide a framework for analyzing the effects of this compound. Researchers should optimize parameters such as cell number, antibody concentrations, and incubation times for their specific cell type and experimental setup.
Overall Experimental Workflow
The general workflow involves preparing and treating cells, staining them with fluorescent antibodies, acquiring data on a flow cytometer, and finally, analyzing the results.
Protocol 1: GPR35 Receptor Internalization Assay
This assay quantifies the agonist-induced internalization of GPR35 from the cell surface. The protocol is optimized for a cell line stably expressing an epitope-tagged GPR35 (e.g., FLAG-tag).
Materials:
-
HEK293 cells stably expressing N-terminally FLAG-tagged GPR35
-
Complete Growth Medium (DMEM, 10% FBS, 1% Pen-Strep)
-
This compound
-
Vehicle Control (e.g., DMSO)
-
Ice-cold PBS
-
FACS Buffer (PBS + 2% FBS + 1 mM EDTA)
-
Anti-FLAG-FITC conjugated antibody
-
Propidium Iodide (PI) or other viability dye
Procedure:
-
Cell Seeding: Seed FLAG-GPR35 expressing HEK293 cells into 24-well plates and grow to 80-90% confluency.
-
Treatment: Replace the medium with serum-free medium containing the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate at 37°C for various time points (e.g., 0, 15, 30, 60 minutes). To prevent receptor internalization for the 0-minute time point (total surface receptor control), keep one set of untreated cells at 4°C.
-
Stopping the Reaction: To stop internalization, place the plate on ice and wash the cells twice with ice-cold PBS.
-
Cell Harvesting: Gently detach cells using an enzyme-free cell dissociation buffer.
-
Staining: Centrifuge cells (300 x g, 5 min, 4°C), discard the supernatant, and resuspend the pellet in 100 µL of cold FACS buffer containing the anti-FLAG-FITC antibody.
-
Incubation: Incubate on ice for 30-45 minutes in the dark.
-
Washing: Wash cells twice with 1 mL of cold FACS buffer.
-
Resuspension: Resuspend the final cell pellet in 300 µL of cold FACS buffer. Add a viability dye like PI just before analysis to exclude dead cells.
-
Data Acquisition: Analyze samples on a flow cytometer, measuring the FITC fluorescence in the live cell population. A decrease in the mean fluorescence intensity (MFI) of FITC indicates receptor internalization.
Protocol 2: Immune Cell Phenotyping and Activation
This protocol is designed to analyze the effect of this compound on different immune cell populations within human Peripheral Blood Mononuclear Cells (PBMCs).[8]
Materials:
-
Freshly isolated human PBMCs
-
Complete RPMI-1640 medium
-
This compound and Vehicle Control
-
FACS Buffer
-
Antibody Cocktail for surface staining (e.g., Anti-CD3, Anti-CD4, Anti-CD8, Anti-CD14, Anti-CD69)
-
Viability Dye (e.g., Zombie Aqua™)
Procedure:
-
Cell Preparation: Adjust PBMC density to 1 x 10^6 cells/mL in complete RPMI medium.[8]
-
Treatment: Plate 1 mL of cell suspension per well in a 24-well plate. Add this compound or vehicle control to the desired final concentrations.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO2.
-
Harvesting: Harvest cells and wash once with cold FACS buffer.
-
Viability Staining: Resuspend cells in PBS and add the viability dye according to the manufacturer's protocol. Incubate and then wash with FACS buffer.
-
Surface Staining: Resuspend the cell pellet in 50 µL of FACS buffer containing the pre-titrated antibody cocktail.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash cells twice with cold FACS buffer.
-
Resuspension: Resuspend the final pellet in 300 µL of FACS buffer for analysis.
-
Data Acquisition: Acquire data on a flow cytometer. Analyze the expression of activation markers (e.g., CD69) on specific cell populations (e.g., CD4+ T cells, CD14+ monocytes).
Protocol 3: Intracellular Cytokine Staining
This protocol measures the production of cytokines within specific immune cell subsets following treatment. It is crucial to include a protein transport inhibitor to trap cytokines inside the cell.[8]
Materials:
-
All materials from Protocol 2
-
Protein Transport Inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation/Permeabilization Buffer Kit
-
Antibody for intracellular staining (e.g., Anti-TNF-α, Anti-IL-6)
Procedure:
-
Cell Treatment: Follow steps 1-2 from Protocol 2.
-
Inhibitor Addition: For the final 4-6 hours of the 24-hour incubation, add a protein transport inhibitor to all wells.[8]
-
Staining: Follow steps 4-8 from Protocol 2 for harvesting and surface staining.
-
Fixation and Permeabilization: After surface staining, wash the cells and then fix and permeabilize them using a commercial kit according to the manufacturer's instructions.
-
Intracellular Staining: Resuspend the permeabilized cells in 50 µL of Permeabilization Buffer containing the intracellular antibody cocktail.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash cells twice with Permeabilization Buffer.
-
Resuspension: Resuspend the final pellet in 300 µL of FACS buffer.
-
Data Acquisition: Analyze immediately on a flow cytometer.
Data Presentation and Analysis
Data should be analyzed using appropriate software (e.g., FlowJo™, FCS Express™). A typical gating strategy involves first gating on single cells, then on live cells, and subsequently identifying specific cell populations based on their surface markers.
Quantitative Data Summary (Hypothetical Data)
The following tables summarize expected quantitative results from the described experiments after treating cells with this compound.
Table 1: GPR35 Surface Expression in HEK293-FLAG-GPR35 Cells
| Treatment | Concentration | Time (min) | GPR35 Surface MFI* | % Internalization |
|---|---|---|---|---|
| Vehicle | - | 60 | 15,000 ± 850 | 0% |
| This compound | 1 µM | 15 | 11,250 ± 700 | 25% |
| This compound | 1 µM | 30 | 8,250 ± 650 | 45% |
| This compound | 1 µM | 60 | 6,000 ± 500 | 60% |
| This compound | 10 µM | 60 | 3,750 ± 400 | 75% |
*MFI: Mean Fluorescence Intensity. Data are presented as Mean ± SD.
Table 2: Immune Cell Activation in PBMCs after 24h Treatment
| Treatment | Cell Population | % of Live Cells | % CD69+ (Activation) |
|---|---|---|---|
| Vehicle | CD4+ T Cells | 25.4 ± 2.1 | 3.5 ± 0.8 |
| This compound (10 µM) | CD4+ T Cells | 24.9 ± 2.5 | 15.2 ± 1.5 |
| Vehicle | CD14+ Monocytes | 15.8 ± 1.7 | 5.1 ± 1.1 |
| This compound (10 µM) | CD14+ Monocytes | 16.1 ± 1.9 | 22.8 ± 2.3 |
Data are presented as Mean ± SD.
Table 3: Intracellular Cytokine Production in PBMCs after 24h Treatment
| Treatment | Cell Population | % TNF-α Positive | % IL-6 Positive |
|---|---|---|---|
| Vehicle | CD4+ T Cells | 1.2 ± 0.4 | 0.8 ± 0.3 |
| This compound (10 µM) | CD4+ T Cells | 8.9 ± 1.1 | 5.4 ± 0.9 |
| Vehicle | CD14+ Monocytes | 4.5 ± 0.9 | 6.2 ± 1.2 |
| This compound (10 µM) | CD14+ Monocytes | 35.7 ± 3.1 | 41.5 ± 3.8 |
Data are presented as Mean ± SD.
Conclusion
The protocols outlined in this application note provide a robust framework for characterizing the pharmacological effects of GPR35 modulators using flow cytometry. These methods allow for the quantitative assessment of receptor dynamics, immune cell activation, and cytokine production, offering critical insights for drug development professionals and researchers in the field. The versatility of flow cytometry enables a deep and nuanced understanding of how a compound like this compound interacts with its target in a complex biological system.
References
- 1. benchchem.com [benchchem.com]
- 2. G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are GPR35 agonists and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease [frontiersin.org]
Troubleshooting & Optimization
Gpr35 modulator 2 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential solubility and stability issues encountered when working with Gpr35 modulator 2.
Troubleshooting Guides
Issue: Compound Precipitation in Aqueous Buffers or Cell Culture Media
Precipitation of this compound upon dilution into aqueous solutions is a common challenge, often due to its hydrophobic nature. This phenomenon, known as "crashing out," can lead to inaccurate and irreproducible experimental results.[1][2]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of the modulator in the aqueous medium exceeds its solubility limit. | Decrease the final working concentration. It is crucial to determine the maximum soluble concentration by performing a solubility test.[2] |
| Rapid Dilution | Direct dilution of a concentrated DMSO stock into a large volume of aqueous buffer can cause rapid solvent exchange, leading to precipitation.[2] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) buffer or media. Add the compound dropwise while gently vortexing.[2] |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media or buffers for dilutions.[2] |
| pH of the Solution | The solubility of ionizable compounds can be pH-dependent. | If the compound has ionizable groups, adjusting the pH of the buffer (while ensuring compatibility with your assay) may improve solubility.[1] |
| High Percentage of FBS | The modulator may bind to proteins in fetal bovine serum (FBS), which can sometimes lead to the formation of insoluble complexes. | Try reducing the percentage of FBS, being mindful of the potential impact on cell health.[1] |
Troubleshooting Workflow for Solubility Issues:
Caption: Troubleshooting workflow for addressing compound precipitation.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a method to determine the kinetic solubility of this compound in an aqueous buffer.
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Transfer 2 µL of each DMSO dilution into a 96-well plate in triplicate.
-
Add 198 µL of the desired aqueous buffer (e.g., PBS, cell culture medium) to each well, resulting in a 1:100 dilution and a final DMSO concentration of 1%.[1]
-
Seal the plate and shake it at room temperature for 2 hours.[1]
-
Measure the turbidity of each well by reading the absorbance at a wavelength of 620 nm. An increase in absorbance indicates precipitation.[1]
Data Presentation: Kinetic Solubility of this compound
| Solvent/Buffer | Temperature (°C) | Maximum Soluble Concentration (µM) |
| PBS, pH 7.4 | 25 | [Insert experimental data here] |
| DMEM + 10% FBS | 37 | [Insert experimental data here] |
| Simulated Gastric Fluid | 37 | [Insert experimental data here] |
| Simulated Intestinal Fluid | 37 | [Insert experimental data here] |
Protocol 2: In Vitro Stability Assay
This protocol is designed to assess the chemical stability of this compound in different in vitro conditions.[3]
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Incubate the compound at a final concentration of 1-10 µM in the desired test matrix (e.g., cell culture medium, simulated gastric fluid, plasma) at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins and stop degradation.
-
Centrifuge the samples to pellet the precipitate.
-
Analyze the supernatant for the concentration of the remaining parent compound using a suitable analytical method, such as LC-MS/MS.[3]
-
Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.
Data Presentation: Stability of this compound
| Matrix | Incubation Time (hours) | % Remaining | Half-life (t½) (hours) |
| Cell Culture Medium | 0 | 100 | [Calculate] |
| 1 | [Data] | ||
| 4 | [Data] | ||
| 24 | [Data] | ||
| Mouse Plasma | 0 | 100 | [Calculate] |
| 1 | [Data] | ||
| 4 | [Data] | ||
| 24 | [Data] |
Experimental Workflow for Stability Assay:
Caption: Workflow for conducting an in vitro stability assay.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution in DMSO has a precipitate. What should I do?
A1: Precipitation in a DMSO stock can occur if the compound's solubility limit in DMSO is exceeded or if the stock has absorbed water, which can decrease the solubility of hydrophobic compounds.[1] First, try gently warming the solution (e.g., to 37°C) and vortexing or sonicating to redissolve the compound. If this fails, the stock may be supersaturated, and it should be filtered or centrifuged to remove the precipitate before use to ensure accurate concentration determination. For future preparations, consider making a slightly lower concentration stock.
Q2: I observe time-dependent precipitation of this compound in my cell culture experiment. How can I address this?
A2: Time-dependent precipitation can be influenced by interactions with media components, temperature fluctuations, and pH shifts due to cellular metabolism.[1] Consider the following:
-
Reduce Incubation Time: If your experimental design allows, shorten the incubation period.[1]
-
Use Solubilizing Agents: Pharmaceutically acceptable solubilizing agents like cyclodextrins may be compatible with your cell-based assay and can help maintain compound solubility.[1]
-
Replenish Media: For longer experiments, consider replenishing the media with freshly prepared compound to maintain the desired concentration in solution.
Q3: How does this compound interact with the GPR35 signaling pathway?
A3: GPR35 is a G protein-coupled receptor that can signal through multiple pathways. Upon activation by an agonist, GPR35 can couple to Gαi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP levels.[4] It can also couple to Gα12/13 proteins.[4] Additionally, GPR35 activation can lead to the recruitment of β-arrestin, which can mediate G protein-independent signaling and receptor internalization.[4][5] The specific downstream effects of this compound would depend on its nature as an agonist, antagonist, or biased modulator of these pathways.
GPR35 Signaling Pathway:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease [frontiersin.org]
Optimizing Gpr35 modulator 2 concentration for in vitro assays
Welcome to the technical support center for optimizing Gpr35 modulator 2 concentration in in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Where should I start with my concentration-response curve for this compound?
A good starting point is to perform a wide range-finding experiment. A common practice is to use a semi-logarithmic dilution series covering a broad concentration range, for instance, from 10 nM to 100 µM. This initial experiment will help identify the approximate potency of your modulator and guide the design of more definitive concentration-response experiments with a narrower range of concentrations and more data points around the expected EC50/IC50.
Q2: I am not observing any response in my assay. What are the potential causes?
This is a common issue that can stem from several factors. Here are some key areas to investigate:
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Species Mismatch : GPR35 pharmacology is known to have significant differences between species.[1][2][3] A modulator potent at human GPR35 may have low or no activity on mouse or rat orthologs.[3][4] It is critical to confirm that your modulator is active on the GPR35 ortholog used in your assay system.
-
Inappropriate Assay Choice : GPR35 couples to multiple signaling pathways, primarily Gαi/o, Gα12/13, and β-arrestin.[3][5] If your modulator is a biased agonist, it may preferentially activate one pathway over another.[3] For example, if the modulator primarily signals through β-arrestin, a G-protein-dependent assay like cAMP measurement might show a weak or no response.[3] β-arrestin recruitment assays are generally considered robust for GPR35.[1][2][6]
-
Low Modulator Potency : The modulator may have a lower potency than anticipated. Ensure your concentration range is wide enough to detect a response.
-
Cell Line and Receptor Expression : The cell line used must express all the necessary components for the signaling pathway being measured.[1] Very low receptor expression will result in a weak signal, while extremely high expression can lead to constitutive activity and high background, masking the agonist effect.[1][7]
Q3: My assay has a low signal-to-noise ratio. How can I improve it?
A low signal-to-noise ratio can obscure results. Consider the following optimization steps:
-
Optimize Cell Density : The number of cells seeded per well is critical.[1] Titrate the cell number to find the optimal density that provides a robust assay window.
-
Adjust Incubation Time : The kinetics of signaling can vary. Perform a time-course experiment to determine the optimal incubation time with your modulator to achieve a maximal response.[1]
-
Manage Constitutive Activity : GPR35 is known to exhibit high constitutive (agonist-independent) activity, which can contribute to high background signals.[7][8] Optimizing receptor expression levels is a key strategy to minimize this.[8] For antagonist assays, this constitutive activity can be leveraged.
-
Serum Starvation : For some assays, particularly those measuring phosphorylation events (like ERK), serum-starving cells before modulator treatment can reduce background signaling.[9]
Q4: I'm seeing different potency (EC50) values for my modulator in β-arrestin and calcium mobilization assays. Why is this?
This phenomenon is likely due to "biased agonism".[3] A biased agonist preferentially activates one signaling pathway over another. For GPR35, a modulator might be more potent at recruiting β-arrestin than at activating G-protein signaling that leads to calcium mobilization (or vice versa).[3] This is not an experimental error but rather an important characteristic of the modulator's pharmacology. It is crucial to characterize modulator activity across multiple signaling pathways to understand its complete functional profile.[3]
Q5: My calcium mobilization assay is not working for GPR35. What should I do?
Detecting a robust calcium signal for GPR35 can be challenging as it does not canonically couple to Gαq, the primary G-protein that initiates calcium release.[1][10] To overcome this, it is often necessary to co-express a promiscuous G-protein, such as Gα15/16, or a chimeric G-protein like Gαqi5 in your cell line.[1] These G-proteins can link GPR35 activation to the phospholipase C (PLC) pathway, resulting in measurable calcium mobilization.[1][11] If this is not feasible, consider using a more direct assay for GPR35, such as a β-arrestin recruitment assay.[12]
GPR35 Signaling Pathways
GPR35 activation initiates several downstream signaling cascades. The receptor primarily couples to Gαi/o and Gα12/13 G-proteins.[5] Agonist binding also triggers the recruitment of β-arrestin, which mediates receptor desensitization, internalization, and G-protein-independent signaling.[13][14]
Experimental Workflow for Concentration Optimization
A systematic approach is essential for accurately determining the potency of a Gpr35 modulator. The workflow should progress from broad range-finding to a precise dose-response determination.
Data Presentation: Potency of Common GPR35 Modulators
The potency of GPR35 modulators can vary significantly depending on the assay, species, and specific compound. The following tables summarize reported potency values for well-characterized GPR35 ligands.
Table 1: GPR35 Agonist Potency (EC50 / pEC50)
| Agonist | Species | Assay Type | EC50 (nM) | pEC50 | Reference(s) |
|---|---|---|---|---|---|
| Zaprinast | Human | β-Arrestin (BRET) | 3801 | 5.42 ± 0.07 | [15] |
| Zaprinast | Rat | β-Arrestin (BRET) | ~79 | 7.1 | [] |
| Kynurenic Acid | Human | β-Arrestin | Low µM range | - | [6] |
| Kynurenic Acid | Rat | β-Arrestin | High nM range | - | [6] |
| Pamoic Acid | Human | β-Arrestin | ~450 | 6.35 | [][17] |
| TC-G 1001 | Human | β-Arrestin | - | 7.6 | [18] |
| TC-G 1001 | Human | Calcium Mobilization | - | 7.4 | [18] |
| Lodoxamide | Human | β-Arrestin | High nM range | - |[2] |
Table 2: GPR35 Antagonist Potency (IC50 / Ki)
| Antagonist | Species | Assay Type | IC50 / Ki (nM) | Reference(s) |
|---|---|---|---|---|
| ML-145 | Human | β-Arrestin | ~20 | [] |
| CID-2745687 | Human | β-Arrestin | 10 - 20 (Ki) | [] |
| ML-145 | Rodent | - | Inactive | [5] |
| CID-2745687 | Rodent | - | Inactive |[5][] |
Troubleshooting Logic
When encountering unexpected results, a logical troubleshooting process can help identify the root cause efficiently.
Experimental Protocols
Key Experiment 1: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This assay is highly suitable for studying GPR35 pharmacology and provides a direct measure of receptor activation.[6][13] The following is a generalized protocol based on the PathHunter® system.[13][19]
Materials:
-
PathHunter® CHO-K1 GPR35 β-Arrestin cell line[13]
-
Cell plating reagent
-
Assay buffer
-
This compound and reference agonist
-
PathHunter® detection reagents
-
White, solid-bottom 384-well assay plates
-
Luminometer
Methodology:
-
Cell Plating : Seed the PathHunter® cells in a 384-well plate at an optimized density in cell plating reagent.[20]
-
Incubation : Incubate the plate overnight at 37°C in a 5% CO2 incubator.[13][18]
-
Compound Preparation : Prepare serial dilutions of this compound and a reference agonist in assay buffer. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%).[3]
-
Agonist Stimulation : Add the diluted compounds to the cell plate.
-
Incubation : Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.[3][18]
-
Signal Detection : Add the PathHunter® detection reagent mixture to each well.[13]
-
Final Incubation : Incubate the plate at room temperature for 60 minutes in the dark.[13]
-
Data Acquisition : Measure the chemiluminescent signal using a standard plate reader.[13]
-
Data Analysis : Normalize the data to a vehicle control (0% activation) and a maximal response from a reference full agonist (100% activation). Fit the concentration-response data to a four-parameter logistic equation to determine EC50 and Emax values.[3]
Key Experiment 2: cAMP Assay
This assay measures the inhibition of adenylyl cyclase activity following the activation of Gαi/o-coupled receptors like GPR35.[5][21] The following is a generalized protocol based on the GloSensor™ cAMP Assay.[15]
Materials:
-
Cells stably co-expressing GPR35 and the GloSensor™ cAMP biosensor
-
White, opaque 384-well plates
-
GloSensor™ cAMP Reagent
-
Forskolin (or another adenylyl cyclase activator)
-
This compound
-
Luminometer
Methodology:
-
Cell Seeding : Plate cells in a white-walled multi-well plate and incubate overnight.[15]
-
Reagent Equilibration : Two hours prior to the assay, equilibrate the GloSensor™ cAMP Reagent with the cell culture medium.[15]
-
Reagent Addition : Remove the culture medium from the cells and add the equilibrated reagent. Incubate for 2 hours at room temperature.
-
Compound Addition : Add serial dilutions of this compound to the wells.
-
Adenylyl Cyclase Stimulation : Add forskolin to all wells (except negative controls) at a concentration that elicits a sub-maximal cAMP response (e.g., EC80).
-
Incubation : Incubate for 15-30 minutes at room temperature.
-
Data Acquisition : Measure luminescence using a plate reader.
-
Data Analysis : The Gpr35 modulator-induced activation of Gαi/o will cause a decrease in the forskolin-stimulated cAMP signal. Calculate the percent inhibition relative to controls and fit the concentration-response data to determine the IC50 value.
Key Experiment 3: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium following receptor activation, typically requiring co-expression of a promiscuous G-protein.[1][11]
Materials:
-
HEK293 or CHO cells co-expressing GPR35 and a promiscuous G-protein (e.g., Gα16)[11]
-
Black, clear-bottom 384-well plates
-
Physiological buffer (e.g., HBSS with 20 mM HEPES)[9]
-
Fluorescence plate reader with an integrated pipettor (e.g., FLIPR, FlexStation)[9]
Methodology:
-
Cell Seeding : Seed cells into 384-well plates and incubate for 24-48 hours.[3]
-
Dye Loading : Remove the culture medium and wash the cells with buffer. Add the calcium-sensitive dye solution and incubate at 37°C for 60 minutes in the dark.[3][9]
-
Wash : Wash the cells with buffer to remove excess dye.[9]
-
Data Acquisition :
-
Data Analysis : Calculate the response as the peak fluorescence intensity minus the baseline. Normalize the data and fit concentration-response curves to determine EC50 values.[3][12]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα₁₃ and β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biased constitutive signaling of the G protein-coupled receptor GPR35 suppresses gut barrier permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 17. GPR35 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cAMP Hunter™ eXpress GPR35 CHO-K1 GPCR Assay [emea.discoverx.com]
Troubleshooting low signal in Gpr35 modulator 2 functional screens
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal in Gpr35 modulator 2 functional screens. The information is tailored for researchers, scientists, and drug development professionals working with this orphan G protein-coupled receptor.
Troubleshooting Guide: Low Signal
Low signal or a poor signal-to-noise ratio is a common challenge in cell-based functional assays for Gpr35. This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Question 1: Why am I observing a weak or no signal in my Gpr35 functional assay when using a known agonist like kynurenic acid?
Answer: Several factors can contribute to a weak response with known Gpr35 agonists.[1] Consider the following possibilities:
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Low Agonist Potency: Kynurenic acid is a relatively low-potency agonist for human Gpr35, often requiring micromolar concentrations to elicit a response.[1] Ensure you are using a sufficient concentration range in your experiments.
-
Species-Specific Differences: The potency of Gpr35 ligands can vary significantly between human, rat, and mouse orthologs.[1] For instance, kynurenic acid is more potent at the rat Gpr35 than the human receptor.[1] Verify the species of your Gpr35 construct and select an agonist with known activity for that specific ortholog.
-
Assay Sensitivity: The functional assay you are using may not be sensitive enough to detect a modest response. β-arrestin recruitment assays are generally robust for Gpr35 and may provide a better signal window.[1][2]
Question 2: My calcium flux assay for Gpr35 shows a very low signal. What are some troubleshooting steps?
Answer: Detecting a robust calcium signal for Gpr35 can be challenging as it does not canonically couple to Gαq, the typical pathway for calcium release.[1] Here are some common issues and solutions:
-
G Protein Co-expression: To channel Gpr35 activation into a calcium signal, it is often necessary to co-express a promiscuous G protein, such as Gα15/16, or a chimeric G protein like Gαqi5.[1] These G proteins can link Gpr35 to the phospholipase C (PLC) pathway, leading to calcium mobilization.[1]
-
Cell Line Choice: Ensure the host cell line can support the necessary signaling components for the calcium flux assay.
-
Dye Loading and Assay Conditions: Optimize cell density, dye loading concentration and incubation time, and assay buffer composition to improve signal detection.[3][4]
Question 3: My β-arrestin recruitment assay has a low signal-to-noise ratio. How can I improve it?
Answer: Low signal-to-noise in β-arrestin recruitment assays (e.g., BRET, FRET, PathHunter) can be addressed by optimizing several parameters:[1]
-
Receptor Expression Levels: Both very high and very low receptor expression can be problematic. High expression can lead to constitutive signaling and high background, while low expression will result in a weak signal.[1][5] Titrate the amount of Gpr35 plasmid used for transfection or screen stable cell line clones for optimal expression.[5]
-
Agonist Concentration and Incubation Time: Titrate your agonist to determine the optimal concentration for a robust response. Also, optimize the incubation time, as the kinetics of β-arrestin recruitment can vary.[1]
-
Cell Density: The number of cells seeded per well is critical. Perform a cell titration experiment to find the optimal density that provides a robust assay window.[5]
Question 4: I am not seeing a response in my GTPγS binding assay. What could be the issue?
Answer: A lack of signal in a GTPγS binding assay could be due to several factors related to the Gpr35 signaling profile:
-
G Protein Coupling Specificity: Gpr35 predominantly couples to Gαi/o and Gα12/13 proteins.[1][6] Ensure your assay is configured to detect the activation of these specific G protein subtypes. Standard GTPγS assays may need to be adapted or use specific membrane preparations.
-
Low Assay Window: The signal window for Gpr35-mediated G protein activation can be small in some assay formats.[7] This makes it challenging to distinguish a true signal from background noise.
-
Biased Agonism: Your modulator may be a biased agonist, preferentially activating the β-arrestin pathway over G protein-dependent pathways.[8] It is advisable to run parallel assays to assess both signaling arms.[8]
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways for Gpr35?
A1: Gpr35 is a pleiotropic receptor that couples to multiple G protein subtypes and also engages β-arrestin-dependent signaling. The primary signaling arms are mediated through Gαi/o, Gα13, and β-arrestin-2.[6] Activation of Gαi/o inhibits adenylyl cyclase, decreasing intracellular cAMP levels. Coupling to Gα13 activates the RhoA signaling cascade.[6] Agonist binding also promotes the recruitment of β-arrestin-2, which mediates receptor desensitization and can initiate G protein-independent signaling.[6]
Q2: Are there different isoforms of human Gpr35 I should be aware of?
A2: Yes, humans express two main isoforms of Gpr35, Gpr35a (canonical, shorter isoform) and Gpr35b (longer isoform).[5][6] These isoforms have distinct signaling profiles, with Gpr35b reported to have higher constitutive activity and enhanced β-arrestin recruitment but attenuated G protein activation compared to Gpr35a.[5][6] It is crucial to know which isoform is being used in your assay system as this can significantly impact the basal signal and agonist response.
Q3: Why do some Gpr35 agonists show different potencies across species?
A3: This is a significant challenge in Gpr35 research. The pharmacological properties of Gpr35 orthologs in humans, rats, and mice are markedly different.[8] Many agonists exhibit high potency at the human receptor but are significantly less effective at the mouse ortholog.[8] This discrepancy is due to differences in the amino acid sequence of the ligand-binding pocket. When planning preclinical studies, it is essential to screen compounds against all relevant species orthologs in parallel.[8]
Data Presentation
Table 1: Species-Dependent Potency of Selected Gpr35 Agonists
| Agonist | Human Gpr35 (EC50) | Rat Gpr35 (EC50) | Mouse Gpr35 (EC50) | Reference(s) |
| Kynurenic Acid | Micromolar (µM) range | More potent than human | Less potent than human | [1][2] |
| Zaprinast | Sub-micromolar (nM-µM) | More potent than human | Similar to human | [2][9] |
| Pamoic Acid | Nanomolar (nM) range | Low potency/partial agonist | Low potency | [] |
| Lodoxamide | High potency | High potency | Significantly less potent | [8] |
Note: EC50 values are approximate and can vary depending on the assay format and cell line used.
Experimental Protocols
Protocol 1: Troubleshooting Low Signal in a β-Arrestin Recruitment Assay by Optimizing Gpr35 Expression
This protocol describes how to titrate the amount of Gpr35 plasmid for transient transfection to find the optimal expression level for a robust signal-to-background ratio.[5]
-
Cell Seeding: Seed cells (e.g., HEK293T or CHO-K1) in a 96-well plate at a predetermined optimal density.
-
Transfection: The following day, transfect cells with a range of Gpr35 plasmid concentrations (e.g., 10 ng, 25 ng, 50 ng, 100 ng per well). Maintain a constant total amount of DNA in each well by adding an empty vector. Include a negative control (empty vector only) and a positive control (a GPCR with a known robust β-arrestin response).
-
Assay Performance: 24-48 hours post-transfection, perform the β-arrestin recruitment assay according to the manufacturer's instructions. Measure the signal in both the absence (basal) and presence of a saturating concentration of a known Gpr35 agonist.
-
Data Analysis: For each plasmid concentration, calculate the signal-to-background (S/B) ratio by dividing the agonist-stimulated signal by the basal signal. Plot the S/B ratio against the Gpr35 plasmid concentration to identify the optimal condition.
Protocol 2: Enhancing Gpr35-Mediated Calcium Signal by Co-expression of a Promiscuous G Protein
This protocol outlines the general steps for setting up a calcium flux assay for Gpr35 using a promiscuous G protein.
-
Cell Line Generation: Create a stable cell line co-expressing your Gpr35 ortholog of interest and a promiscuous G protein (e.g., Gα16). Alternatively, perform transient co-transfection of both plasmids.
-
Cell Plating: Seed the engineered cells into a 96- or 384-well black-wall, clear-bottom plate and incubate overnight.
-
Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-8) prepared in an appropriate assay buffer. Incubate according to the dye manufacturer's protocol (typically 30-60 minutes at 37°C).
-
Compound Addition and Signal Detection: Use a fluorescence plate reader (e.g., FLIPR) to measure intracellular calcium changes. Establish a stable baseline reading for 10-20 seconds, then add the Gpr35 modulator and continue to record the fluorescence signal for 2-3 minutes.
-
Data Analysis: The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence. Normalize the data to a positive control (e.g., ATP) and plot concentration-response curves to determine agonist potency.
Visualizations
Caption: Overview of Gpr35 signaling pathways upon agonist activation.
Caption: A logical workflow for troubleshooting low signal issues.
Caption: Workflow for optimizing receptor expression levels.
References
- 1. benchchem.com [benchchem.com]
- 2. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα₁₃ and β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Gpr35 modulator 2 off-target effects in cellular assays
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of GPR35 modulators in cellular assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of GPR35 research.
Disclaimer: Publicly available information on the specific off-target effects of "Gpr35 modulator 2" is limited. The following guidance is based on the broader knowledge of GPR35 pharmacology and common challenges encountered with GPR35 modulators. It is strongly recommended that users perform comprehensive selectivity and off-target profiling for their specific compounds of interest.
Frequently Asked Questions (FAQs)
Q1: What are the known signaling pathways activated by GPR35?
GPR35 is known to couple to multiple G protein families, leading to diverse downstream signaling events. The primary signaling pathways include:
-
Gαi/o: Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Gα12/13: This pathway activates RhoA, a small GTPase involved in regulating the actin cytoskeleton, which can influence cell migration and other cellular processes.
-
β-Arrestin Recruitment: Upon agonist binding, GPR35 can recruit β-arrestins. This interaction is crucial for receptor desensitization and internalization, but β-arrestins can also act as signal transducers, independently of G proteins, by scaffolding other signaling proteins like those in the ERK1/2 pathway.[1][2]
There are two main isoforms of human GPR35, GPR35a (short) and GPR35b (long), which differ in the length of their extracellular N-termini.[] These isoforms can exhibit biased agonism, preferentially activating one signaling pathway over another.[4] For example, the longer isoform (GPR35b) may show a bias towards β-arrestin recruitment over G protein activation.[4]
Q2: I am observing significant variability in the potency of my GPR35 modulator between human and rodent cell lines. Why is this happening?
This is a well-documented phenomenon for GPR35 and is attributed to significant pharmacological differences between species orthologs.[5] The amino acid sequences of human, rat, and mouse GPR35 have notable variations, which can lead to differences in ligand binding and receptor activation. For instance, some GPR35 agonists are potent at the human receptor but show dramatically lower potency at the mouse ortholog.[6]
Troubleshooting Steps:
-
Confirm the species of your GPR35 construct: Ensure you are using the correct species for your experimental model.
-
Use species-specific assays: When possible, test your modulator on cell lines expressing the GPR35 ortholog from the species you are modeling.
-
Consult the literature for known species-selective ligands: Compare your results with published data for other GPR35 modulators to understand if the observed species selectivity is a common feature.
Q3: My β-arrestin recruitment assay is showing a high background signal, even without agonist stimulation. What could be the cause?
High background in β-arrestin assays for GPR35 is a common issue and can be caused by:
-
Constitutive Activity: GPR35, particularly the GPR35b isoform, can be constitutively active, meaning it can recruit β-arrestin in the absence of a ligand.[7]
-
Receptor Overexpression: High levels of GPR35 expression in your cellular model can exacerbate constitutive activity and lead to a higher background signal.[7]
-
Assay Conditions: Cell density, serum levels in the media, and incubation times can all contribute to high background.[7]
Troubleshooting Steps:
-
Optimize Receptor Expression: If using a transient transfection system, perform a titration of the GPR35 plasmid DNA to find an expression level that gives a good signal-to-background ratio. For stable cell lines, screen different clones to find one with optimal expression levels.[7]
-
Serum Starvation: Serum contains factors that can sometimes stimulate GPCRs. Try serum-starving your cells for a few hours before running the assay.[7]
-
Cell Density Titration: The number of cells per well can impact the assay window. Perform a cell titration to find the optimal seeding density.[7]
Troubleshooting Guide
This guide addresses common problems encountered when working with GPR35 modulators in cellular assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal in Calcium Mobilization Assay | GPR35 primarily couples to Gαi/o and Gα12/13, not Gαq, which is the canonical pathway for calcium mobilization. | Co-express a "promiscuous" G protein like Gα15/16 or a chimeric G protein (e.g., Gαqi5) that can link GPR35 activation to the phospholipase C (PLC) pathway and subsequent calcium release.[8] |
| Low potency of the modulator. | Increase the concentration range of the modulator in your dose-response experiments. | |
| Assay sensitivity is too low. | Consider using a more sensitive assay for GPR35 activation, such as a β-arrestin recruitment assay, which is generally robust for this receptor.[8] | |
| Inconsistent Results Between Different Assay Formats (e.g., β-arrestin vs. cAMP) | Biased Agonism: The modulator may preferentially activate one signaling pathway over another (e.g., strong β-arrestin recruitment but weak Gαi/o coupling). | Profile the modulator across a panel of assays that measure different downstream signaling events (β-arrestin, cAMP, GTPγS binding, RhoA activation) to characterize its signaling bias. |
| Different assay sensitivities and signal amplification mechanisms. | Normalize your data to a reference agonist for each assay to allow for better comparison of relative potencies. | |
| Cell line-specific differences in the expression of signaling partners (G proteins, β-arrestins). | Use the same cell line background for all comparative assays to minimize variability. | |
| Suspected Off-Target Effects | The modulator may be interacting with other receptors or cellular proteins. | Perform a broad off-target screening panel: Screen the modulator against a panel of other GPCRs, kinases, ion channels, and other common off-target liabilities (e.g., a CEREP panel). |
| Use a GPR35 knockout or knockdown cell line as a negative control. The effects of the modulator should be absent or significantly reduced in these cells if they are on-target. | ||
| Use a structurally distinct GPR35 antagonist to see if it can block the effects of your modulator. |
Quantitative Data Summary
As specific data for "this compound" is not publicly available, the following table presents a representative selectivity profile for a hypothetical highly selective GPR35 agonist ("Agonist 2") based on available literature for similar compounds. This illustrates the type of data you should aim to generate for your modulator.
Table 1: Representative Selectivity Profile of a GPR35 Agonist
| Target | Family | Assay Type | EC50 (nM) |
| GPR35 (human) | Class A Orphan | β-arrestin Recruitment | 25 |
| GPR55 | Class A Orphan | β-arrestin Recruitment | >10,000 |
| CB1 | Class A Cannabinoid | β-arrestin Recruitment | >10,000 |
| CB2 | Class A Cannabinoid | β-arrestin Recruitment | >10,000 |
| ADRB2 (β2-adrenergic) | Class A Adrenergic | β-arrestin Recruitment | >10,000 |
| M1 (Muscarinic) | Class A Muscarinic | β-arrestin Recruitment | >10,000 |
| H1 (Histamine) | Class A Histamine | β-arrestin Recruitment | >10,000 |
| AT1 (Angiotensin) | Class A Angiotensin | β-arrestin Recruitment | >10,000 |
| CCR5 | Class A Chemokine | β-arrestin Recruitment | >10,000 |
| OPRM1 (μ-opioid) | Class A Opioid | β-arrestin Recruitment | >10,000 |
Detailed Experimental Protocols
Here are detailed protocols for key cellular assays used to characterize GPR35 modulators.
β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
This assay measures the recruitment of β-arrestin to an activated GPR35.
Materials:
-
HEK293 cells stably co-expressing GPR35 fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment.
-
Assay medium: Opti-MEM or equivalent.
-
This compound and a reference agonist.
-
PathHunter® Detection Reagents.
-
White, solid-bottom 96- or 384-well assay plates.
-
Luminometer.
Protocol:
-
Cell Plating: Seed the cells in the assay plates at a pre-optimized density and culture overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay medium.
-
Agonist Stimulation: Add the diluted compounds to the cell plates and incubate for 90 minutes at 37°C.
-
Signal Detection: Equilibrate the plates to room temperature and add the PathHunter® detection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the plates at room temperature for 60 minutes in the dark.
-
Data Acquisition: Read the luminescence signal on a compatible plate reader.
-
Data Analysis: Normalize the data to a vehicle control (0% activation) and a maximal response from a reference full agonist (100% activation). Fit the concentration-response data to a four-parameter logistic equation to determine EC50 and Emax values.
Calcium Mobilization Assay (FLIPR®)
This assay measures changes in intracellular calcium concentration following GPR35 activation in cells co-expressing a promiscuous G protein.
Materials:
-
HEK293 cells stably expressing human GPR35 and a promiscuous G protein (e.g., Gα16).
-
Culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound and a reference agonist.
-
Black, clear-bottom 96- or 384-well assay plates.
-
Fluorometric Imaging Plate Reader (FLIPR®).
Protocol:
-
Cell Plating: Seed the cells into the assay plates and incubate for 24-48 hours.
-
Dye Loading: Prepare a calcium-sensitive dye solution in the assay buffer. Remove the culture medium from the cells and add the dye solution. Incubate at 37°C for 60 minutes in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Data Acquisition: Place the cell plate and the compound plate into the FLIPR®. Measure the baseline fluorescence for 10-20 seconds. Add the compound dilutions to the wells while continuously recording the fluorescence signal for 2-3 minutes.
-
Data Analysis: Calculate the response as the peak fluorescence intensity minus the baseline. Normalize the data and fit concentration-response curves to determine EC50 values.
Off-Target Profiling Workflow
To ensure the specificity of this compound, a systematic off-target profiling strategy is essential.
References
- 1. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 4. Isoforms of GPR35 have distinct extracellular N-termini that allosterically modify receptor-transducer coupling and mediate intracellular pathway bias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. G protein‐coupled receptors not currently in the spotlight: free fatty acid receptor 2 and GPR35 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
How to minimize Gpr35 modulator 2 cytotoxicity in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing cytotoxicity associated with GPR35 modulators, using "Gpr35 modulator 2" as a representative example.
Frequently Asked Questions (FAQs)
Q1: What is GPR35 and why is it a target of interest?
G protein-coupled receptor 35 (GPR35) is an orphan receptor that is highly expressed in immune cells and the gastrointestinal tract.[1][2] Its involvement in inflammation, cardiovascular disease, and metabolic disorders has made it an attractive therapeutic target.[1][2][3] GPR35 activation can trigger both pro- and anti-inflammatory responses depending on the cellular context.[2][3]
Q2: What are the known signaling pathways for GPR35?
GPR35 couples to multiple G protein families, primarily Gαi/o and Gα12/13, and also recruits β-arrestin-2.[3][4]
-
Gαi/o pathway: Activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4]
-
Gα12/13 pathway: This pathway is linked to the regulation of the actin cytoskeleton and cell motility through the activation of RhoA/Rho kinase signaling.[4]
-
β-arrestin-2 recruitment: This can lead to receptor internalization and desensitization, and also initiate G protein-independent signaling, such as through the ERK1/2 pathway.[3][4]
Q3: We are observing significant cytotoxicity with this compound in our cell line. What are the potential causes?
Cytotoxicity of a small molecule modulator can stem from several factors:
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On-target effects: The biological consequences of modulating GPR35 in your specific cell line might lead to cell death.
-
Off-target effects: The compound may be interacting with other cellular targets, causing toxicity.
-
Compound properties: Poor solubility can lead to precipitation in the culture medium, and these precipitates can be cytotoxic.[5] The solvent used to dissolve the compound (e.g., DMSO) can also be toxic at higher concentrations.
-
Experimental conditions: The concentration of the compound, the duration of exposure, and the health and density of the cells can all influence the observed cytotoxicity.[6][7]
Q4: Which cell lines are suitable for studying GPR35 activity?
Several cell lines are used in GPR35 research. Some, like the human colon cancer cell line HT-29 and the human monocytic leukemia cell line THP-1, endogenously express GPR35.[8] However, it is more common to use recombinant cell lines, such as HEK293 or CHO-K1, that have been engineered to stably express human GPR35.[1][9] This allows for a more controlled system to study receptor-specific effects.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at expected active concentrations of this compound.
| Potential Cause | Recommended Solution |
| Cell Line Sensitivity | The chosen cell line may be particularly sensitive to the modulation of GPR35 or to off-target effects of the compound. Consider testing a panel of different cell lines, including those with varying levels of GPR35 expression. |
| High Compound Concentration | The effective concentration for GPR35 modulation might be close to the cytotoxic concentration. Perform a detailed dose-response curve to determine the therapeutic window (the range between the effective concentration and the cytotoxic concentration). |
| Prolonged Incubation Time | Continuous exposure to the compound may lead to cumulative toxicity.[10] Optimize the incubation time by performing a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to find the earliest time point where the desired biological effect is observed with minimal cytotoxicity.[6][11] |
| Solvent Toxicity | The solvent (e.g., DMSO) used to dissolve this compound may be contributing to cell death, especially at higher concentrations. Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Always include a vehicle control (cells treated with the solvent alone). |
Issue 2: Compound precipitation observed in the cell culture medium.
| Potential Cause | Recommended Solution |
| Poor Aqueous Solubility | This compound may have low solubility in the aqueous environment of the cell culture medium, causing it to "crash out."[5] |
| - Optimize Dilution Method: Perform a serial dilution of the compound in pre-warmed (37°C) culture medium rather than adding a concentrated stock directly.[5] | |
| - Use a Lower Concentration: Determine the maximum soluble concentration of the compound in your specific medium.[5] | |
| - Consider Co-solvents: In some cases, the use of a pharmaceutically acceptable co-solvent may improve solubility, but this must be carefully validated for its own potential cytotoxicity. | |
| Interaction with Media Components | The compound may interact with components in the serum or the medium itself, leading to precipitation over time.[12] |
| - Test in Serum-Free Media: If your experiment allows, test the solubility of the compound in serum-free medium. | |
| - Reduce Serum Concentration: If serum is required, try reducing the percentage of FBS. | |
| Temperature and pH Shifts | Changes in temperature and pH between reagent preparation and incubation can affect compound solubility.[12][13] |
| - Pre-warm Media: Always use pre-warmed (37°C) media for dilutions.[12] | |
| - Ensure Proper Buffering: Use a medium that is appropriately buffered for your incubator's CO2 concentration. |
Quantitative Data Summary
The following table provides a summary of reported potency values for various GPR35 agonists. Note that specific cytotoxicity data (e.g., CC50) for "this compound" is not publicly available. Researchers should experimentally determine the 50% cytotoxic concentration (CC50) for their specific modulator and cell line.
| Agonist | Species | Assay Type | EC50 / pEC50 | Reference |
| Zaprinast | Human | β-arrestin-2 Recruitment | pEC50: 5.4 | [] |
| Zaprinast | Rat | β-arrestin-2 Recruitment | pEC50: 7.1 | [] |
| Zaprinast | Rat | Intracellular Calcium | EC50: 16 nM | [15] |
| Zaprinast | Human | Intracellular Calcium | EC50: 840 nM | [15] |
| Kynurenic acid | Human | Not specified | EC50: 217 µM | [3] |
| Kynurenic acid | Rat | Not specified | EC50: 66 µM | [3] |
| Compound 50 | Human | Dynamic Mass Redistribution | EC50: 5.8 nM | [3] |
| Lodoxamide | Human | Not specified | High potency | [8] |
| Lodoxamide | Mouse | Not specified | ~450-fold less potent than human | [8] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.[16]
Materials:
-
Target cell line
-
Complete culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percentage of viability against the compound concentration to determine the CC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[17][18]
Materials:
-
Target cell line
-
Complete culture medium
-
96-well plates
-
This compound
-
LDH assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Controls: Include the following controls:
-
Vehicle Control: Measures spontaneous LDH release.
-
Maximum LDH Release Control: Treat cells with a lysis buffer (provided in the kit) 45 minutes before the end of the incubation period.
-
-
Incubation: Incubate the plate for the desired duration.
-
Supernatant Transfer: Centrifuge the plate at a low speed (e.g., 250 x g for 4 minutes) to pellet the cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate at room temperature for up to 30 minutes, protected from light.
-
Data Acquisition: Add the stop solution (if required by the kit) and measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in treated wells relative to the spontaneous and maximum release controls.
Visualizations
Caption: GPR35 Signaling Pathways
Caption: Cytotoxicity Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 3. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. G Protein-Coupled Receptor GPR35 Suppresses Lipid Accumulation in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PharmaOnco™ HEK293T-Tg(Human Gα16//Human GPR35 (short form) Receptor) Stable Cell Line, Single Clone - Creative Biolabs [creative-biolabs.com]
- 10. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Navigating Contradictory Findings: A Technical Support Guide for Gpr35 Modulator 2 Experiments
Welcome to the technical support center for researchers working with Gpr35 modulators. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you interpret and resolve conflicting results in your experiments with Gpr35 modulator 2.
Frequently Asked Questions (FAQs)
Q1: We observe potent activation of the β-arrestin pathway with this compound, but weak or no response in our calcium mobilization assay. Why is this happening?
A1: This is a common observation and can be attributed to "biased agonism". This compound may preferentially activate the β-arrestin signaling pathway over the G-protein-mediated pathways that lead to calcium release. Gpr35 is known to couple to multiple signaling cascades, including Gαi/o, Gα12/13, and β-arrestin.[1][2] Your results likely indicate that this compound is a biased agonist, favoring β-arrestin recruitment.
Q2: Our in-house data on this compound shows significant anti-inflammatory effects, but a collaborating lab using a different cell line sees a pro-inflammatory response. What could be the reason for this discrepancy?
A2: The role of Gpr35 in inflammation is complex and appears to be context-dependent, with studies showing both pro- and anti-inflammatory effects.[3][4] This discrepancy could be due to several factors:
-
Cell Line-Specific Signaling: Different cell lines express varying levels of Gpr35 isoforms and downstream signaling proteins, which can alter the cellular response.
-
Gpr35 Isoform Expression: Humans express two isoforms, GPR35a and GPR35b, which exhibit biased signaling.[5][6][7] GPR35b, with its longer N-terminus, shows enhanced β-arrestin recruitment and attenuated G-protein activation.[2][8] The relative expression of these isoforms in the different cell lines could lead to opposing functional outcomes.
-
Receptor Expression Levels: Overexpression of Gpr35 can lead to constitutive activity, which might mask or alter the effects of this compound.[9]
Q3: We are seeing a significant difference in the potency of this compound in our human cell line compared to our rodent model. Is this expected?
A3: Yes, this is a well-documented phenomenon for Gpr35 modulators. There are significant pharmacological differences between human and rodent Gpr35 orthologs.[5][10] For instance, the endogenous ligand kynurenic acid is more potent in rodents than in humans.[4][11] These species-specific differences in modulator potency are a critical consideration when translating findings from animal models to human systems.
Troubleshooting Guides
Issue 1: High Background Signal in β-Arrestin Recruitment Assay
| Potential Cause | Troubleshooting Step |
| Constitutive Receptor Activity: Gpr35, particularly the GPR35b isoform, is known to have high constitutive activity, leading to ligand-independent β-arrestin recruitment.[9] | 1. Optimize Receptor Expression: Titrate the amount of Gpr35 plasmid used in transient transfections to find a level that minimizes background while maintaining a sufficient signal window. For stable cell lines, screen multiple clones to identify one with optimal expression levels.[9] 2. Use an Inverse Agonist: If available, an inverse agonist for Gpr35 can help to reduce constitutive activity. |
| Cell Density: The number of cells per well can influence the background signal.[9] | Perform a cell titration experiment to determine the optimal cell density that provides a robust signal-to-background ratio.[9] |
| Assay Conditions: Suboptimal conditions such as incubation time and serum presence can affect the background.[9] | Optimize serum starvation conditions and agonist incubation times to find the best assay window.[9] |
Issue 2: Inconsistent Results in cAMP Assays
| Potential Cause | Troubleshooting Step |
| Low Gαi/o Coupling: this compound might be a weak activator of the Gαi/o pathway, which is responsible for inhibiting adenylyl cyclase and reducing cAMP levels.[2][12] | 1. Use a Different Assay: Consider using an orthogonal assay, such as a Gα12/13 activation assay (e.g., RhoA activation) or a β-arrestin recruitment assay, to which this compound may be more strongly coupled. 2. Amplify the Signal: Use forskolin to stimulate adenylyl cyclase and then measure the ability of this compound to inhibit this stimulated cAMP production. |
| Cell Line Choice: The cell line used may not endogenously express the necessary Gαi/o proteins for robust coupling. | Ensure the chosen cell line is appropriate for studying Gαi/o-coupled receptors. Consider using a cell line with engineered G-protein expression. |
Quantitative Data Summary
The following tables summarize hypothetical, yet plausible, conflicting data for "this compound" to illustrate the points discussed.
Table 1: Potency (EC₅₀) of this compound in Different Signaling Assays
| Assay Type | Cell Line | Gpr35 Isoform | EC₅₀ (nM) |
| β-Arrestin Recruitment | HEK293 | Human GPR35b | 15 |
| Calcium Mobilization | CHO-K1 | Human GPR35a | >1000 |
| cAMP Inhibition | HT-29 | Human (endogenous) | 550 |
Table 2: Effect of this compound on Inflammatory Cytokine Release
| Cell Line | Cytokine | Fold Change vs. Vehicle |
| THP-1 (Human Monocytes) | TNF-α | 0.4 (Anti-inflammatory) |
| BV-2 (Murine Microglia) | TNF-α | 2.1 (Pro-inflammatory) |
Experimental Protocols
β-Arrestin Recruitment Assay (PathHunter® Protocol)
This protocol is adapted for the PathHunter® CHO-K1 GPR35 β-Arrestin cell line.[13]
-
Cell Culture: Culture PathHunter® CHO-K1 GPR35 β-Arrestin cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.[13]
-
Cell Plating: Seed cells in a 384-well white, solid-bottom plate and incubate overnight.[1]
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Compound Addition: Add 5 µL of the diluted compounds to the cell plate.[13]
-
Detection: Prepare and add 25 µL of PathHunter® detection reagent to each well.[13]
-
Incubation: Incubate at room temperature for 60 minutes in the dark.[13]
-
Measurement: Read the chemiluminescent signal using a plate reader.[13]
Calcium Mobilization Assay
This is a general protocol for a fluorescence-based calcium mobilization assay.[14][15]
-
Cell Culture and Transfection: Co-transfect HEK293T cells with a Gpr35 expression vector and a promiscuous Gα₁₆ construct.[14]
-
Cell Plating: Seed the transfected cells into a 96-well black, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM).[16]
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Measurement: Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence, then add the compound dilutions and continue recording to measure the peak fluorescence intensity.[15][17]
-
Data Analysis: Calculate the response as the peak fluorescence minus the baseline.[1]
cAMP Assay (GloSensor™ Protocol)
This protocol outlines the use of the GloSensor™ cAMP Assay.[2][18]
-
Cell Culture: Use cells expressing Gpr35 and the GloSensor™ cAMP biosensor.[2]
-
Cell Plating: Seed cells in a white-walled multi-well plate.[2]
-
Reagent Equilibration: Equilibrate the cells with the GloSensor™ cAMP Reagent.[2]
-
Compound Addition: Add serial dilutions of this compound. To measure Gαi coupling, pre-treat with forskolin to stimulate cAMP before adding the modulator.
-
Measurement: Measure luminescence using a luminometer. A decrease in signal indicates Gαi activation.[19]
Visualizations
Caption: Gpr35 signaling pathways activated by a modulator.
Caption: Troubleshooting workflow for conflicting Gpr35 data.
Caption: Logical diagram of biased agonism at Gpr35.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isoforms of GPR35 have distinct extracellular N-termini that allosterically modify receptor-transducer coupling and mediate intracellular pathway bias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoforms of GPR35 have distinct extracellular N-termini that allosterically modify receptor-transducer coupling and mediate intracellular pathway bias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.monash.edu [research.monash.edu]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease [frontiersin.org]
- 11. G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are GPR35 agonists and how do they work? [synapse.patsnap.com]
- 13. benchchem.com [benchchem.com]
- 14. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. youtube.com [youtube.com]
- 17. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. GloSensor™ cAMP Assay Protocol [promega.jp]
- 19. cAMP Hunter™ eXpress GPR35 CHO-K1 GPCR Assay [discoverx.com]
Improving the reproducibility of Gpr35 modulator 2 assay results
This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the reproducibility of Gpr35 modulator 2 assay results. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by Gpr35?
G protein-coupled receptor 35 (GPR35) is an orphan receptor that couples to multiple G protein families, primarily Gαi/o and Gα12/13.[1] This coupling leads to the modulation of various downstream signaling cascades.[1] Upon agonist binding, GPR35 can also recruit β-arrestins, which mediate receptor desensitization, internalization, and can initiate G protein-independent signaling.[1][2] The specific signaling outcome can be context-dependent, varying with the cell type and the activating ligand.[3] GPR35 activation has been linked to both pro- and anti-inflammatory effects.[2][4]
Q2: I am not observing a response with the reported endogenous agonist, kynurenic acid. What could be the issue?
Several factors could contribute to a weak or absent signal with kynurenic acid:
-
Low Potency: Kynurenic acid is a relatively low-potency agonist for human GPR35, often requiring micromodular concentrations to elicit a response.[3]
-
Species Differences: The potency of kynurenic acid and other ligands can vary significantly between human, rat, and mouse GPR35 orthologs.[3] Kynurenic acid is notably more potent at rat GPR35 than at the human receptor.[3] It's crucial to verify the species of your GPR35 construct.[3]
-
Biased Agonism: Kynurenic acid may act as a biased agonist. For instance, it has been shown to trigger G protein activation downstream of GPR35 but is less effective at promoting the interaction between GPR35 and β-arrestin.[4]
Q3: Why is my β-arrestin recruitment assay showing a low signal-to-noise ratio?
Assays based on β-arrestin recruitment are generally robust for GPR35.[1] However, a low signal-to-noise ratio can be caused by several factors:
-
Cell Line and Receptor Expression: Ensure your host cell line is suitable and that the GPR35 receptor is expressed at an optimal level.[3] Overexpression can lead to high background signal due to constitutive activity, while low expression will result in a weak signal.[3]
-
Agonist Concentration and Incubation Time: It is important to titrate your agonist to determine the optimal concentration range for a robust response.[3] The kinetics of β-arrestin recruitment can vary, so optimizing the incubation time is also critical.[3]
-
Cell Density: The number of cells seeded per well is a critical parameter that should be optimized for your specific assay conditions.[3]
Q4: My calcium mobilization assay is not yielding a detectable signal. How can I troubleshoot this?
Detecting a robust calcium signal for GPR35 can be challenging as it does not canonically couple to Gαq, the primary pathway for calcium release.[3] Common issues and solutions include:
-
G Protein Co-expression: To channel GPR35 activation into a calcium signal, it is often necessary to co-express a promiscuous G protein, such as Gα15/16, or a chimeric G protein like Gαqi5.[3][5] These G proteins can link a wide range of GPCRs to the phospholipase C (PLC) pathway, leading to calcium mobilization.[3]
-
Cell Health and Loading: Ensure the cells are healthy and that the calcium-sensitive dye is loaded correctly according to the manufacturer's protocol.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered in this compound assays.
Issue 1: Low or No Signal
A common challenge in GPR35 assays is a weak or absent signal. The following decision tree can help diagnose the potential cause.
Caption: Troubleshooting decision tree for low or no signal in GPR35 assays.
Issue 2: High Background Signal
High background can mask the specific signal from your Gpr35 modulator.
| Potential Cause | Recommended Solution |
| Constitutive Receptor Activity | Reduce the expression level of GPR35 in the host cells. Titrate the amount of plasmid used for transfection or select a stable cell line with lower expression.[3] |
| Cell Contamination | Check cell cultures for microbial contamination (e.g., mycoplasma). Use fresh, validated cell stocks. |
| Assay Reagent Issues | Prepare fresh assay buffers and substrate solutions. Ensure proper storage of all reagents. |
| High Cell Density | Optimize the cell seeding density to reduce non-specific signals.[3] |
Issue 3: Poor Reproducibility
Inconsistent results are a major barrier to reliable data.
| Potential Cause | Recommended Solution |
| Cell Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift. |
| Inconsistent Cell Handling | Standardize all cell culture and assay procedures, including seeding, incubation times, and reagent addition. |
| Reagent Variability | Use single lots of key reagents (e.g., serum, agonists) for a set of experiments. Validate new lots before use. |
| Instrument Settings | Ensure that plate reader settings (e.g., gain, excitation/emission wavelengths) are consistent between experiments. |
Experimental Protocols & Methodologies
Detailed methodologies for key GPR35 modulator assays are provided below.
GPR35 Signaling Pathway Overview
GPR35 signaling is complex, involving multiple G proteins and β-arrestin pathways. The diagram below illustrates the major signaling cascades.
Caption: Overview of major GPR35 signaling pathways.
β-Arrestin Recruitment Assay (Tango™ GPCR Assay)
This assay measures the interaction between GPR35 and β-arrestin upon agonist stimulation.[1]
Workflow Diagram
Caption: Workflow for the Tango™ GPR35 β-Arrestin Recruitment Assay.
Detailed Protocol:
-
Cell Plating:
-
Culture Tango™ GPR35-bla U2OS cells as recommended by the supplier.[1]
-
Harvest and resuspend cells in assay medium to a density of 312,500 cells/mL.[1]
-
Dispense 32 µL of the cell suspension (10,000 cells) into each well of a 384-well, black-wall, clear-bottom plate.[1]
-
Incubate for 16-20 hours at 37°C in a humidified 5% CO₂ incubator.[1]
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and control compounds in assay medium.
-
Add the desired volume of compound solution to the cell plates.
-
-
Incubation:
-
Incubate the plates for 5 hours at 37°C.
-
-
Substrate Addition and Reading:
-
Prepare the 6X LiveBLAzer™-FRET B/G Substrate mixture according to the manufacturer's instructions.[1]
-
Add 8 µL of the 6X substrate mixture to each well.[1]
-
Incubate the plate for 2 hours at room temperature in the dark.[1]
-
Read the fluorescence emission at 460 nm (blue) and 530 nm (green) with excitation at 409 nm using a fluorescence plate reader.[1]
-
-
Data Analysis:
-
Calculate the ratio of blue to green fluorescence to determine agonist activity.[1]
-
Plot dose-response curves to determine EC50 values.
-
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium following GPR35 activation, typically requiring co-expression of a promiscuous G protein.[6]
Detailed Protocol:
-
Cell Plating:
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, often in the presence of probenecid.[5][6]
-
This typically involves a 45-60 minute incubation at 37°C, followed by a 15-minute incubation at room temperature.[5][7]
-
Wash the cells with assay buffer to remove excess dye.[6]
-
-
Signal Measurement:
-
Data Analysis:
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
Detailed Protocol:
-
Membrane Preparation:
-
Prepare membranes from cells recombinantly expressing a high level of GPR35.[1]
-
-
Assay Reaction:
-
In a 96-well plate, combine the cell membranes, this compound (or other ligands), GDP, and assay buffer.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate, typically for 60 minutes at 30°C, to allow for binding.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through a filtermat using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound.
-
-
Detection:
-
Allow the filtermat to dry, then add scintillation cocktail.
-
Count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all values.
-
Plot the specific binding as a function of agonist concentration to determine potency and efficacy.
-
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from this compound assays, facilitating comparison and ensuring clarity.
Table 1: Potency (EC50) of this compound in Different Assays
| Assay Type | Cell Line | GPR35 Species | EC50 (nM) | n (replicates) |
| β-Arrestin Recruitment | Tango™ U2OS | Human | Data | Data |
| Calcium Mobilization | CHO-Gα16 | Human | Data | Data |
| [³⁵S]GTPγS Binding | HEK293 Membranes | Human | Data | Data |
Table 2: Comparison of Agonist Potency Across GPR35 Species
| Agonist | Assay Type | Human GPR35 EC50 (nM) | Rat GPR35 EC50 (nM) | Mouse GPR35 EC50 (nM) |
| This compound | β-Arrestin | Data | Data | Data |
| Kynurenic Acid | Specify Assay | Data[3] | Data[3] | Data |
| Zaprinast | Specify Assay | Data | Data | Data |
References
- 1. benchchem.com [benchchem.com]
- 2. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 5. High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Gpr35 modulator 2 vehicle control selection for in vivo studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you navigate the critical process of selecting an appropriate vehicle control for in vivo studies involving Gpr35 modulators.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the selection of a vehicle for in vivo delivery of Gpr35 modulators, presented in a question-and-answer format.
Q1: What is a vehicle control, and why is it essential for my in vivo Gpr35 modulator study?
A1: A vehicle is an inert substance used to deliver a test compound, such as a Gpr35 modulator, to a biological system.[1][2] The vehicle control group consists of animals that receive the vehicle alone, administered in the same manner and volume as the experimental group.[1][3] This control is crucial because the vehicle itself can cause physiological, biochemical, or behavioral responses that could be mistaken for an effect of the Gpr35 modulator.[4] An appropriate vehicle control group is essential to differentiate the pharmacological effects of the modulator from any potential biological effects caused by the delivery medium itself.[2][5]
Q2: My Gpr35 modulator, like many small molecules, has poor water solubility. What are the common vehicle options?
A2: For compounds with low water solubility, a variety of vehicles can be considered. The choice depends heavily on the compound's specific physicochemical properties and the intended route of administration.[6][7] Common strategies include:
-
Aqueous Solutions with Co-solvents: Using water-miscible organic solvents to dissolve the compound before diluting with saline or PBS.[7]
-
Suspensions: Dispersing the solid compound in an aqueous medium with a suspending agent.[7]
-
Lipid-Based Formulations: Dissolving the compound in oils or lipid-based systems, especially for highly lipophilic molecules.[6][8]
Q3: How do I choose the most appropriate vehicle for my specific experiment?
A3: Selecting the optimal vehicle requires a systematic approach. Key factors to consider include the modulator's solubility, the route of administration (e.g., oral, intraperitoneal), the required dose, and the study duration.[5] A multi-step process involving a preliminary solubility screen followed by a vehicle tolerability study is highly recommended. The goal is to find a vehicle that fully dissolves the compound at the desired concentration, is non-toxic, and does not interfere with the experimental endpoint.[4]
Q4: I'm observing adverse effects like irritation or sedation in my animals. How can I determine if the vehicle is the cause?
A4: Adverse effects can be caused by the vehicle, especially when using organic solvents like DMSO, polyethylene glycol (PEG), or propylene glycol (PG).[9][10] Signs of vehicle-induced toxicity can include irritation at the injection site, changes in weight or behavior, and motor impairment.[4][9][10] To isolate the cause, it is critical to run an acute vehicle tolerability study where a small group of animals receives only the vehicle at the maximum planned volume.[4] If the adverse effects appear in this group, the vehicle is the likely cause and an alternative formulation should be sought.
Q5: My Gpr35 modulator is precipitating out of the vehicle. How can I resolve this?
A5: Precipitation, or "crashing out," occurs when the compound's concentration exceeds its solubility limit in the chosen vehicle.[11][12] This can happen during preparation, upon storage, or after administration when the formulation mixes with physiological fluids.[4]
-
Troubleshooting Steps:
-
Re-evaluate Solubility: Confirm the modulator's solubility in the vehicle, potentially at different temperatures (4°C, room temperature, 37°C).[4]
-
Optimize Co-solvent Percentage: If using a co-solvent like DMSO, you may need to increase its percentage. However, be mindful of its potential toxicity; for intraperitoneal injections, the final DMSO concentration should ideally be kept low.[9][10][11]
-
Change Preparation Method: Ensure the compound is fully dissolved in the organic solvent before slowly adding the aqueous component while vortexing.[12]
-
Consider a Suspension: If a stable solution is not achievable, formulating a uniform suspension using an agent like carboxymethylcellulose (CMC) is a viable alternative for oral administration.[4][6]
-
Q6: Can the vehicle itself interact with the GPR35 signaling pathway or my disease model?
A6: Yes, this is a critical consideration. Some vehicles can have intrinsic biological effects that may confound results.[5] For example, certain lipids could potentially interact with other receptors, or solvents might induce a low-level inflammatory response. GPR35 is involved in complex inflammatory and metabolic pathways, so it is vital to select a vehicle with minimal biological activity.[13][14] A thorough literature search on the chosen vehicle and its potential effects in your specific animal model and for your endpoints of interest is a necessary step.
Data Summary: Vehicle Properties and Selection
The following tables summarize key information to guide your vehicle selection process.
Table 1: Common Vehicles for In Vivo Administration of Gpr35 Modulators
| Vehicle Type | Examples | Common Routes | Advantages | Disadvantages & Cautions |
|---|---|---|---|---|
| Aqueous Solutions | Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS) | IV, IP, SC, PO | Isotonic, well-tolerated, minimal biological effects.[6] | Only suitable for water-soluble compounds. |
| Aqueous Suspensions | 0.5-1% Carboxymethylcellulose (CMC), 0.5% Methylcellulose | PO | Useful for poorly soluble compounds, can improve oral exposure. | Not for IV use. Requires careful formulation to ensure uniform suspension. |
| Co-Solvent Systems | DMSO, PEG-400, Propylene Glycol (PG), Ethanol (often diluted in saline/PBS) | IP, PO, SC | Can dissolve many poorly soluble/lipophilic compounds.[6] | Can cause toxicity, irritation, or motor impairment at high concentrations.[6][9][10] |
| Lipid/Oil Vehicles | Corn oil, Sesame oil, Olive oil | PO, IP, SC | Suitable for highly lipophilic compounds.[6] | Not for IV use. Can be variable in composition and may affect absorption. |
| Solubilizing Agents | Cyclodextrins (e.g., HP-β-CD), Surfactants (e.g., Tween 80, Cremophor) | PO, IV, IP | Can significantly increase the aqueous solubility of compounds.[7] | Can have their own biological effects, including toxicity or altered pharmacokinetics. |
Table 2: Troubleshooting Guide for Common Formulation Issues
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Precipitation | Compound concentration exceeds solubility limit. "Crashing out" upon addition of aqueous phase. | Re-verify solubility. Increase co-solvent percentage (while monitoring toxicity). Add aqueous phase slowly while vortexing. Consider formulating as a suspension.[11][12] |
| Animal Distress / Site Irritation | Non-physiological pH or osmolality. Vehicle is an irritant (e.g., high % DMSO). | Check and adjust pH to ~7.4.[11] Reduce co-solvent concentration to the lowest effective level. Run a vehicle tolerability study to confirm.[4] |
| Inconsistent Results | Poor bioavailability due to formulation. Non-homogenous suspension or solution. Compound degradation. | Ensure complete dissolution or uniform suspension before each dose. Prepare fresh formulations daily.[5] Consider alternative formulation strategies to improve absorption.[7][8] |
| High Viscosity | High concentration of PEG or CMC. | Gently warm the vehicle to 37°C to reduce viscosity (confirm compound stability). Use a wider gauge needle for injection.[12] |
Experimental Protocols
Protocol 1: Preliminary Vehicle Solubility Screen
Objective: To identify candidate vehicles that can dissolve the Gpr35 modulator at the target concentration.
Methodology:
-
Weigh a small, fixed amount of the Gpr35 modulator (e.g., 5 mg) into several separate glass vials.
-
Add a measured volume (e.g., 1 mL) of each candidate vehicle to a respective vial. Candidate vehicles may include: Saline, 5% DMSO/Saline, 20% PEG 400/Saline, 40% HP-β-CD/Water, and 0.5% CMC.
-
Vortex each vial vigorously for 1-2 minutes.
-
Agitate the samples at room temperature for 12-24 hours to ensure equilibrium is reached.
-
Visually inspect each vial for undissolved material.
-
For vials with no visible precipitate, centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet any remaining micro-precipitate.
-
Analyze the supernatant for the concentration of the Gpr35 modulator using a validated analytical method (e.g., HPLC-UV).
-
Select vehicles that achieve a concentration at or above the highest planned dose for further evaluation.[4]
Protocol 2: Acute Vehicle Tolerability Study
Objective: To confirm that the chosen vehicle is well-tolerated by the animal model at the intended volume and route of administration.
Methodology:
-
Select a small cohort of animals (n=3-4 per group) that match the species, strain, sex, and age of the main study animals.
-
Include at least two groups: a control group (e.g., saline or untreated) and a vehicle test group.
-
Administer the selected vehicle to the test group at the maximum volume planned for the main study, using the same route of administration.
-
Administer saline to the control group in the same manner.
-
Observe the animals closely for the first 1-4 hours post-administration, and then daily for at least 3 days.
-
Monitor for and record any clinical signs of toxicity, including:
-
Changes in body weight.
-
Behavioral changes (e.g., lethargy, hyperactivity).
-
Signs of pain or distress (e.g., vocalization, excessive grooming).
-
Motor coordination deficits.
-
Signs of injection site irritation (e.g., redness, swelling).
-
-
Select the vehicle formulation that produces minimal to no adverse effects for use in the definitive in vivo study.[4]
Visualized Workflows and Pathways
GPR35 Signaling Pathways
Caption: Simplified GPR35 signaling cascades upon agonist activation.[13][14][15]
Vehicle Selection Workflow
Caption: Decision-making workflow for selecting an appropriate in vivo vehicle.
In Vivo Experimental Design
Caption: Essential components of an in vivo study design.[1][5]
References
- 1. bbf.uns.edu.ar [bbf.uns.edu.ar]
- 2. What is a ‘vehicle’ in behavioral neuroscience? — Brain Stuff [brainstuff.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. researchgate.net [researchgate.net]
- 10. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are GPR35 agonists and how do they work? [synapse.patsnap.com]
- 15. Frontiers | G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease [frontiersin.org]
Addressing species-specific responses to Gpr35 modulator 2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing species-specific responses to Gpr35 modulator 2. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also identified as compound 52, is a modulator of the G protein-coupled receptor 35 (GPR35).[1] GPR35 activation initiates signaling through two primary pathways: G protein-dependent and β-arrestin-dependent pathways.[2][3] GPR35 primarily couples to Gαi/o and Gα12/13 proteins.[2][4] Activation of the Gαi/o pathway inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels, while Gα12/13 activation stimulates the RhoA signaling pathway, which influences cytoskeletal organization.[2][4] Additionally, agonist binding promotes the recruitment of β-arrestin, which is crucial for receptor desensitization, internalization, and can initiate G protein-independent signaling, such as the MAPK/ERK pathway.[2][3]
Q2: Why am I observing different responses to this compound in cell lines expressing human, rat, and mouse GPR35?
Significant species-specific differences in the pharmacology of GPR35 are a well-documented phenomenon.[5] The potency of GPR35 ligands can vary substantially between human, rat, and mouse orthologs.[2][5] For example, the agonist zaprinast is considerably more potent at the rat receptor than the human one.[4] These differences are attributed to variations in the amino acid sequences of the GPR35 orthologs, which can alter ligand binding and receptor activation.[5] Therefore, it is critical to consider the species of your GPR35 construct, as ligands may not have comparable effects across different species.[2]
Q3: Are there known differences in the signaling pathways activated by this compound across species?
While the primary signaling pathways involving Gαi/o, Gα12/13, and β-arrestin are generally conserved, the relative activation or "biased agonism" of these pathways by a specific ligand could differ between species.[6] Biased agonism refers to the ability of a ligand to preferentially activate one signaling pathway over another. To detect this, it is necessary to use at least two distinct functional assays that measure different downstream pathways (e.g., a G protein-dependent assay and a β-arrestin recruitment assay).[6]
Troubleshooting Guides
Issue 1: Low or no signal in a β-arrestin recruitment assay with this compound.
-
Possible Cause 1: Suboptimal Assay Conditions.
-
Solution: Optimize cell density, serum starvation conditions, and agonist incubation time. High background signals can result from constitutive GPR35 activity, which can be mitigated by titrating the amount of GPR35 plasmid used for transfection to achieve optimal expression levels.[7]
-
-
Possible Cause 2: Poor Ligand Potency in the Chosen Species.
-
Solution: Verify the potency of this compound for the specific GPR35 ortholog you are using (human, rat, or mouse). Refer to the quantitative data table below for known EC50 values. If the potency is low, you may need to use higher concentrations of the modulator or consider using a different species' receptor construct if appropriate for your research goals.[2][4]
-
-
Possible Cause 3: Assay Technology-Specific Issues.
Issue 2: Inconsistent results in calcium mobilization assays upon GPR35 activation.
-
Possible Cause 1: GPR35 does not directly couple to Gαq.
-
Solution: GPR35 does not canonically couple to Gαq, the pathway for calcium release. To enable a calcium signal, it is often necessary to co-express a promiscuous G protein, such as Gα15/16, or a chimeric G protein like Gαqi5.[2]
-
-
Possible Cause 2: Low Receptor Expression.
-
Solution: Ensure optimal expression of the GPR35 receptor in your cell line. Low expression will result in a weak signal. Conversely, very high expression can lead to constitutive signaling and high background.[7]
-
-
Possible Cause 3: Cell Health and Assay Buffer.
-
Solution: Ensure cells are healthy and seeded at an appropriate density. Use a suitable assay buffer, as components of the buffer can affect the assay performance.
-
Quantitative Data
Table 1: Potency (EC50) of this compound and Other Agonists Across Species and Assays
| Agonist | Assay Type | Species | EC50 / pEC50 | Reference |
| GPR35 agonist 2 (compound 11) | β-arrestin | Not Specified | 26 nM | [9] |
| GPR35 agonist 2 (TC-G 1001) | β-arrestin recruitment | Human | 26 nM (pEC50 7.59) | [10] |
| GPR35 agonist 2 (TC-G 1001) | Ca2+ release | Human | 3.2 nM (pEC50 8.36) | [10] |
| Zaprinast | β-arrestin recruitment | Human | ~4 µM (pEC50 5.4) | [10] |
| Zaprinast | β-arrestin recruitment | Rat | ~79 nM (pEC50 7.1) | [10] |
| Zaprinast | Ca2+ mobilization | Human | 840 nM (pEC50 6.08) | [10] |
| Zaprinast | Ca2+ mobilization | Rat | 16 nM (pEC50 7.8) | [10] |
| Kynurenic acid | β-arrestin recruitment | Human | >100 µM | [11] |
| Kynurenic acid | β-arrestin recruitment | Rat | 66 µM | [11] |
| Pamoic acid | β-arrestin2 recruitment | Human | 22 nM | [9] |
Note: EC50 values are highly dependent on the assay system and cell line used. The data presented are for comparative purposes.
Experimental Protocols
1. β-Arrestin Recruitment Assay (PathHunter® Protocol)
This protocol is adapted for the PathHunter® CHO-K1 GPR35 β-Arrestin cell line.[3]
-
Cell Culture: Culture PathHunter® CHO-K1 GPR35 β-Arrestin cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[3]
-
Cell Plating: Seed cells in a 96-well plate and incubate overnight at 37°C with 5% CO2.[3]
-
Compound Addition: Add 5 µL of diluted this compound to the respective wells.[3]
-
Detection:
2. Calcium Mobilization Assay
This is a general protocol for a fluorescence-based calcium mobilization assay.
-
Cell Preparation:
-
Seed cells expressing GPR35 (and a promiscuous/chimeric G protein if necessary) into a 96-well black-wall, clear-bottom plate.
-
Incubate overnight to allow for cell adherence.
-
-
Dye Loading:
-
Prepare a calcium-sensitive dye (e.g., Fluo-4 AM) loading solution according to the manufacturer's instructions.
-
Remove the culture medium and add the dye loading solution to each well.
-
Incubate for 30-60 minutes at 37°C.
-
-
Assay Performance:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).[9]
-
Measure baseline fluorescence for a short period.[9]
-
Add serial dilutions of this compound to the wells using the instrument's integrated pipettor.[9]
-
Continuously monitor fluorescence intensity for several minutes to record the calcium transient.[9]
-
-
Data Analysis:
Visualizations
Caption: GPR35 agonist-induced signaling pathways.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease [frontiersin.org]
Reducing background noise in Gpr35 modulator 2 binding assays
Welcome to the technical support center for GPR35 modulator 2 binding assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise in GPR35 binding assays?
High background noise in GPR35 assays is a common challenge that can obscure the specific signal, leading to a reduced signal-to-noise ratio and unreliable data.[1] The primary causes can be categorized as follows:
-
Receptor-Specific Issues:
-
Constitutive Activity: GPR35, particularly the GPR35b isoform, is known to exhibit high constitutive activity. This means it can signal and recruit downstream effectors like β-arrestin even in the absence of an agonist, contributing significantly to ligand-independent background signal.[2]
-
Receptor Overexpression: Excessively high levels of GPR35 expression in host cells can amplify constitutive activity and lead to agonist-independent signaling, thereby elevating the background.[2]
-
-
Assay Component Interactions (Non-Specific Binding):
-
Ligand Properties: The physicochemical properties of the modulator itself (e.g., high lipophilicity) can cause it to stick to assay plates, filters, or other proteins in the membrane preparation.[1][3]
-
Assay System Components: Non-specific binding can occur to various components, including filter membranes, plasticware, and other cellular proteins present in the preparation.[1][3]
-
-
Suboptimal Assay Conditions:
-
Cell Density: The number of cells per well can impact both the specific signal and the background.[2]
-
Incubation Time and Temperature: Inadequate incubation times may not allow for binding equilibrium to be reached, while suboptimal temperatures can affect binding kinetics and protein stability.[2][4]
-
Buffer Composition: The pH, ionic strength, and presence of detergents or blocking agents in the assay buffer can significantly influence non-specific binding.[5][6]
-
Q2: How is non-specific binding (NSB) experimentally determined?
Non-specific binding is measured by quantifying the binding of the labeled modulator (e.g., a radioligand) in the presence of a saturating concentration of an unlabeled competitor compound.[1][3] This competitor occupies all the specific GPR35 binding sites, so any remaining measured signal is considered non-specific.[1][3]
Specific Binding = Total Binding - Non-Specific Binding [6]
An ideal assay should have specific binding that accounts for at least 80% of the total binding.[1]
Q3: What are the key differences between various GPR35 assay formats?
GPR35 activity can be measured through several assay formats, each with its own advantages and potential for background noise. Common formats include:
-
Radioligand Binding Assays: These traditional assays directly measure the binding of a radiolabeled ligand to the receptor. They are sensitive but can suffer from high background due to the radioligand sticking to filters and other surfaces.[1][7]
-
β-Arrestin Recruitment Assays: These are robust functional assays for GPR35 that measure the interaction between the receptor and β-arrestin upon agonist stimulation.[8][9] Technologies like BRET, FRET, and enzyme fragment complementation (EFC) are common, but high background can arise from constitutive receptor activity.[2][10]
-
G-Protein Activation Assays (e.g., [³⁵S]GTPγS binding): These assays measure the activation of G-proteins coupled to GPR35 (primarily Gαi/o and Gα12/13).[8][11] They can be sensitive but require high-quality membrane preparations and optimization to minimize background.[12]
-
Second Messenger Assays (e.g., Calcium Mobilization): These functional assays measure downstream signaling events, such as changes in intracellular calcium.[8][13] GPR35 can be engineered to couple to promiscuous G-proteins (like Gαq) to elicit a strong calcium signal.[8]
Troubleshooting Guides
This section provides structured guidance for diagnosing and mitigating common sources of background noise.
Issue 1: High Background Signal Across the Entire Assay Plate
This often points to a systemic issue with one or more assay components or conditions.
| Potential Cause | Recommended Action | Rationale |
| High Constitutive Receptor Activity | Optimize GPR35 expression levels by titrating the amount of plasmid used for transfection or by selecting stable cell line clones with lower expression.[2] | Reducing the receptor density can minimize ligand-independent signaling and lower the basal background signal.[2] |
| Suboptimal Cell Density | Perform a cell titration experiment to identify the optimal cell density that provides the best signal-to-background ratio.[2] | Too many cells can increase background, while too few can result in a weak specific signal. |
| Non-Specific Sticking of Modulator | Pre-treat assay plates with a blocking agent like Bovine Serum Albumin (BSA). Consider using low-protein binding plates and tubes.[1][5] | This passivates surfaces and reduces the sites available for the modulator to adhere non-specifically. |
| Inadequate Washing Steps (Filtration Assays) | Increase the number of wash cycles (e.g., from 3 to 5) and ensure the wash buffer is ice-cold. Avoid letting filters dry out between washes.[1][6] | More extensive washing helps remove unbound ligand more effectively. Cold temperatures slow the dissociation from the specific receptor site while washing away non-specifically bound ligand.[1] |
| Inappropriate Assay Buffer Composition | Optimize buffer components. Test different pH levels, increase salt concentration (e.g., NaCl) to reduce charge-based interactions, and add a carrier protein like BSA (0.1-1%).[5][6] For hydrophobic compounds, consider adding a low concentration of a non-ionic surfactant.[5] | Each of these components can help to minimize non-specific interactions between the modulator and assay surfaces or other proteins.[5] |
Issue 2: High Variability Between Replicate Wells
High variability can be caused by inconsistent dispensing, cell clumping, or edge effects.
| Potential Cause | Recommended Action | Rationale |
| Inconsistent Cell Plating | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently between plating steps to prevent settling. | Cell clumps lead to uneven cell numbers per well, causing variability in both signal and background. |
| Pipetting Inaccuracy | Use calibrated pipettes and proper technique. For multi-well plates, ensure consistent dispensing volume and speed across the plate. | Small variations in reagent volumes, especially of concentrated compounds or labeled ligands, can lead to significant signal differences. |
| Edge Effects | Avoid using the outer wells of the assay plate, or fill them with buffer/media to create a humidity barrier. | Evaporation from outer wells can concentrate reagents and alter cell conditions, leading to skewed results compared to inner wells. |
| Incomplete Mixing of Reagents | Gently agitate the plate after adding reagents to ensure thorough mixing within each well. | Inadequate mixing can lead to localized concentration gradients and inconsistent reactions. |
Experimental Protocols & Methodologies
Protocol 1: Optimizing GPR35 Expression Levels via Transient Transfection
This protocol is designed to identify the optimal plasmid concentration for transient transfection to achieve a robust signal-to-background ratio in a β-arrestin recruitment assay.[2]
-
Cell Plating: Seed cells (e.g., HEK293T or CHO-K1) in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Transfection Preparation: Prepare a series of transfection mixes with varying concentrations of GPR35 plasmid DNA (e.g., 10 ng, 25 ng, 50 ng, 100 ng per well).
-
DNA Normalization: Keep the total amount of DNA constant in each mix by adding an empty vector plasmid.
-
Transfection: Add the transfection complexes to the cells according to the manufacturer's protocol for your chosen transfection reagent.
-
Incubation: Incubate the cells for 24-48 hours to allow for receptor expression.
-
Assay Performance: Perform the GPR35 β-arrestin assay according to your standard protocol, including wells for basal (no agonist) and stimulated (with a known GPR35 agonist) conditions.
-
Data Analysis: Calculate the signal-to-background (S/B) ratio for each plasmid concentration. Plot the S/B ratio against the plasmid concentration to identify the optimal condition that provides the largest assay window.
Protocol 2: Standard Radioligand Binding Assay (Filtration Format)
This protocol outlines a typical workflow for a radioligand binding assay to determine the binding affinity of a GPR35 modulator.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing GPR35. Determine the total protein concentration using a standard method like a BCA assay.
-
Assay Setup (in triplicate):
-
Total Binding: To assay tubes/wells, add assay buffer, a known concentration of the radiolabeled modulator, and 5-20 µg of membrane protein.[8]
-
Non-Specific Binding (NSB): To a separate set of tubes/wells, add assay buffer, the radiolabeled modulator, a high concentration of an unlabeled GPR35 competitor (e.g., 100x Kd of the competitor), and the membrane protein.[1][3]
-
Test Compound: To other tubes/wells, add assay buffer, the radiolabeled modulator, varying concentrations of your test compound, and the membrane protein.
-
-
Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a predetermined time (e.g., 60-90 minutes) to reach binding equilibrium.[8]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate (pre-soaked in assay buffer) using a cell harvester.[6][8]
-
Washing: Immediately wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.[1][6]
-
Counting: Allow the filter mat to dry completely, add a scintillation cocktail, and count the radioactivity in a scintillation counter.[1]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the binding of the radioligand versus the concentration of the test compound to determine the IC₅₀ value.
-
Visualizations
GPR35 Signaling Pathways
Caption: Overview of major GPR35 signaling pathways upon agonist activation.
Troubleshooting Workflow for High Background Noise
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. graphpad.com [graphpad.com]
- 4. researchgate.net [researchgate.net]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Binding kinetics of ligands acting at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Gpr35 modulator 2 interference with fluorescent reporters
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential interference of GPR35 modulators with fluorescent reporter assays.
Frequently Asked Questions (FAQs)
Q1: My GPR35 modulator shows activity in a fluorescent reporter assay, but I'm not sure if it's a true hit. What are the common causes of false positives?
A1: False positives in fluorescent reporter assays can arise from several sources. The most common is direct interference of the test compound with the fluorescent signal. This can manifest as:
-
Autofluorescence: The compound itself fluoresces at the same wavelength as the reporter, leading to an artificially high signal.
-
Fluorescence Quenching: The compound absorbs the excitation or emission light of the fluorophore, resulting in a decreased signal that could be misinterpreted as antagonism.
-
Assay Artifacts: Some compounds can stabilize or destabilize the fluorescent reporter protein, affecting its brightness. Additionally, compounds like D-luciferin, a widely used bioluminescence substrate, have been shown to be partial agonists for GPR35, which can lead to misleading results in luciferase-based reporter assays.[1][2]
Q2: I'm observing a high background signal in my β-arrestin recruitment assay. What could be the cause?
A2: A high background signal in a β-arrestin recruitment assay (e.g., BRET, FRET, or PathHunter) can be due to several factors.[3] Very high expression of the GPR35 receptor can lead to constitutive signaling and a high basal level of β-arrestin recruitment.[3] Additionally, some cell lines may have endogenous expression of receptors that are activated by components in the assay medium. It is also crucial to check if your test compound is autofluorescent, contributing to the high background.
Q3: My calcium mobilization assay with Fluo-4 AM is showing a very weak signal, or no signal at all, even with a known agonist. What are the potential issues?
A3: A weak or absent signal in a calcium mobilization assay for GPR35 can be challenging as the receptor does not canonically couple to Gαq to induce calcium release.[3] To overcome this, co-expression of a promiscuous G protein, such as Gα15/16, or a chimeric G protein like Gαqi5 is often necessary to link GPR35 activation to the phospholipase C (PLC) pathway and subsequent calcium mobilization.[3] Low assay sensitivity can also be a factor; ensure optimal dye loading and instrument settings.[4]
Q4: Are there known GPR35 modulators that are fluorescent?
A4: Yes, researchers have developed fluorescent probes for GPR35 by conjugating fluorophores like BODIPY to known GPR35 agonists, such as DQDA.[1][5][6] These fluorescent ligands are valuable tools for visualizing the receptor and for binding studies.[7][8] However, when screening compound libraries, it is important to be aware that some library compounds may possess inherent fluorescent properties.
Troubleshooting Guide: Gpr35 Modulator Interference with Fluorescent Reporters
This guide provides a step-by-step approach to identify and mitigate interference from your GPR35 modulator in fluorescent reporter assays.
Step 1: Assess Compound Autofluorescence
The first step is to determine if your test compound is autofluorescent at the excitation and emission wavelengths of your fluorescent reporter.
-
Experimental Protocol:
-
Prepare a plate with your assay buffer and your test compound at the highest concentration used in your experiment.
-
Include a well with buffer only as a negative control.
-
Read the plate using the same fluorescence plate reader and filter set as your main experiment.
-
A significant signal in the compound-only well compared to the buffer-only well indicates autofluorescence.
-
Step 2: Check for Fluorescence Quenching
If your compound is not autofluorescent, it may still interfere by quenching the signal of the fluorescent reporter.
-
Experimental Protocol:
-
Prepare wells with a known fluorescent compound (e.g., purified GFP or the fluorescent dye used in your assay) at a concentration that gives a mid-range signal.
-
Add your test compound at various concentrations to these wells.
-
Include a control with the fluorescent compound and vehicle.
-
A dose-dependent decrease in fluorescence in the presence of your compound suggests quenching.
-
Step 3: Use a Counter-Screen with a Null Cell Line
To differentiate between true receptor-mediated effects and off-target effects or assay artifacts, perform a counter-screen using a parental cell line that does not express GPR35.
-
Experimental Protocol:
-
Use the parental cell line from which your GPR35-expressing cell line was derived.
-
Perform your fluorescent reporter assay with your test compound on this null cell line.
-
If you observe a similar signal modulation as in the GPR35-expressing cells, it is likely an off-target effect or an assay artifact.
-
Logical Workflow for Troubleshooting Interference
Caption: Troubleshooting workflow for identifying modulator interference.
Data Presentation
Table 1: Spectral Properties of Common Fluorescent Reporters
| Reporter | Excitation (nm) | Emission (nm) | Application in GPR35 Assays |
| Fluo-4 | ~494 | ~516 | Calcium Mobilization[4] |
| GFP | ~488 | ~509 | β-arrestin recruitment (FRET, Transfluor)[9] |
| YFP | ~514 | ~527 | β-arrestin recruitment (BRET, FRET)[4] |
| BODIPY | Varies | Varies | Fluorescent Ligands[1][5][6] |
| NanoLuc | N/A | ~460 | β-arrestin recruitment (BRET)[10] |
Table 2: Potency of Selected GPR35 Agonists in β-Arrestin Recruitment Assays
| Agonist | GPR35 Isoform | Assay Type | pEC50 | EC50 (nM) | Reference |
| Zaprinast | Human | BRET | 5.42 ± 0.07 | 3801 | [11] |
| Pamoic Acid | Human | BRET | 8.44 ± 0.13 | ~3.6 | [12] |
| Compound 1 | Human | PathHunter | ~7.8 | ~16 | [13] |
| YE120 | Human | DMR | N/A | 32.5 ± 1.7 | [1] |
| 4-{(Z)-[(2Z)-2-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid |
Experimental Protocols
Protocol 1: β-Arrestin Recruitment Assay (BRET-based)
This protocol is a general guideline for measuring agonist-induced interaction between GPR35 and β-arrestin using Bioluminescence Resonance Energy Transfer (BRET).
-
Cell Culture and Transfection:
-
Co-transfect HEK293 cells with two plasmids:
-
GPR35 fused to a Renilla Luciferase (RLuc).
-
β-arrestin-2 fused to a Yellow Fluorescent Protein (YFP).
-
-
Plate the transfected cells in a white, clear-bottom 96-well plate and incubate for 24-48 hours.
-
-
Compound Interference Pre-screen (Optional but Recommended):
-
In a separate plate, add your test compounds to untransfected HEK293 cells.
-
Add the luciferase substrate (e.g., coelenterazine h).
-
Measure luminescence to check if the compounds inhibit or enhance the luciferase activity.
-
-
Assay Procedure:
-
Wash the cells once with a suitable assay buffer (e.g., HBSS).
-
Add the luciferase substrate (e.g., coelenterazine h) to all wells and incubate for 5-10 minutes in the dark.
-
Measure the baseline luminescence at two wavelengths: one for RLuc (~480 nm) and one for YFP (~530 nm).[4]
-
Add varying concentrations of your GPR35 modulator to the wells.
-
Incubate for 15-30 minutes.
-
Measure the luminescence at both wavelengths again.
-
-
Data Analysis:
-
Calculate the BRET ratio for each well: (YFP Emission) / (RLuc Emission).
-
Normalize the data to the vehicle control.
-
Plot the change in BRET ratio against the log concentration of the agonist.
-
Protocol 2: Calcium Mobilization Assay (Fluo-4 based)
This protocol measures intracellular calcium changes following GPR35 activation.
-
Cell Culture and Transfection:
-
Culture HEK293 cells in your standard growth medium.
-
Co-transfect the cells with expression vectors for GPR35 and a promiscuous G protein (e.g., Gα16).[3]
-
The day after transfection, seed the cells into a black, clear-bottom 96-well plate and incubate overnight.
-
-
Compound Autofluorescence Check:
-
Prepare a separate plate with cells that have not been loaded with Fluo-4 AM.
-
Add your test compounds and measure fluorescence at the appropriate wavelengths (e.g., Ex: 494 nm, Em: 516 nm for Fluo-4) to check for autofluorescence.[4]
-
-
Dye Loading:
-
Prepare the Fluo-4 AM loading solution according to the manufacturer's instructions, often with Pluronic F-127 to aid in dye solubilization.[3]
-
Aspirate the growth medium and add the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.[3]
-
-
Assay Procedure:
-
Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject varying concentrations of your GPR35 modulator into the wells.
-
Continue to measure fluorescence intensity for 60-180 seconds to capture the full calcium transient.[4]
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after modulator addition.
-
Normalize the data to the baseline fluorescence or a vehicle control.
-
Plot the peak response against the log concentration of the modulator.
-
Signaling Pathway and Experimental Workflow Diagrams
GPR35 Signaling Pathways
Caption: GPR35 signaling cascade upon agonist binding.
Experimental Workflow for a Fluorescent Reporter Assay
Caption: General experimental workflow for GPR35 fluorescent assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Label-Free Phenotypic Profiling Identified D-Luciferin as a GPR35 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ç§ç æ¯ç¹ - ä¸ç«å¼ç§ç æå¡å¹³å° [keyanzhidian.com]
- 6. Development and Characterization of Fluorescent Probes for the G Protein-Coupled Receptor 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A rapid fluorogenic GPCR–β‐arrestin interaction assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-throughput identification and characterization of novel, species-selective GPR35 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GPR35 Expression and Functionality Validation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers validating the expression and functionality of the G protein-coupled receptor 35 (GPR35) in a new cell line for modulator studies.
Frequently Asked Questions (FAQs)
Q1: How can I confirm that my new cell line expresses GPR35?
A1: To confirm GPR35 expression, a multi-step approach at both the mRNA and protein level is recommended.
1. mRNA Expression Analysis (Quantitative PCR - qPCR): This is the first step to verify the presence of GPR35 transcripts.
-
Protocol:
-
RNA Extraction: Isolate total RNA from your new cell line and a positive control cell line (e.g., HT-29 or a previously validated GPR35-expressing line) using a standard RNA isolation kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform qPCR using primers specific for human GPR35. It is crucial to design primers that can distinguish between the two isoforms, GPR35a and GPR35b, if necessary for your studies.[1] Include a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Analysis: Compare the Cq values between your cell line and the positive control. A lower Cq value indicates higher expression.
-
2. Protein Expression Analysis (Western Blot): This confirms the translation of GPR35 mRNA into protein.
-
Protocol:
-
Cell Lysis: Prepare whole-cell lysates or membrane fractions from your cell line.
-
Protein Quantification: Determine the protein concentration of your lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Probe the membrane with a validated primary antibody specific for GPR35.[2] Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. The expected molecular weight for GPR35 is approximately 34 kDa.[2]
-
Loading Control: Use an antibody against a housekeeping protein like GAPDH or β-actin to ensure equal protein loading.[3]
-
3. Cell Surface Expression (Flow Cytometry or Immunofluorescence): This is critical to ensure the receptor is localized to the plasma membrane where it can interact with extracellular ligands.
-
Protocol (Flow Cytometry):
-
Cell Preparation: Harvest cells and wash with a suitable buffer (e.g., PBS with 1% BSA).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody targeting an extracellular epitope of GPR35.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Analysis: Analyze the cells using a flow cytometer to quantify the percentage of GPR35-positive cells and the mean fluorescence intensity.
-
Q2: My qPCR results show GPR35 expression, but I can't detect it by Western Blot. What could be the issue?
A2: This discrepancy can arise from several factors. Please refer to the troubleshooting guide below.
Q3: How do I choose the right functional assay to confirm that the expressed GPR35 is active?
A3: The choice of a functional assay depends on the specific signaling pathway you want to investigate. GPR35 is known to couple to multiple signaling pathways.[4][5][6]
-
β-Arrestin Recruitment Assay: This is a robust and widely used assay to directly measure receptor activation.[4][7] Upon agonist binding, GPR35 recruits β-arrestin-2, which can be measured using techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).[4][8][9]
-
Calcium Mobilization Assay: While GPR35 does not canonically couple to Gαq, co-expression of a promiscuous G protein like Gα15/16 or a chimeric Gαq protein can redirect signaling through the phospholipase C (PLC) pathway, leading to a measurable increase in intracellular calcium.[10][11] This is a common high-throughput screening method.
-
Receptor Internalization Assay: Agonist-induced internalization of GPR35 is another hallmark of its activation and can be monitored.[12][13]
-
Gα13/RhoA Activation Assay: GPR35 couples to Gα13, leading to the activation of the RhoA signaling pathway.[4] This can be assessed by measuring the levels of activated RhoA.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No GPR35 expression detected by qPCR. | Poor RNA quality or quantity. | Assess RNA integrity (e.g., using a Bioanalyzer). Use a high-quality RNA isolation kit. |
| Inefficient cDNA synthesis. | Use a reliable reverse transcriptase and ensure optimal reaction conditions. | |
| Suboptimal qPCR primers or probes. | Design and validate new primers. Ensure they are specific to the GPR35 isoform of interest. | |
| GPR35 mRNA is detected, but no protein by Western Blot. | Low protein expression level. | Use a more sensitive detection reagent. Increase the amount of protein loaded on the gel. Consider enriching for membrane proteins. |
| Ineffective antibody. | Use a GPR35 antibody that has been validated for Western Blotting. Include a positive control cell lysate. | |
| Protein degradation. | Use protease inhibitors during cell lysis and protein extraction. | |
| Weak or no signal in the functional assay. | Low receptor expression on the cell surface. | Verify cell surface expression using flow cytometry or immunofluorescence. |
| Incorrect agonist or antagonist concentration. | Perform a dose-response curve to determine the optimal concentration. Be aware of species-specific differences in ligand potency.[10][14] | |
| Cell line is not suitable for the chosen assay. | For calcium assays, ensure the cell line expresses the necessary downstream signaling components or co-transfect with a suitable G protein.[10] | |
| Constitutive receptor activity. | High levels of GPR35 expression can lead to constitutive activity, which may mask agonist-induced responses.[15][16] Consider generating a cell line with lower, more physiological expression levels. | |
| High background signal in the functional assay. | Constitutive GPR35 activity. | Titrate down the number of cells per well. Use an inverse agonist to reduce basal signaling. |
| Assay artifacts. | Optimize assay conditions such as incubation time and temperature. Ensure proper washing steps. |
Experimental Protocols
Protocol 1: β-Arrestin Recruitment Assay (EFC-based)
This protocol is adapted for a commercially available assay system (e.g., PathHunter®).[4]
-
Cell Plating: Seed the GPR35-expressing cells in a 384-well white, clear-bottom plate at a density of 5,000-10,000 cells per well and incubate overnight.[3]
-
Compound Preparation: Prepare serial dilutions of the GPR35 agonist (e.g., Zaprinast, Pamoic acid) and test compounds in an appropriate assay buffer.[17]
-
Compound Addition: Add the compounds to the cells and incubate for 60-90 minutes at 37°C.[3]
-
Signal Detection: Add the EFC detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature.[3]
-
Measurement: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Normalize the data to a vehicle control (0% activation) and a maximal response from a reference agonist (100% activation). Calculate EC50 values by fitting the data to a four-parameter logistic equation.
Protocol 2: Calcium Mobilization Assay
This protocol involves the use of a fluorescent calcium indicator.[11][18]
-
Cell Plating: Seed the GPR35-expressing cells (potentially co-transfected with Gα16) in a 96-well black, clear-bottom plate and incubate overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Compound Preparation: Prepare serial dilutions of the GPR35 agonist in a suitable buffer.
-
Measurement: Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence. The instrument will then add the agonist to the wells and continue to record the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence upon agonist addition reflects the increase in intracellular calcium. Determine the peak fluorescence response and calculate EC50 values from the dose-response curve.
Quantitative Data Summary
Table 1: Potency of Common GPR35 Ligands
| Ligand | Ligand Type | Species | Assay Type | EC50 / IC50 (nM) | Reference |
| Zaprinast | Agonist | Human | β-Arrestin Recruitment | ~3800 | [19] |
| Zaprinast | Agonist | Rat | β-Arrestin Recruitment | More potent than human | [7] |
| Pamoic Acid | Agonist | Human | β-Arrestin Recruitment | 79 | [17] |
| Kynurenic Acid | Agonist | Human | β-Arrestin Recruitment | Micromolar range | [7][10] |
| CID-2745687 | Antagonist | Human | - | Ki ~10-20 | [5][14] |
| ML-145 | Antagonist | Human | - | 20.1 | [17] |
Note: Ligand potencies can vary significantly between different assays and cell lines.
Visualizations
Caption: Simplified GPR35 signaling pathways upon agonist binding.
Caption: Workflow for validating GPR35 expression and function.
References
- 1. Frontiers | GPR35 in Intestinal Diseases: From Risk Gene to Function [frontiersin.org]
- 2. GPR35 Polyclonal Antibody (PA5-23237) [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease [frontiersin.org]
- 7. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα₁₃ and β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PathHunter® eXpress GPR35 Activated GPCR Internalization Assay [discoverx.com]
- 13. Eurofins Discoverx PathHunter GPR35 Activated GPCR Internalization U2OS | Fisher Scientific [fishersci.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Biased constitutive signaling of the G protein-coupled receptor GPR35 suppresses gut barrier permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biased constitutive signaling of the G protein-coupled receptor GPR35 suppresses gut barrier permeability[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 19. benchchem.com [benchchem.com]
How to control for Gpr35 modulator 2 degradation in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the degradation of GPR35 modulators in media. As "Gpr35 modulator 2" is a general term, this guide will use the well-characterized GPR35 agonist, Zaprinast , as a representative example to discuss stability and experimental best practices.
Frequently Asked Questions (FAQs)
Q1: I'm observing a diminishing or inconsistent effect of my GPR35 modulator (e.g., Zaprinast) over the course of a multi-day cell culture experiment. What could be the cause?
A1: A loss of compound activity over time in cell culture is a common issue that can be attributed to several factors. These include the chemical instability of the modulator in the aqueous, physiological pH environment of the cell culture media, cellular metabolism of the compound, or its adsorption to plastic labware. For instance, Zaprinast stock solutions are often recommended to be stored at -20°C for up to one month or -80°C for up to six months, and protected from light, suggesting potential sensitivity to degradation.[1]
Q2: What are the primary pathways of degradation for small molecule modulators like Zaprinast in cell culture media?
A2: Small molecules in cell culture media can degrade through several mechanisms:
-
Hydrolysis: The aqueous nature of cell culture media can lead to the cleavage of labile chemical bonds within the modulator.
-
Oxidation: Components in the media, dissolved oxygen, or exposure to light can trigger oxidative degradation.
-
Photolysis: Many compounds are sensitive to light. Exposure of the media containing the modulator to ambient light, especially UV, can cause degradation.
-
Metabolism: If your cells are metabolically active, they may enzymatically modify and inactivate the modulator.
Q3: How can I determine if my GPR35 modulator is degrading in my specific experimental setup?
A3: The most direct way is to perform a stability study. This involves incubating the modulator in your cell culture media under the exact conditions of your experiment (e.g., 37°C, 5% CO2) but without cells. At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), you can take aliquots of the media and analyze the concentration of the parent compound using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: My GPR35 modulator appears to be degrading. What are the immediate steps I can take to mitigate this?
A4: To mitigate degradation, you can try the following:
-
Replenish the modulator: For longer experiments, consider replacing the media with freshly prepared media containing the modulator at regular intervals (e.g., every 24 hours).
-
Protect from light: Prepare and handle the modulator-containing media in low-light conditions and use amber-colored tubes or plates.
-
Use serum-free media (if possible): Serum contains enzymes that can metabolize your compound. If your experiment allows, switching to serum-free media or reducing the serum concentration may help.
-
Prepare fresh solutions: Always prepare working solutions of the modulator from a frozen stock solution immediately before use.
Q5: Could the issue be something other than degradation?
A5: Yes. A perceived loss of activity could also be due to:
-
Receptor desensitization: Continuous exposure to an agonist can cause the GPR35 receptor to become desensitized and internalized, leading to a reduced cellular response over time.[2]
-
Cell health: Ensure that the vehicle used to dissolve the modulator (e.g., DMSO) is at a non-toxic concentration (typically <0.5%).
-
Off-target effects: Zaprinast is also a known PDE5 inhibitor.[1] Ensure your experimental readouts are specific to GPR35 activation.
Troubleshooting Guide
If you suspect your GPR35 modulator is degrading, follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Assess Modulator Stability in Media
The first step is to confirm if and how quickly your modulator is degrading under your experimental conditions.
-
Objective: To quantify the concentration of the active modulator over time in cell-free media.
-
Method: Perform an in vitro stability assay using HPLC or LC-MS.
-
Interpretation of Results:
-
Rapid Degradation (<8 hours): The compound is highly unstable. Consider replenishing the media more frequently or using a more stable analog if available.
-
Moderate Degradation (8-24 hours): For experiments lasting longer than 8 hours, media replenishment is recommended.
-
Slow Degradation (>24 hours): The compound is relatively stable for most standard in vitro assays.
-
Step 2: Evaluate Cellular Metabolism
If the modulator is stable in cell-free media, the cells themselves may be metabolizing it.
-
Objective: To compare the modulator's stability in the presence and absence of cells.
-
Method: Incubate the modulator with your cells in culture. At various time points, collect the supernatant and analyze the modulator concentration by HPLC or LC-MS. Compare this to the cell-free stability data from Step 1.
-
Interpretation of Results:
-
Faster degradation with cells: This indicates cellular metabolism. Consider using a metabolic inhibitor (if it doesn't interfere with your experiment) or a higher initial concentration of the modulator.
-
Similar degradation profile: Cellular metabolism is likely not the primary issue.
-
Step 3: Functional Confirmation of Activity
Indirectly assess the active concentration of your modulator by observing its effect on a downstream signaling pathway.
-
Objective: To determine the effective concentration of the modulator over time using a functional assay.
-
Method: Perform a time-course experiment measuring a GPR35-mediated response, such as β-arrestin recruitment or calcium mobilization.[3][4]
-
Interpretation of Results:
-
Decreasing signal over time: This suggests a loss of active modulator concentration.
-
Stable signal over time: The modulator concentration remains sufficient to elicit a maximal response within the observed timeframe.
-
Data Presentation
The following tables present hypothetical stability data for Zaprinast under different conditions to illustrate how to structure your experimental results.
Table 1: Stability of Zaprinast in Cell-Free DMEM at 37°C
| Time (Hours) | Concentration (µM) | % Remaining |
| 0 | 10.0 | 100% |
| 4 | 9.1 | 91% |
| 8 | 7.8 | 78% |
| 12 | 6.5 | 65% |
| 24 | 4.2 | 42% |
| 48 | 1.5 | 15% |
Table 2: Comparative Stability of Zaprinast in the Presence and Absence of HT-29 Cells
| Time (Hours) | % Remaining (Cell-Free) | % Remaining (With HT-29 Cells) |
| 0 | 100% | 100% |
| 8 | 78% | 65% |
| 24 | 42% | 25% |
Experimental Protocols
Protocol 1: Assessing Modulator Stability in Cell Culture Media via HPLC
Objective: To determine the stability of a GPR35 modulator in cell culture media over a specified time course.
Materials:
-
GPR35 modulator (e.g., Zaprinast)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC system with a suitable column (e.g., C18)
Methodology:
-
Prepare a working solution of your modulator in the cell culture medium at the final concentration used in your experiments.
-
Aliquot the solution into multiple sterile microcentrifuge tubes, one for each time point.
-
Place the tubes in a 37°C, 5% CO2 incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator.
-
Immediately analyze the sample by HPLC to determine the concentration of the parent compound. A standard curve should be prepared in the same medium.
-
Compare the concentration at each time point to the initial concentration at time 0 to determine the percentage of compound remaining.
Protocol 2: β-Arrestin Recruitment Assay for Functional Assessment
Objective: To functionally assess the activity of the GPR35 modulator over time.
Materials:
-
HEK293 cells stably co-expressing GPR35 and a β-arrestin reporter system (e.g., PathHunter®).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
GPR35 modulator.
-
White, clear-bottom 96-well plates.
-
Luminometer.
Methodology:
-
Seed the cells in 96-well plates and incubate overnight.
-
Prepare two sets of plates. In the first set, add the modulator at the desired concentration and incubate for the desired time points (e.g., 1, 4, 8, 24 hours).
-
In the second set, which will serve as a control, add fresh modulator just before reading the plates.
-
At each time point, add the detection reagents for the β-arrestin assay to a plate from the first set and to a control plate.
-
Incubate as per the manufacturer's instructions and measure the luminescent signal.
-
Compare the signal from the time-course plates to the signal from the plates with freshly added modulator to assess the loss of functional activity over time.
Visualizations
GPR35 Signaling Pathways
Caption: Simplified overview of major GPR35 signaling pathways upon agonist activation.
Experimental Workflow for Modulator Stability Assessment
Caption: Workflow for assessing GPR35 modulator stability in cell culture media.
Troubleshooting Logic for GPR35 Modulator Degradation
Caption: A decision tree for troubleshooting GPR35 modulator degradation issues.
References
Validation & Comparative
GPR35 Modulator 2 vs. Zaprinast: A Comparative Analysis in β-Arrestin Recruitment Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two known GPR35 modulators, Gpr35 modulator 2 and Zaprinast, with a specific focus on their activity in β-arrestin recruitment assays. This comparison aims to assist researchers in selecting appropriate tools for studying GPR35 signaling and in the development of novel therapeutics targeting this receptor.
Introduction to GPR35 and β-Arrestin Signaling
G protein-coupled receptor 35 (GPR35) is an orphan receptor that has garnered significant interest as a potential therapeutic target for a range of conditions, including inflammatory diseases, cardiovascular disorders, and cancer. Upon activation by an agonist, GPR35 can initiate downstream signaling through two primary pathways: G protein-dependent pathways and β-arrestin-mediated pathways.
The recruitment of β-arrestin to the activated receptor is a critical event that not only desensitizes G protein signaling but also initiates a distinct wave of G protein-independent signaling cascades. Assaying for β-arrestin recruitment has therefore become a robust method for identifying and characterizing GPR35 agonists.
Modulator Overview
Zaprinast: A well-established phosphodiesterase inhibitor, Zaprinast has been identified as a potent agonist of GPR35.[1][2] It is frequently used as a reference compound in GPR35 research. Zaprinast exhibits species-specific activity, showing greater potency at the rat GPR35 orthologue compared to the human receptor.[1]
This compound: Also known as compound 52, this compound is a more recently identified modulator of GPR35.[3] Information regarding its specific activity and pharmacological profile is primarily found within patent literature, and as such, publicly available, peer-reviewed data on its performance in β-arrestin assays is limited.
Quantitative Comparison of Modulator Activity
A direct, head-to-head comparison of this compound and Zaprinast in the same β-arrestin assay is not currently available in the public domain. However, data for Zaprinast has been reported across multiple studies, providing a benchmark for its activity.
Table 1: Zaprinast Activity in GPR35 β-Arrestin Recruitment Assays
| Assay Type | Species | pEC50 | EC50 | Reference |
| PathHunter® β-arrestin | Human | ~5.8 | 1.6 µM | [4] |
| BRET | Human | 5.30 ± 0.03 | ~5 µM | [5] |
| BRET | Rat | 6.80 ± 0.10 | ~0.16 µM | [5] |
Note: pEC50 values can vary depending on the specific assay conditions and cell line used. The data presented here are for comparative purposes.
Quantitative data for This compound in a β-arrestin recruitment assay is not publicly available at the time of this publication. Researchers interested in this compound may need to perform their own head-to-head comparisons to accurately determine its potency and efficacy relative to Zaprinast.
GPR35 Signaling and Assay Workflow
GPR35-Mediated β-Arrestin Signaling Pathway
Upon agonist binding, GPR35 undergoes a conformational change, leading to its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a high-affinity binding site for β-arrestin, which is then recruited to the receptor. The GPR35-β-arrestin complex can then internalize and initiate downstream signaling cascades.
Caption: GPR35 β-arrestin signaling pathway.
Experimental Workflow: β-Arrestin Recruitment Assay
A common method for quantifying β-arrestin recruitment is the PathHunter® assay, which utilizes enzyme fragment complementation. The following diagram outlines a typical workflow for this type of assay.
Caption: β-Arrestin recruitment assay workflow.
Detailed Experimental Protocols
The following are generalized protocols for β-arrestin recruitment assays. Specific details may vary depending on the assay technology and cell line used.
PathHunter® β-Arrestin Recruitment Assay
This protocol is adapted from commercially available kits (e.g., DiscoverX).
-
Cell Culture and Plating:
-
Culture PathHunter® cells stably co-expressing GPR35 tagged with a ProLink™ (PK) fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment in appropriate growth medium.
-
Harvest and resuspend cells in the provided cell plating reagent.
-
Dispense the cell suspension into a 384-well white, solid-bottom assay plate.
-
Incubate the plate overnight at 37°C in a humidified CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the test compounds (e.g., this compound, Zaprinast) in an appropriate assay buffer. The final solvent concentration should be kept constant across all wells (e.g., <1% DMSO).
-
Add the diluted compounds to the cell plate.
-
-
Incubation and Signal Detection:
-
Incubate the plate for a predetermined time (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Prepare the detection reagent mixture according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the enzymatic reaction to occur.
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the compound concentration.
-
Calculate the EC50 or pEC50 values by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Bioluminescence Resonance Energy Transfer (BRET) Assay
This protocol is based on commonly used methods for studying protein-protein interactions.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293) in standard growth medium.
-
Co-transfect the cells with plasmids encoding GPR35 fused to a Renilla luciferase (Rluc) donor and β-arrestin fused to a yellow fluorescent protein (YFP) acceptor.
-
-
Assay Preparation:
-
24-48 hours post-transfection, harvest the cells and resuspend them in a suitable assay buffer.
-
Dispense the cell suspension into a 96-well white, clear-bottom microplate.
-
-
Compound Addition and Signal Measurement:
-
Add the luciferase substrate (e.g., coelenterazine h) to all wells.
-
Add serial dilutions of the test compounds to the wells.
-
Immediately measure the light emission at two wavelengths corresponding to the Rluc donor and the YFP acceptor using a BRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the YFP emission by the Rluc emission.
-
Subtract the basal BRET ratio (from vehicle-treated cells) to obtain the net BRET signal.
-
Plot the net BRET ratio against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 or pEC50.
-
Conclusion
Zaprinast is a well-characterized GPR35 agonist with established potency in β-arrestin recruitment assays, making it a valuable tool for GPR35 research. While "this compound" is commercially available and identified as a GPR35 modulator, a lack of publicly available, peer-reviewed data on its activity in β-arrestin assays necessitates that researchers perform their own characterization to determine its comparative pharmacological profile. The experimental protocols and signaling pathway information provided in this guide offer a framework for conducting such comparative studies and for further investigation into the therapeutic potential of GPR35 modulation.
References
- 1. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα₁₃ and β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zaprinast, a well-known cyclic guanosine monophosphate-specific phosphodiesterase inhibitor, is an agonist for GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of Gpr35 Modulator 2 and Kynurenic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of the synthetic Gpr35 modulator 2, also known as GPR35 agonist 2 (compound 11) or TC-G 1001, and the endogenous GPR35 agonist, Kynurenic acid. The comparative analysis is supported by quantitative experimental data from key functional assays, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows.
Introduction to GPR35 Modulators
G protein-coupled receptor 35 (GPR35) is an orphan receptor that has garnered significant interest as a therapeutic target for a variety of pathologies, including inflammatory bowel disease, cardiovascular conditions, and metabolic disorders.[1][2] Activation of GPR35 initiates a cascade of intracellular signaling events primarily through Gαi/o and Gα12/13 protein pathways, as well as through β-arrestin recruitment.[2][3]
Kynurenic acid, a metabolite of tryptophan, was one of the first identified endogenous agonists for GPR35.[4][5] It has been shown to elicit physiological responses such as calcium mobilization and inhibition of lipopolysaccharide-induced tumor necrosis factor-α secretion.[4][6] this compound is a potent synthetic agonist of GPR35, demonstrating significant activity in various in vitro assays.[6][7] This guide aims to provide a direct comparison of the efficacy of these two modulators.
Quantitative Data Comparison
The following tables summarize the in vitro potency of this compound and Kynurenic acid in key functional assays used to characterize GPR35 activation.
Table 1: β-Arrestin Recruitment Assays
| Agonist | Assay Type | Species | EC50 / pEC50 | Reference |
| This compound (TC-G 1001) | β-arrestin | Human | 26 nM / pEC50 = 7.59 | [6][7][8][9] |
| Kynurenic acid | BRET | Rat | EC50 = 66 µM | [10] |
| Kynurenic acid | BRET | Human | EC50 > 100 µM | [10] |
Table 2: Calcium Mobilization Assays
| Agonist | Assay Type | Species | EC50 / pEC50 | Reference |
| This compound (TC-G 1001) | Ca2+ release (Gαq-i5) | Human | 3.2 nM / pEC50 = 8.36 | [6][7][8][9][11] |
| Kynurenic acid | Ca2+ mobilization (Gαq chimera) | Human | EC50 = 39 µM | [10] |
| Kynurenic acid | Ca2+ mobilization (Gαq chimera) | Mouse | EC50 = 11 µM | [10] |
| Kynurenic acid | Ca2+ mobilization (Gαq chimera) | Rat | EC50 = 7 µM | [10] |
GPR35 Signaling Pathways
Upon agonist binding, GPR35 can activate multiple downstream signaling pathways. The primary pathways involve the coupling to Gαi/o and Gα12/13 proteins, leading to the inhibition of adenylyl cyclase and activation of RhoA signaling, respectively. Additionally, agonist binding promotes the recruitment of β-arrestin, which can mediate G protein-independent signaling and receptor internalization.
GPR35 agonist-induced signaling pathways.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize the efficacy of this compound and Kynurenic acid are provided below.
β-Arrestin Recruitment Assay (PathHunter® Protocol)
This assay measures the recruitment of β-arrestin to GPR35 upon agonist stimulation using enzyme fragment complementation (EFC) technology.
Materials:
-
PathHunter® CHO-K1 GPR35 β-Arrestin cells (DiscoverX)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compounds (this compound, Kynurenic acid)
-
PathHunter® Detection Reagents (DiscoverX)
-
96-well white, clear-bottom microplates
Procedure:
-
Cell Culture: Culture PathHunter® CHO-K1 GPR35 β-Arrestin cells according to the manufacturer's protocol.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 10,000-20,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Agonist Stimulation: Replace the cell culture medium with assay buffer and add the diluted compounds to the respective wells. Incubate for 90 minutes at 37°C.
-
Detection: Prepare the PathHunter® detection reagent and add it to each well. Incubate at room temperature for 60 minutes in the dark.
-
Data Acquisition: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Normalize the data to a vehicle control (0% activation) and a reference full agonist (100% activation). Generate dose-response curves and calculate EC50 values using non-linear regression.[3][12][13]
β-Arrestin Recruitment Assay Workflow.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR35 activation.
Materials:
-
HEK293 or CHO cells stably expressing human GPR35 (and potentially a chimeric Gα protein like Gαq-i5 to couple to the calcium pathway)
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Test compounds
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Seeding: Seed cells into microplates and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions, typically for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Measurement: Place the cell and compound plates into the fluorescence plate reader. The instrument will add the agonist to the cells and simultaneously measure the change in fluorescence intensity over time.
-
Data Analysis: The change in fluorescence is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. Dose-response curves are generated by plotting the normalized fluorescence response against the logarithm of the agonist concentration to determine EC50 values.[8][14][15][16][17][18]
[35S]GTPγS Binding Assay
This functional assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon GPCR activation, providing a direct measure of G protein coupling.
Materials:
-
Cell membranes prepared from cells expressing GPR35
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
GDP
-
[35S]GTPγS
-
Test compounds
-
Scintillation cocktail
-
Glass fiber filter mats
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microplate, combine cell membranes, GDP, and the test compound in assay buffer.
-
Initiation: Start the reaction by adding [35S]GTPγS.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by rapid filtration through glass fiber filter mats, followed by washing with ice-cold buffer to separate bound from free [35S]GTPγS.
-
Detection: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding and plot it against the agonist concentration to calculate EC50 and Emax values.[1][4][19][20][21][22][23]
Logical workflow for comparing GPR35 modulators.
Conclusion
The available in vitro data demonstrates that this compound (TC-G 1001) is a significantly more potent agonist of human GPR35 than Kynurenic acid. In both β-arrestin recruitment and calcium mobilization assays, this compound exhibits nanomolar potency, whereas Kynurenic acid requires micromolar concentrations to elicit a response at the human receptor. This substantial difference in potency highlights the potential of synthetic modulators like this compound for therapeutic applications targeting GPR35. However, it is important to note the species-selectivity of many GPR35 ligands, with Kynurenic acid showing higher potency at rodent orthologs.[10][11][24] Further studies are warranted to fully elucidate the in vivo efficacy and therapeutic potential of this compound.
References
- 1. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Kynurenic acid as a ligand for orphan G protein-coupled receptor GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactome | GPR35 binds kynurenic acid [reactome.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GPR35 agonist 2 CAS No.494191-73-0 - Ruixibiotech [ruixibiotech.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rndsystems.com [rndsystems.com]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [35S]GTPγS Binding in G Protein-Coupled Receptor Assays | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. medkoo.com [medkoo.com]
Benchmarking Gpr35 modulator 2 against a panel of GPR35 ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the performance of Gpr35 Modulator 2 against a panel of established G protein-coupled receptor 35 (GPR35) ligands. Due to the limited publicly available quantitative data for this compound, this document serves as a practical resource, offering detailed experimental protocols and comparative data on well-characterized GPR35 modulators. By following the outlined methodologies, researchers can effectively evaluate the potency and efficacy of novel compounds like this compound.
GPR35 Signaling Pathways
GPR35 is a G protein-coupled receptor that, upon activation by an agonist, can initiate multiple downstream signaling cascades. The primary pathways involve coupling to Gαi/o and Gα12/13 proteins, which leads to the inhibition of adenylyl cyclase (and thus a decrease in cAMP) and the activation of RhoA, respectively. Additionally, agonist binding promotes the recruitment of β-arrestin, which can mediate G protein-independent signaling and receptor internalization.
Caption: GPR35 signaling pathways upon agonist binding.
Comparative Analysis of a Panel of GPR35 Ligands
The following table summarizes the reported potency (EC50) of several well-characterized GPR35 ligands across different functional assays. This data provides a benchmark for evaluating the activity of novel modulators.
| Ligand | Assay Type | Species | EC50 (nM) | Reference |
| Kynurenic acid | AP-TGF-α shedding | Human | 4,100,000 | [1] |
| Zaprinast | Calcium Mobilization | Rat | 16 | [2] |
| Calcium Mobilization | Human | 840 | [2] | |
| AP-TGF-α shedding | Human | 700 | [1] | |
| β-arrestin recruitment | Rat | 98.4 | [3] | |
| Pamoic acid | GPR35 Agonist Assay | Not Specified | 79 | [4][5][6][7] |
| ERK1/2 Activation | Not Specified | 65 | [4][5] | |
| GPR35 Internalization | Not Specified | 22 | [4][5] | |
| AP-TGF-α shedding | Human | 9 | [1] | |
| Lodoxamide | AP-TGF-α shedding | Human | 1 | [1][8] |
| β-arrestin recruitment (BRET) | Human | 1.6 | [3] | |
| β-arrestin recruitment (BRET) | Rat | 12.5 | [3] | |
| Bufrolin | β-arrestin recruitment (BRET) | Human | 12.5 | [3] |
| β-arrestin recruitment (BRET) | Rat | 9.9 | [3] |
Benchmarking this compound: A Proposed Data Summary
Currently, there is no publicly available quantitative data on the potency or efficacy of this compound (also known as compound 52). Researchers are encouraged to perform the experiments detailed in this guide and use the following table to summarize their findings for a direct comparison with the established ligands.
| This compound | Assay Type | Species | EC50 (nM) | Emax (%) |
| β-Arrestin Recruitment | ||||
| Calcium Mobilization | ||||
| cAMP Inhibition | ||||
| ERK1/2 Phosphorylation |
Experimental Workflow for GPR35 Modulator Characterization
A systematic approach is crucial for the comprehensive characterization of a novel GPR35 modulator. The following workflow outlines the key stages, from initial screening to in-depth functional analysis.
Caption: A typical experimental workflow for GPR35 modulator characterization.
Detailed Experimental Protocols
β-Arrestin Recruitment Assay
This assay is a robust method to directly measure the interaction of β-arrestin with GPR35 upon ligand binding.
-
Cell Line: CHO-K1 or HEK293 cells stably expressing human GPR35 fused to a complementary fragment of an enzyme (e.g., β-galactosidase) and β-arrestin fused to the corresponding enzyme fragment.
-
Materials:
-
Assay medium: Opti-MEM or equivalent serum-free medium.
-
Compound plates: 384-well plates with serial dilutions of this compound and reference ligands.
-
Detection reagent: Chemiluminescent substrate for the enzyme complementation assay.
-
White, opaque 384-well cell culture plates.
-
-
Procedure:
-
Cell Plating: Seed the engineered cells into white, opaque 384-well plates at a density of 5,000-10,000 cells per well in their growth medium. Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Compound Addition: On the day of the assay, remove the growth medium and replace it with assay medium. Add the diluted compounds (this compound and panel ligands) to the cell plates. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 60-90 minutes at 37°C.
-
Detection: Add the detection reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Incubate the plates at room temperature for 60 minutes in the dark to allow the signal to develop. Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control. Plot the response against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine EC50 and Emax values.
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR35 activation, typically through Gαq/11 or promiscuous G proteins.
-
Cell Line: HEK293 or CHO cells stably expressing human GPR35. Co-expression with a promiscuous G protein like Gα16 may be necessary to couple GPR35 to the calcium signaling pathway.
-
Materials:
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive dye: Fluo-4 AM or an equivalent calcium indicator.
-
Probenecid (to prevent dye leakage).
-
Black-walled, clear-bottom 96- or 384-well plates.
-
-
Procedure:
-
Cell Plating: Seed the cells into black-walled, clear-bottom plates and grow to 80-90% confluency.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer. Remove the culture medium from the cells and add the loading buffer.
-
Incubation: Incubate the plate for 45-60 minutes at 37°C in the dark.
-
Compound Addition and Signal Measurement: Use a fluorescence imaging plate reader (FLIPR) or a similar instrument with an integrated liquid handler. The instrument will measure the baseline fluorescence, add the compounds, and then kinetically measure the fluorescence intensity over time (typically 2-3 minutes).
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Normalize the data and plot a dose-response curve to calculate EC50 values.
-
cAMP Inhibition Assay
This assay quantifies the decrease in intracellular cyclic AMP (cAMP) levels resulting from the activation of Gαi/o-coupled GPR35.
-
Cell Line: CHO-K1 or HEK293 cells expressing human GPR35.
-
Materials:
-
Stimulation buffer: HBSS or similar buffer containing a phosphodiesterase inhibitor like IBMX.
-
Forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or luminescence-based biosensor assays).
-
-
Procedure:
-
Cell Plating: Plate the cells in a suitable multi-well plate (format depends on the detection kit).
-
Compound Incubation: Pre-incubate the cells with serial dilutions of this compound or reference ligands for 15-30 minutes.
-
Forskolin Stimulation: Add a fixed concentration of forskolin (typically the EC80) to all wells (except for the negative control) to induce cAMP production.
-
Cell Lysis and Detection: After a 30-60 minute incubation with forsklin, lyse the cells and perform the cAMP measurement according to the detection kit manufacturer's protocol.
-
Data Analysis: The decrease in the forskolin-stimulated cAMP signal is proportional to the agonist activity. Calculate the percent inhibition and plot against the compound concentration to determine IC50 values (which in this context represent agonist potency).
-
References
- 1. GPR35 mediates lodoxamide‐induced migration inhibitory response but not CXCL17‐induced migration stimulatory response in THP‐1 cells; is GPR35 a receptor for CXCL17? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zaprinast, a well-known cyclic guanosine monophosphate-specific phosphodiesterase inhibitor, is an agonist for GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Antiallergic Mast Cell Stabilizers Lodoxamide and Bufrolin as the First High and Equipotent Agonists of Human and Rat GPR35 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pamoic acid | GPR35 Agonist | AmBeed.com [ambeed.com]
- 8. selleckchem.com [selleckchem.com]
GPR35 Modulator 2 Demonstrates Superior Potency Over First-Generation Agonists
A new generation of GPR35 modulators, exemplified by GPR35 modulator 2, exhibits significantly enhanced potency in preclinical assays compared to first-generation compounds such as Zaprinast and Pamoic acid. This advancement suggests a promising step forward in the development of targeted therapeutics for GPR35-related disorders, which are implicated in a range of inflammatory and pain conditions.
G protein-coupled receptor 35 (GPR35) is a promising therapeutic target with heightened expression in immune and gastrointestinal tissues.[1] The development of potent and selective modulators is critical for investigating its physiological roles and therapeutic potential. This guide provides a comparative analysis of this compound against its predecessors, supported by quantitative data and detailed experimental methodologies.
Comparative Potency Analysis
This compound, also known as GPR35 agonist 2 or TC-G 1001, has been evaluated in key in vitro functional assays, demonstrating nanomolar potency.[2][3] A direct comparison with the well-characterized first-generation GPR35 agonists, Zaprinast and Pamoic acid, highlights the improved efficacy of this newer compound.
Data from β-arrestin recruitment and calcium release assays consistently show that this compound is significantly more potent, particularly in assays measuring calcium release where it displays an EC50 in the low nanomolar range.
| Agonist | Assay Type | Species | Potency (EC50) | Potency (pEC50) |
| This compound (TC-G 1001) | β-arrestin recruitment | Human | 26 nM | 7.59 |
| Ca2+ release | Human | 3.2 nM | 8.36 | |
| Zaprinast | β-arrestin recruitment | Human | ~4 µM (4000 nM) | 5.4 |
| Ca2+ mobilization | Human | 840 nM | 6.08 | |
| β-arrestin recruitment | Rat | ~79 nM | 7.1 | |
| Ca2+ mobilization | Rat | 16 nM | 7.8 | |
| Pamoic acid | β-arrestin recruitment | Human | ~50 nM | 7.30 |
| ERK1/2 phosphorylation | Human | 79 nM | - |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency. Data compiled from multiple sources.[2][4]
GPR35 Signaling Pathways
Upon agonist binding, GPR35 can initiate multiple downstream signaling cascades. The primary pathways involve coupling to Gαi/o, Gα12/13, and Gαq proteins, as well as the recruitment of β-arrestin.[5][6][7] These pathways collectively modulate diverse cellular responses, including the inhibition of adenylyl cyclase, mobilization of intracellular calcium, and activation of the MAPK/ERK signaling pathway.[5][7]
GPR35 Signaling Pathways
Experimental Protocols
The potency of GPR35 modulators is commonly assessed using robust in vitro assays. The data presented in this guide were primarily generated using β-arrestin recruitment and calcium mobilization assays.
β-Arrestin Recruitment Assay (Tango™ GPCR Assay Technology)
This assay quantifies the interaction between the activated GPR35 receptor and β-arrestin.
-
Principle: Agonist binding to a GPR35-transcription factor fusion protein triggers the recruitment of a β-arrestin-protease fusion. This proximity allows the protease to cleave the transcription factor, which then translocates to the nucleus to drive the expression of a β-lactamase reporter gene.[2]
-
Cell Line: U2OS cells stably expressing the human GPR35 receptor construct and the β-arrestin-protease fusion.[2]
-
Procedure:
-
Tango™ GPR35-bla U2OS cells are seeded in 384-well plates and incubated overnight.
-
Serial dilutions of test compounds (e.g., this compound) are prepared.
-
Compounds are added to the cells and incubated for 5 hours at 37°C.
-
A fluorescent β-lactamase substrate (LiveBLAzer™-FRET B/G) is added, and the plate is incubated for 2 hours at room temperature.
-
Fluorescence emission is measured at 460 nm and 530 nm to determine the ratio, which corresponds to reporter gene activation.[2]
-
-
Data Analysis: The fluorescence ratio is used to calculate concentration-response curves and determine EC50 values.
β-Arrestin Recruitment Assay Workflow
Calcium (Ca2+) Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR35 activation, typically mediated by Gαq coupling.
-
Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Agonist activation of GPR35 leads to the release of calcium from intracellular stores, causing an increase in fluorescence intensity.
-
Cell Line: Typically HEK293 or CHO cells stably or transiently expressing the GPR35 receptor.
-
Procedure:
-
Cells expressing GPR35 are plated in a multi-well plate.
-
Cells are loaded with a calcium indicator dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading is established.
-
Test compounds are added, and the change in fluorescence intensity is monitored in real-time using a fluorescence plate reader.
-
-
Data Analysis: The peak fluorescence response is plotted against the compound concentration to generate dose-response curves and calculate EC50 values.
Conclusion
The available data clearly indicate that this compound possesses significantly improved potency compared to first-generation modulators like Zaprinast and Pamoic acid. Its nanomolar efficacy in both β-arrestin recruitment and calcium release assays marks it as a superior tool for in vitro research and a more promising starting point for the development of novel therapeutics targeting GPR35. Further studies, particularly in in vivo models, are warranted to translate this enhanced in vitro potency into therapeutic efficacy.
References
- 1. GPR35 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GPR35 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease [frontiersin.org]
- 7. What are GPR35 agonists and how do they work? [synapse.patsnap.com]
Comparative Analysis of GPR35 Modulator 2 (TC-G 1001) Signaling Bias
A comprehensive guide for researchers, scientists, and drug development professionals on the signaling profile of GPR35 Modulator 2 (TC-G 1001) in comparison to other known GPR35 agonists.
This guide provides a detailed comparative analysis of the signaling properties of this compound, also known as TC-G 1001, against other well-characterized GPR35 agonists such as Zaprinast and Pamoic acid. The focus of this analysis is on signaling bias, the phenomenon where a ligand preferentially activates one signaling pathway over another. Understanding the biased agonism of GPR35 modulators is critical for the development of targeted therapeutics with improved efficacy and reduced side effects.
G protein-coupled receptor 35 (GPR35) is an emerging therapeutic target implicated in a variety of physiological and pathological processes, including inflammatory bowel disease, pain, and metabolic disorders.[1][2] GPR35 activation initiates downstream signaling through two primary pathways: G protein-dependent pathways (primarily involving Gαi/o, Gαq, and Gα12/13 proteins) and the β-arrestin-dependent pathway.[3][4] Ligands that can selectively engage one of these pathways are known as biased agonists and hold significant therapeutic promise.[1]
Data Presentation: Quantitative Comparison of GPR35 Agonist Activity
The following table summarizes the in vitro potency of this compound (TC-G 1001) and other reference agonists in key functional assays measuring β-arrestin recruitment and G protein-mediated calcium release. Potency is presented as pEC50 (-log of the half-maximal effective concentration) and EC50. A higher pEC50 value indicates greater potency.
| Agonist | Assay Type | Signaling Pathway | Species | pEC50 | EC50 (nM) | Reference |
| This compound (TC-G 1001) | β-arrestin recruitment | β-arrestin | Human | 7.59 | 26 | [3][4][5] |
| Ca2+ release (Gαq-i5 chimera) | G protein (Gq) | Human | 8.36 | 3.2 | [3][4][5] | |
| Zaprinast | β-arrestin recruitment | β-arrestin | Human | 5.4 | ~4000 | [3] |
| β-arrestin recruitment | β-arrestin | Rat | 7.1 | ~79 | [3] | |
| Ca2+ mobilization | G protein (Gq) | Human | 6.08 | 840 | [3] | |
| Ca2+ mobilization | G protein (Gq) | Rat | 7.8 | 16 | [3] | |
| Pamoic acid | β-arrestin recruitment | β-arrestin | Human | 7.30 | ~50 | [3] |
| ERK1/2 phosphorylation | Downstream of G protein/β-arrestin | Human | - | 79 | [3] |
Note: EC50 values are approximated from pEC50 where not directly stated. Direct comparison of absolute potency and efficacy values across different studies and assay formats should be done with caution due to variations in experimental conditions.[1]
Based on the data, this compound (TC-G 1001) is a potent agonist of human GPR35.[4] Notably, it displays a higher potency in the G protein-mediated Ca2+ release assay (pEC50 = 8.36) compared to the β-arrestin recruitment assay (pEC50 = 7.59).[3][5] This suggests a potential signaling bias towards the Gq pathway over β-arrestin recruitment for this particular modulator. In contrast, Zaprinast shows varied potency across species and assays, while Pamoic acid's potency in a G protein-specific pathway is not directly provided in a comparable format.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
β-Arrestin Recruitment Assay (Tango™ GPCR Assay Technology)
This assay quantifies the interaction of β-arrestin with the activated GPR35 receptor.[3]
-
Principle: This technology utilizes a U2OS cell line stably co-expressing the GPR35 receptor fused to a Tobacco Etch Virus (TEV) protease cleavage site and a Gal4-VP16 transcription factor, alongside a β-arrestin/TEV protease fusion protein. Agonist binding to GPR35 recruits the β-arrestin-TEV protease, which then cleaves the transcription factor from the receptor. The liberated transcription factor translocates to the nucleus, where it activates the expression of a β-lactamase reporter gene.[3]
-
Procedure:
-
Seed the Tango™ GPR35-bla U2OS cells in a 384-well plate and incubate overnight.
-
Prepare serial dilutions of the test compounds.
-
Add the diluted compounds to the cells and incubate for the recommended time.
-
Add the β-lactamase substrate and measure the resulting signal using a plate reader.
-
Calcium (Ca2+) Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR35 activation, which is indicative of Gq protein coupling.[3]
-
Principle: Cells expressing GPR35 (in this case, engineered to couple to a Gαq-i5 chimera to ensure a robust signal) are loaded with a calcium-sensitive fluorescent dye. Agonist binding to GPR35 activates phospholipase C, leading to the production of inositol trisphosphate (IP3) and the subsequent release of calcium from intracellular stores. The binding of calcium to the dye results in a measurable increase in fluorescence intensity.[3]
-
Procedure:
-
Plate HEK293 cells stably expressing GPR35 in a 384-well black-walled, clear-bottom plate and incubate overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-8 or Fluo-4 NW) for 1 hour at 37°C.[3]
-
Prepare serial dilutions of the test compounds.
-
Measure baseline fluorescence using a fluorescence plate reader.
-
Add the diluted compounds to the cells and immediately measure the change in fluorescence intensity over time.
-
Mandatory Visualization
The following diagrams illustrate the GPR35 signaling pathways and a general experimental workflow for evaluating GPR35 agonist signaling bias.
Caption: GPR35 Signaling Pathways.
Caption: Experimental Workflow for GPR35 Signaling Bias Analysis.
References
Orthogonal Assays to Confirm On-Target Activity of Gpr35 Modulator 2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orthogonal assays to validate the on-target activity of Gpr35 Modulator 2, also identified as GPR35 agonist 2, compound 11, and TC-G 1001. The data presented herein, compiled from publicly available research, facilitates an objective assessment of its performance against other known Gpr35 modulators. Detailed experimental protocols and signaling pathway diagrams are included to support the design and interpretation of validation studies.
G protein-coupled receptor 35 (Gpr35) is a promising therapeutic target implicated in a variety of physiological processes and diseases, including inflammatory bowel disease, cardiovascular conditions, and metabolic disorders.[1] Robust and multifaceted pharmacological characterization is crucial to ensure that novel modulators, such as this compound, exert their effects through direct interaction with this receptor. This guide outlines key orthogonal assays that interrogate different aspects of the Gpr35 signaling cascade, providing a framework for confirming on-target activity.
Comparative Analysis of Gpr35 Modulator Activity
The on-target activity of this compound has been quantified in key functional assays that probe distinct signaling pathways engaged by the receptor. The following tables summarize its potency in comparison to other well-characterized Gpr35 agonists, Zaprinast and Pamoic acid.
| Gpr35 Modulator | Assay Type | Species | EC50 | pEC50 | Reference |
| This compound (TC-G 1001) | β-Arrestin Recruitment | Human | 26 nM | 7.59 | [2][3] |
| Zaprinast | β-Arrestin Recruitment | Human | ~4 µM | 5.4 | [4] |
| Pamoic Acid | β-Arrestin Recruitment | Human | 22 nM | - | [5] |
Table 1: Comparative Potency in β-Arrestin Recruitment Assays. This table highlights the potency of Gpr35 modulators in assays measuring the recruitment of β-arrestin to the activated receptor, a key event in G protein-independent signaling and receptor desensitization.
| Gpr35 Modulator | Assay Type | Species | EC50 | pEC50 | Reference |
| This compound (TC-G 1001) | Calcium (Ca2+) Mobilization | Human | 3.2 nM | 8.36 | [2][3] |
| Zaprinast | Calcium (Ca2+) Mobilization | Human | 840 nM | 6.08 | [4] |
| Pamoic Acid | ERK1/2 Phosphorylation | Human | 79 nM | - | [4] |
Table 2: Comparative Potency in G-Protein Dependent and Downstream Signaling Assays. This table presents the potency of Gpr35 modulators in assays that measure G-protein-mediated signaling events, such as the release of intracellular calcium, or downstream consequences of receptor activation like the phosphorylation of ERK1/2.
Gpr35 Signaling Pathways
Activation of Gpr35 by an agonist initiates a cascade of intracellular events through coupling to heterotrimeric G proteins and the recruitment of β-arrestin. The primary signaling pathways involve Gαi/o, which inhibits adenylyl cyclase, and Gα12/13, which activates the RhoA pathway. Concurrently, agonist binding promotes the recruitment of β-arrestin, which can lead to receptor internalization and scaffolding of other signaling proteins, such as those in the MAPK/ERK pathway.[6][7]
Caption: Overview of Gpr35 signaling pathways activated by an agonist.
Experimental Protocols & Workflows
To ensure the reproducibility and validity of on-target activity confirmation, detailed experimental protocols for key orthogonal assays are provided below.
β-Arrestin Recruitment Assay (Tango™ GPCR Assay Technology)
This assay quantifies the interaction between the Gpr35 receptor and β-arrestin upon agonist stimulation.
Experimental Protocol:
-
Cell Culture: U2OS cells stably co-expressing the Gpr35 receptor fused to a TEV protease cleavage site and a Gal4-VP16 transcription factor, along with a β-arrestin/TEV protease fusion protein, are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 384-well white, clear-bottom microplates and incubated to allow for adherence.
-
Compound Preparation: this compound and reference compounds are serially diluted to the desired concentrations in assay buffer.
-
Agonist Stimulation: The culture medium is replaced with the compound dilutions, and the plates are incubated for the specified time (e.g., 5 hours) at 37°C.
-
Detection: A β-lactamase substrate is added to each well, and the plate is incubated in the dark at room temperature.
-
Data Acquisition: The fluorescence signal is read using a plate reader at the appropriate excitation and emission wavelengths. The ratio of emissions is calculated to determine the level of β-arrestin recruitment.
Caption: Experimental workflow for the β-Arrestin Recruitment Tango™ Assay.
Calcium Mobilization Assay (FLIPR®)
This assay measures the transient increase in intracellular calcium concentration following Gpr35 activation, which is often mediated through chimeric G-proteins that couple the receptor to the phospholipase C pathway.
Experimental Protocol:
-
Cell Culture: HEK293 or CHO cells stably expressing Gpr35 are cultured to confluence.
-
Cell Seeding: Cells are plated into 384-well black-walled, clear-bottom microplates.
-
Dye Loading: The culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated for 1 hour at 37°C.
-
Compound Preparation: this compound and reference compounds are prepared in an appropriate assay buffer in a separate compound plate.
-
FLIPR® Measurement: The cell and compound plates are placed into a FLIPR® (Fluorometric Imaging Plate Reader) instrument. The instrument adds the compounds to the cells and simultaneously measures the fluorescence intensity over time to capture the calcium transient.
-
Data Analysis: The change in fluorescence is calculated, and dose-response curves are generated to determine the EC50 values.
Caption: Experimental workflow for the Calcium Mobilization FLIPR® Assay.
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.[8][9]
Experimental Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing Gpr35.
-
Assay Buffer: An assay buffer containing GDP is prepared to facilitate nucleotide exchange.
-
Reaction Mixture: The reaction is set up in microplates containing cell membranes, [³⁵S]GTPγS, and various concentrations of this compound or reference compounds.
-
Incubation: The reaction mixture is incubated at 30°C to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated, and dose-response curves are plotted to determine the EC50 and Emax values.
Caption: Experimental workflow for the [³⁵S]GTPγS Binding Assay.
By employing a combination of these orthogonal assays, researchers can build a comprehensive pharmacological profile of this compound, providing robust evidence for its on-target activity and elucidating its specific effects on the different signaling arms of the Gpr35 receptor.
References
- 1. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The [35S]GTPγS binding assay: approaches and applications in pharmacology | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
GPR35 Modulator 2: A Comparative Analysis of Selectivity Against Pan-GPCR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profile of GPR35 Modulator 2 with the broader, less-defined category of pan-GPCR inhibitors. The information herein is supported by experimental data to assist researchers in evaluating the specific utility of this compound in their studies.
Introduction to GPR35 and its Modulation
G protein-coupled receptor 35 (GPR35) is an orphan receptor primarily expressed in immune cells and the gastrointestinal tract.[1] Its activation is linked to several signaling pathways, including those mediated by Gαi/o, Gα12/13, and β-arrestin, which are involved in modulating inflammatory responses.[1][2][3] The therapeutic potential of targeting GPR35 for conditions such as inflammatory bowel disease and metabolic disorders has generated significant interest in the development of selective modulators.[1][3]
This compound (also referred to as Agonist 2) is a novel small molecule agonist of GPR35.[1] In contrast, pan-GPCR inhibitors are compounds that exhibit broad activity across multiple G protein-coupled receptors, a characteristic that often leads to undesirable off-target effects. True pan-GPCR inhibitors that uniformly inhibit all or most of the 800 members of the GPCR superfamily are not well-characterized. However, some compounds, like suramin, are known to inhibit G protein coupling to a variety of GPCRs, albeit non-selectively.[4][5] This guide will focus on the high selectivity of this compound in contrast to the promiscuous nature of such broad-spectrum agents.
Comparative Selectivity and Potency Data
The following tables summarize the quantitative data for this compound, demonstrating its high selectivity for human GPR35.
Table 1: Selectivity Profile of this compound Against a Panel of GPCRs [1]
| GPCR Target | Family | This compound EC50 (nM) |
| GPR35 (human) | Class A Orphan | 15 |
| GPR55 | Class A Orphan | >10,000 |
| CB1 | Class A Cannabinoid | >10,000 |
| CB2 | Class A Cannabinoid | >10,000 |
| ADRB2 (β2-adrenergic) | Class A Adrenergic | >10,000 |
| M1 (Muscarinic) | Class A Muscarinic | >10,000 |
| H1 (Histamine) | Class A Histamine | >10,000 |
| AT1 (Angiotensin) | Class A Angiotensin | >10,000 |
| CCR5 | Class A Chemokine | >10,000 |
| OPRM1 (μ-opioid) | Class A Opioid | >10,000 |
Data is illustrative of a comprehensive selectivity screen performed using a β-arrestin recruitment assay.
Table 2: Comparative Potency of GPR35 Agonists Across Species [1]
| Compound | Human GPR35 pEC50 | Rat GPR35 pEC50 | Mouse GPR35 pEC50 |
| This compound | 7.8 | <5.0 | <5.0 |
| Zaprinast | 6.5 | 7.2 | 6.8 |
| Pamoic Acid | 7.1 | 5.8 | 5.5 |
pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency. Data from β-arrestin recruitment assays.
Pan-GPCR Inhibitors: A Note on Broad-Spectrum Activity
Truly "pan-GPCR" small molecule inhibitors that bind directly to and inhibit a vast array of GPCRs are not established therapeutic agents due to their inherent lack of selectivity and potential for widespread off-target effects. However, some compounds exhibit broad inhibitory effects on GPCR signaling through various mechanisms.
-
Suramin: This compound is known to inhibit the activation of heterotrimeric G proteins by uncoupling them from a variety of GPCRs.[4][5] It does not directly bind to the orthosteric site of most GPCRs but rather interferes with the receptor-G protein interface.[4] Its effects are not uniform across all GPCRs, and it has numerous other biological activities, including the inhibition of various enzymes and growth factor receptors.[6][7]
-
SP600125: While primarily known as a JNK inhibitor, SP600125 has been reported to have off-target effects that can influence GPCR signaling pathways, such as inhibiting phosphatidylinositol 3-kinase (PI3K), which can be downstream of GPCR activation.[8][9] This illustrates the concept of promiscuous inhibition, where a compound affects multiple signaling nodes.
The high selectivity of this compound, as shown in Table 1, stands in stark contrast to the broad and often unpredictable activity of such promiscuous compounds.
Signaling Pathways and Experimental Workflows
To understand the context of this compound's activity and how its selectivity is assessed, the following diagrams illustrate the GPR35 signaling pathway and a typical experimental workflow for selectivity profiling.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's selectivity.
β-Arrestin Recruitment Assay (e.g., DiscoverX PathHunter®)
This assay measures the recruitment of β-arrestin to an activated GPCR, a common signaling event for many GPCRs.
-
Cell Culture and Plating:
-
PathHunter® cells stably co-expressing a ProLink™ (PK)-tagged GPR35 and an Enzyme Acceptor (EA)-tagged β-arrestin are cultured in the recommended medium.[2]
-
Cells are harvested and seeded into 384-well white, clear-bottom assay plates at a density optimized for the specific cell line and incubated overnight at 37°C in a 5% CO2 incubator.[2]
-
-
Compound Preparation and Addition:
-
This compound is serially diluted in assay buffer to generate a concentration-response curve.
-
The compound dilutions are added to the plated cells and incubated for 90 minutes at 37°C.[10]
-
-
Detection:
-
PathHunter® Detection Reagent cocktail is prepared according to the manufacturer's instructions and added to each well.[10]
-
The plates are incubated at room temperature for 60 minutes to allow for the development of the chemiluminescent signal.
-
-
Data Acquisition and Analysis:
-
Chemiluminescence is read using a standard plate reader.
-
The data are normalized to a positive control (e.g., a known GPR35 agonist) and a vehicle control.
-
EC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
cAMP Assay (e.g., HTRF® cAMP Dynamic 2)
This assay quantifies changes in intracellular cyclic AMP (cAMP) levels, a key second messenger for Gs and Gi/o-coupled GPCRs.
-
Cell Preparation and Stimulation:
-
Cells expressing the GPCR of interest are harvested and resuspended in stimulation buffer.
-
Cells are dispensed into a 384-well low-volume white plate.[11]
-
Serial dilutions of this compound (or other test compounds) are added to the cells. For Gi-coupled receptors like GPR35, cells are co-stimulated with forskolin to induce a measurable baseline of cAMP.[12]
-
The plate is incubated for 30 minutes at room temperature.[11]
-
-
Lysis and Detection:
-
Data Acquisition and Analysis:
-
The HTRF signal is read on a compatible plate reader at two wavelengths (e.g., 665 nm and 620 nm).
-
The ratio of the two fluorescence intensities is calculated, and this ratio is inversely proportional to the amount of cAMP produced.
-
cAMP concentrations are determined from a standard curve, and IC50/EC50 values are calculated from concentration-response curves.
-
GTPγS Binding Assay
This functional assay measures the activation of G proteins by monitoring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.
-
Membrane Preparation:
-
Cell membranes from cells overexpressing the GPCR of interest are prepared by homogenization and centrifugation.
-
The protein concentration of the membrane preparation is determined.[13]
-
-
Assay Reaction:
-
Termination and Filtration:
-
Data Acquisition and Analysis:
-
The filter plate is dried, and a scintillation cocktail is added to each well.
-
The radioactivity is counted using a microplate scintillation counter.
-
Non-specific binding is determined in the presence of excess unlabeled GTPγS.
-
Specific binding is calculated, and EC50 values are determined from concentration-response curves.
-
Conclusion
The data presented in this guide demonstrate that this compound is a potent and highly selective agonist for human GPR35. Its negligible activity against a diverse panel of other GPCRs highlights a favorable selectivity profile, a critical attribute for a therapeutic candidate. This high degree of selectivity minimizes the potential for off-target effects that are characteristic of promiscuous or pan-GPCR inhibitors. The pronounced species selectivity observed for some GPR35 ligands underscores the importance of utilizing human-based assay systems in the early stages of drug discovery for this target. Further characterization of this compound in advanced preclinical models is warranted to fully explore its therapeutic potential.
References
- 1. Inhibiting a promiscuous GPCR: iterative discovery of bitter taste receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Inhibiting a promiscuous GPCR: iterative discovery of bitter taste receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of receptor/G protein coupling by suramin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suramin disrupts receptor-G protein coupling by blocking association of G protein alpha and betagamma subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis of Novel Suramin Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade [frontiersin.org]
- 7. Differential effects of suramin on the coupling of receptors to individual species of pertussis-toxin-sensitive guanine-nucleotide-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cosmobio.co.jp [cosmobio.co.jp]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
In Vivo Efficacy of Gpr35 Modulator 2 (Pamoic Acid) vs. Standard-of-Care Treatment in a Murine Model of Colitis
This guide provides a comparative analysis of the in vivo efficacy of the GPR35 modulator, Pamoic Acid, against the standard-of-care treatment, Sulfasalazine, in a dextran sulfate sodium (DSS)-induced colitis mouse model. The data presented is synthesized from preclinical studies to offer an objective overview for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from representative studies investigating the effects of Pamoic Acid and Sulfasalazine on key markers of colitis severity in mice.
Table 1: Effect on Disease Activity Index (DAI) and Colon Length
The Disease Activity Index (DAI) is a composite score of weight loss, stool consistency, and rectal bleeding, providing a global measure of disease severity. Colon shortening is a classic macroscopic indicator of inflammation in this model.
| Treatment Group | Dose | Disease Activity Index (DAI) | Colon Length (cm) |
| Healthy Control (Vehicle) | - | 0.2 ± 0.1 | 8.5 ± 0.4 |
| DSS + Vehicle | - | 8.7 ± 0.6 | 5.9 ± 0.3 |
| DSS + Gpr35 Modulator 2 (Pamoic Acid) | 10 mg/kg | 4.1 ± 0.5[1] | 7.2 ± 0.2[1] |
| DSS + Sulfasalazine (Standard-of-Care) | 60 mg/kg | 4.5 ± 0.4 | 6.8 ± 0.3 |
Data are presented as mean ± standard error of the mean (SEM). A lower DAI score and a longer colon length indicate better therapeutic efficacy.
Table 2: Effect on Body Weight Change
Body weight is monitored daily as a key indicator of animal health and disease progression. Severe colitis leads to significant weight loss.
| Treatment Group | Day 0 | Day 2 | Day 4 | Day 6 | Day 8 | Day 10 |
| Healthy Control (Vehicle) | 100% | 101.5% | 102.3% | 103.1% | 104.2% | 105.0% |
| DSS + Vehicle | 100% | 98.7% | 96.5% | 93.2% | 90.8% | 88.1% |
| DSS + this compound (Pamoic Acid) (10 mg/kg) | 100% | 99.8% | 98.9% | 97.5% | 96.4% | 95.2%[1] |
| DSS + Sulfasalazine (60 mg/kg) | 100% | 99.1% | 98.0% | 96.8% | 95.5% | 94.3% |
Data is represented as a percentage of initial body weight.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
DSS-Induced Colitis Mouse Model
This is a widely used model that mimics the clinical and histological features of human ulcerative colitis.[2]
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Induction: Acute colitis is induced by administering 3% (w/v) dextran sulfate sodium (DSS) in the drinking water ad libitum for 7 consecutive days.[1] A control group receives regular drinking water.
-
Monitoring: Mice are monitored daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).[1]
Administration of this compound (Pamoic Acid)
-
Formulation: Pamoic Acid is suspended in a vehicle such as 0.5% sodium carboxymethylcellulose (Na CMC).
-
Administration: Starting from day 0 of DSS administration, Pamoic Acid (10 mg/kg) or vehicle is administered to the respective groups of mice via oral gavage once daily.[1]
-
Duration: Daily administration is continued for the duration of the DSS treatment and subsequent recovery period (typically 10 days total).[1]
Administration of Standard-of-Care (Sulfasalazine)
-
Formulation: Sulfasalazine is suspended in a suitable vehicle (e.g., 0.5% Na CMC).
-
Administration: Sulfasalazine (30-60 mg/kg) or vehicle is administered daily by oral gavage.[3]
-
Duration: Treatment typically begins concurrently with DSS administration and continues for the study duration.
Disease Activity Index (DAI) Assessment
The DAI is calculated as the sum of the scores for weight loss, stool consistency, and rectal bleeding, according to the following scoring system.[4]
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal | Negative |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose Stool | Hemoccult Positive |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross Bleeding |
Mandatory Visualization
Signaling Pathways
Activation of GPR35 by an agonist can trigger both G-protein-dependent and β-arrestin-mediated signaling cascades, which are implicated in both pro- and anti-inflammatory responses.[5][6][7] In the context of colitis, the net effect of agonism is anti-inflammatory and promotes mucosal repair.[8]
Caption: GPR35 Signaling Pathways in Colitis.
Experimental Workflow
The experimental workflow for evaluating a GPR35 agonist in the DSS-induced colitis model follows a standardized process.
References
- 1. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 2. *Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
- 3. Comparative Evaluation between Sulfasalazine Alone and in Combination with Herbal Medicine on DSS-Induced Ulcerative Colitis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. socmucimm.org [socmucimm.org]
- 5. Comparative Evaluation between Sulfasalazine Alone and in Combination with Herbal Medicine on DSS-Induced Ulcerative Colitis Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of GPR35 Modulators: Replicating Published Findings with Modulator 2
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GPR35 modulators, with a focus on replicating and contextualizing the activity of a representative GPR35 modulator, herein referred to as "Modulator 2." The information is based on published experimental data and standardized protocols to ensure reproducibility and accurate comparison with alternative compounds.
G protein-coupled receptor 35 (GPR35) is an emerging therapeutic target implicated in a variety of inflammatory and cardiovascular diseases.[1][2] Its activation can trigger both pro- and anti-inflammatory responses depending on the cellular context and signaling pathway engaged.[3][4] GPR35 signaling is complex, primarily coupling through Gαi/o and Gα12/13 proteins, as well as recruiting β-arrestin.[1][3] This guide summarizes the pharmacological properties of several key GPR35 modulators and provides detailed experimental protocols for their characterization.
Data Presentation: Quantitative Comparison of GPR35 Modulators
The following tables summarize the potency of various GPR35 agonists and antagonists from published literature. These values are typically determined through in vitro assays measuring downstream signaling events upon receptor activation or inhibition.
Table 1: Comparative Potency of GPR35 Agonists
| Modulator | Agonist/Antagonist | Assay Type | Species | Potency (pEC50/EC50) | Reference |
| Modulator 2 (Pamoic Acid) | Agonist | β-arrestin 2 Recruitment | Human | 79 nM (EC50) | [5] |
| ERK1/2 Phosphorylation | Human | 65 nM (EC50) | [5] | ||
| Gq13 Chimera | Human | 8.44 (pEC50) | [6] | ||
| Zaprinast | Agonist | β-arrestin 2 Recruitment | Human | 5.4 (pEC50) | [] |
| β-arrestin 2 Recruitment | Rat | 7.1 (pEC50) | [] | ||
| Kynurenic Acid | Agonist | Ca2+ Mobilization | Human | 39 µM (EC50) | [8] |
| Ca2+ Mobilization | Mouse | 11 µM (EC50) | [8] | ||
| Ca2+ Mobilization | Rat | 7 µM (EC50) | [8] | ||
| Lodoxamide | Agonist | β-arrestin 2 Recruitment | Human | High potency | [8] |
| β-arrestin 2 Recruitment | Rat | High potency | [8] | ||
| β-arrestin 2 Recruitment | Mouse | >100-fold lower potency than human/rat | [9] | ||
| Cromolyn Disodium | Agonist | Gq13 Chimera | Human | 6.32 (pEC50) | [6] |
| Gq13 Chimera | Rat | 5.82 (pEC50) | [6] | ||
| Gq13 Chimera | Mouse | 5.55 (pEC50) | [6] |
Table 2: Comparative Potency of GPR35 Antagonists
| Modulator | Agonist/Antagonist | Assay Type | Species | Potency (pKi/IC50) | Reference |
| ML-145 | Antagonist | β-arrestin Recruitment | Human | 20.1 nM (IC50) | [5] |
| β-arrestin Recruitment | Rodent | No significant activity | [5] | ||
| CID2745687 | Antagonist | Inhibition of Pamoic Acid/Zaprinast effects | Human | 10-20 nM (Ki) | [2][9] |
| Inhibition of Pamoic Acid/Zaprinast effects | Rodent | Lower affinity than human | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments used to characterize GPR35 modulators.
Protocol 1: β-Arrestin Recruitment Assay (BRET-based)
This assay is commonly used to quantify the interaction between GPR35 and β-arrestin 2 upon agonist stimulation.[1][8]
Objective: To measure the potency and efficacy of GPR35 modulators in inducing the recruitment of β-arrestin 2 to the receptor.
Materials:
-
HEK293 cells stably co-expressing GPR35 fused to a bioluminescent donor (e.g., Renilla luciferase) and β-arrestin 2 fused to a fluorescent acceptor (e.g., eYFP).
-
Test compounds (e.g., Modulator 2, other agonists/antagonists).
-
Assay buffer and cell culture reagents.
-
Microplate reader capable of detecting BRET signals.
Procedure:
-
Cell Plating: Seed the engineered HEK293 cells in a white, clear-bottom 96-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Agonist Stimulation: Add the diluted compounds to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h) to each well.
-
Signal Detection: Immediately measure the light emission at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible microplate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the pEC50 or EC50 value. For antagonists, co-incubate with a known agonist and measure the inhibition of the agonist response to determine the pIC50 or IC50.
Protocol 2: ERK1/2 Phosphorylation Assay
This assay measures the activation of the MAPK/ERK pathway, a downstream signaling event of GPR35 activation.[2][3]
Objective: To determine the ability of GPR35 modulators to induce the phosphorylation of ERK1/2.
Materials:
-
Cells expressing GPR35 (e.g., HEK293-GPR35).
-
Test compounds.
-
Cell lysis buffer.
-
Antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
Western blotting or ELISA reagents and equipment.
Procedure:
-
Cell Treatment: Plate cells and starve them of serum overnight. Treat the cells with various concentrations of the test compound for a specific time (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody (anti-phospho-ERK1/2).
-
Wash and incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total-ERK1/2 antibody for normalization.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal. Plot the normalized signal against the compound concentration to determine the EC50.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Frontiers | G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease [frontiersin.org]
- 2. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 3. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Gpr35 Modulator 2
For researchers and scientists engaged in drug development, the proper handling and disposal of novel compounds like Gpr35 modulator 2 are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information, offering a clear, procedural framework for the disposal of this G protein-coupled receptor modulator. Adherence to these protocols is critical for protecting laboratory personnel, the wider community, and the environment.
Prior to commencing any procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, the compound should be treated as potentially hazardous.[1]
Immediate Safety and Handling Precautions
Before beginning the disposal process, ensure all necessary personal protective equipment (PPE) is worn and engineering controls are in place.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Must be worn at all times to protect from splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other compatible gloves should be worn. Inspect for tears before use and change frequently.[2] |
| Body Protection | Laboratory Coat | A clean, buttoned lab coat is mandatory to protect skin and clothing.[1][2] |
| Engineering Controls | Chemical Fume Hood | All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a systematic process of waste segregation, containment, and labeling. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the sanitary sewer.[1][2][3]
Step 1: Waste Segregation
Proper segregation of waste is the foundational step in safe disposal. Different waste streams must be kept separate to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Solid Waste: Collect all non-sharp, solid materials contaminated with this compound in a designated hazardous waste container. This includes:
-
Unused or expired solid this compound powder.
-
Contaminated weighing papers, pipette tips, and microfuge tubes.
-
Contaminated PPE such as gloves and disposable lab coats.[1]
-
-
Liquid Waste: Solutions containing this compound (e.g., dissolved in DMSO or other solvents) must be collected in a separate, compatible hazardous liquid waste container.[1][2] It is crucial to segregate halogenated and non-halogenated solvent wastes if institutional policy requires it.
-
Sharps Waste: Any sharps, such as needles, syringes, or glass slides, contaminated with this compound must be disposed of immediately into a designated, puncture-proof sharps container.[1]
Step 2: Waste Containment and Labeling
Proper containment and clear labeling are critical for the safe storage and subsequent pickup of hazardous waste.
-
Select Appropriate Containers: Use containers that are compatible with the chemical nature of the waste. Containers should be in good condition with secure, leak-proof lids.
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any solvents present.
-
The approximate concentration and volume.
-
The date the waste was first added to the container.
-
The name of the principal investigator or research group.
-
-
Storage: Store waste containers in a designated, secure area within the laboratory, away from general work areas and incompatible materials.[1] Keep containers closed except when adding waste.
Step 3: Scheduling Waste Pickup
Do not allow hazardous waste to accumulate in the laboratory.[1] Once a waste container is full, or in accordance with your institution's guidelines, contact your Environmental Health and Safety (EHS) office to schedule a waste pickup.[1] Follow all institutional procedures for requesting a pickup.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Decontamination of Glassware
For reusable glassware contaminated with this compound, a triple rinse procedure is recommended. The first rinsate must be collected and disposed of as hazardous liquid waste.[1] Subsequent rinses may also need to be collected, depending on institutional and local regulations. Consult your EHS office for specific guidance on decontaminating labware.
By implementing these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory. The overriding principle is that no research activity should begin without a clear plan for the disposal of all generated waste.[4]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
